molecular formula C8H7Br3 B173394 1,3,4-Tribromo-2,5-dimethylbenzene CAS No. 117572-80-2

1,3,4-Tribromo-2,5-dimethylbenzene

Cat. No.: B173394
CAS No.: 117572-80-2
M. Wt: 342.85 g/mol
InChI Key: RHEOGFMVFVUFRG-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-2,5-dimethylbenzene is a high-value aromatic tribromide that serves as a versatile and strategic building block in synthetic and materials chemistry. Its primary research value lies in its application in transition-metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it enables the programmable, sequential construction of complex molecular architectures . The distinct reactivity of its bromine sites allows for regioselective functionalization, providing researchers with a powerful tool to synthesize bespoke organic molecules, including axially chiral biaryl compounds which are important motifs in catalysis and functional materials . This compound is particularly significant in the development of advanced organic materials. As a polyhalogenated arene, it is a key precursor for creating rigid, conjugated structures such as molecular wires, extended polymers, and cyclophanes . These structures are fundamental components in the fabrication of photoactive materials, organic electronics, and porous frameworks like MOFs and COFs . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-tribromo-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEOGFMVFVUFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554102
Record name 1,3,4-Tribromo-2,5-dimethylbenzene
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Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117572-80-2
Record name 1,3,4-Tribromo-2,5-dimethylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Tribromo-2,5-dimethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1,3,4-tribromo-2,5-dimethylbenzene, a halogenated aromatic compound with potential applications in materials science and as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Strategic Approach

This compound is a polysubstituted aromatic compound. Its synthesis requires a strategic approach to control the regioselectivity of the bromination steps. A logical and efficient synthetic route commences with a readily available starting material, 2,5-dimethylaniline, and proceeds through a two-step sequence involving electrophilic aromatic substitution followed by a Sandmeyer reaction.

The choice of 2,5-dimethylaniline as the starting material is strategic due to the directing effects of the amino and methyl groups. The strongly activating and ortho-, para-directing amino group, along with the activating methyl groups, facilitates the initial bromination steps. The subsequent Sandmeyer reaction provides a reliable method for the conversion of the remaining amino group into a bromine atom, a transformation that is not readily achievable through direct bromination.

Synthetic Pathway Overview

The synthesis of this compound is proposed via the following two-step reaction sequence:

  • Step 1: Dibromination of 2,5-Dimethylaniline to yield 4,6-dibromo-2,5-dimethylaniline.

  • Step 2: Sandmeyer Reaction of 4,6-dibromo-2,5-dimethylaniline to afford the final product, this compound.

Synthesis_Pathway Start 2,5-Dimethylaniline Intermediate 4,6-Dibromo-2,5-dimethylaniline Start->Intermediate Step 1: Dibromination (Br2, Acetic Acid) Product This compound Intermediate->Product Step 2: Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr)

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dibromo-2,5-dimethylaniline

This step involves the direct bromination of 2,5-dimethylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2,5-dimethylaniline, the para position (4-position) and one of the ortho positions (6-position) are available for substitution.

Reaction: C₈H₁₁N + 2Br₂ → C₈H₉Br₂N + 2HBr

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,5-Dimethylaniline121.1812.12 g0.10
Glacial Acetic Acid60.05200 mL-
Bromine159.8135.16 g (11.3 mL)0.22
10% Sodium Hydroxide Solution-As needed-
Ethanol46.07For recrystallization-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr gas with a sodium hydroxide solution), dissolve 12.12 g (0.10 mol) of 2,5-dimethylaniline in 200 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In the dropping funnel, place a solution of 35.16 g (11.3 mL, 0.22 mol) of bromine in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline solution over a period of 60-90 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain purified 4,6-dibromo-2,5-dimethylaniline as a crystalline solid.

  • Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a halide.[1][2] This reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[1]

Reaction: C₈H₉Br₂N + NaNO₂ + 2HBr → [C₈H₈Br₂N₂]⁺Br⁻ + NaBr + 2H₂O [C₈H₈Br₂N₂]⁺Br⁻ --(CuBr)--> C₈H₇Br₃ + N₂

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4,6-Dibromo-2,5-dimethylaniline278.9827.90 g0.10
Concentrated Hydrobromic Acid (48%)80.91100 mL~0.88
Sodium Nitrite (NaNO₂)69.007.60 g0.11
Copper(I) Bromide (CuBr)143.4515.80 g0.11
Diethyl Ether74.12For extraction-
Saturated Sodium Bicarbonate Solution-For washing-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

Part A: Diazotization

  • In a 1 L beaker, add 27.90 g (0.10 mol) of 4,6-dibromo-2,5-dimethylaniline to 100 mL of 48% hydrobromic acid. Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.60 g (0.11 mol) of sodium nitrite in 25 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred aniline salt suspension over 30 minutes. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

  • Continue to stir the diazonium salt solution at 0-5 °C for an additional 15 minutes after the addition is complete.

Part B: Sandmeyer Reaction

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 15.80 g (0.11 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Heat the mixture gently to facilitate dissolution, then cool it to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, gently warm the reaction mixture to 50-60 °C on a water bath for 30 minutes, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them sequentially with 100 mL of 2 M hydrochloric acid, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane, or by column chromatography on silica gel using a non-polar eluent.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physical Properties:

PropertyValue
CAS Number117572-80-2[3]
Molecular FormulaC₈H₇Br₃[3]
Molecular Weight342.85 g/mol [3]
AppearanceOff-white to pale yellow solid
Melting PointExpected to be a low-melting solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • One aromatic proton singlet (δ ~7.5-7.8 ppm).

    • Two methyl group singlets (δ ~2.4-2.6 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Signals for quaternary aromatic carbons (C-Br and C-CH₃).

    • A signal for the aromatic carbon bearing a proton (CH).

    • Signals for the two methyl carbons.

  • IR (KBr):

    • C-H stretching (aromatic and aliphatic).

    • C=C stretching (aromatic).

    • C-Br stretching.

Safety Considerations

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid: Corrosive and causes severe burns. Handle with care and appropriate PPE.

  • Sodium Nitrite: Toxic if swallowed and an oxidizing agent.

  • Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in a cold aqueous solution and use it immediately after preparation. Do not isolate the diazonium salt.

  • Organic Solvents: Diethyl ether is highly flammable. Acetic acid is corrosive. Handle all organic solvents in a well-ventilated area away from ignition sources.

Conclusion

This technical guide outlines a reliable and well-established synthetic route for the preparation of this compound. The described two-step process, involving a regioselective dibromination of 2,5-dimethylaniline followed by a Sandmeyer reaction, offers a practical approach for obtaining this polysubstituted aromatic compound. Adherence to the detailed experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • (No direct citation available for a specific protocol in the provided search results)
  • Wikipedia. Sandmeyer reaction. [Link]

  • Beletskaya, I. P., et al. (2007).
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  • (No direct citation available for a specific protocol in the provided search results)

Sources

Introduction: Navigating the Data Gap for a Niche Aromatic Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,3,4-Tribromo-2,5-dimethylbenzene

For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of a molecule's physicochemical properties is paramount. This compound (CAS No. 117572-80-2) represents a unique, polysubstituted aromatic scaffold. However, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined data for this specific isomer. This guide, therefore, moves beyond a simple recitation of known facts. Instead, it serves as a predictive and methodological framework, leveraging established principles of physical organic chemistry and analytical science. We will project the expected properties of this compound, provide field-proven protocols for its synthesis and purification, and outline a comprehensive strategy for its analytical characterization. This document is designed to empower researchers to confidently synthesize, purify, and validate the physicochemical profile of this compound.

Molecular and Physicochemical Profile: Knowns, Predictions, and Comparative Analysis

While specific experimental data is scarce, we can assemble a foundational profile and extrapolate other key properties based on its structure and comparison with related compounds.

Core Identification
PropertyValueSource
CAS Number 117572-80-2[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [2]
Synonyms 2,3,6-Tribromo-p-xylene[1]
Predicted Physicochemical Properties

The following properties are estimated based on the behavior of analogous structures, such as xylene isomers and other brominated aromatics. These predictions provide a baseline for experimental verification.

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Melting Point (°C) Likely a solid at room temperature with a melting point in the range of 80-120 °C.The parent compound, p-xylene, is a liquid at room temperature, but halogenation significantly increases melting points due to increased molecular weight and stronger intermolecular forces (van der Waals). The related compound 1,4-Dibromo-2,5-dimethylbenzene has a melting point of 72-74 °C[3]. The addition of a third bromine atom would be expected to further increase this value.
Boiling Point (°C) Expected to be >260 °C at atmospheric pressure.The boiling point of p-xylene is ~138 °C. Bromination drastically increases the boiling point. For comparison, 1,4-Dibromo-2,5-dimethylbenzene boils at 261 °C[3]. The tribromo derivative will have a higher boiling point due to its greater molecular mass and stronger intermolecular forces.
Density (g/cm³) Expected to be significantly denser than water (>1.8 g/cm³).Aromatic compounds are generally denser than water, and the presence of three heavy bromine atoms will substantially increase the density.
Solubility Insoluble in water. Soluble in nonpolar organic solvents like toluene, hexane, and chlorinated solvents (e.g., dichloromethane). Sparingly soluble in colder, more polar solvents like ethanol.The molecule is nonpolar. Halogenated hydrocarbons exhibit poor solubility in water and good solubility in organic solvents. Solubility in alcohols like ethanol is likely to be temperature-dependent, increasing upon heating[4].

Proposed Synthesis and Purification Strategy

The most direct route to this compound is the electrophilic aromatic substitution of p-xylene. The methyl groups are ortho-, para-directing activators. Directing competition between the two methyl groups and the progressive deactivation of the ring by bromine substitution will dictate the final isomeric distribution.

Synthetic Workflow: Electrophilic Bromination

The proposed synthesis involves the reaction of 2,5-dimethylbenzene (p-xylene) with an excess of bromine in the presence of a Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.

Synthesis_Workflow cluster_synthesis Synthesis Stage start p-Xylene + Fe catalyst in inert solvent (e.g., CCl4) reagents Add Bromine (Br2) dropwise at 0-5 °C start->reagents reaction Stir at room temperature to complete reaction reagents->reaction quench Quench with Na2S2O3 (aq) to remove excess Br2 reaction->quench workup Separatory funnel: Wash with H2O and brine quench->workup dry Dry organic layer over Na2SO4 workup->dry crude Evaporate solvent to obtain crude solid product dry->crude

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap for HBr), add 2,5-dimethylbenzene and a catalytic amount of iron filings to an inert solvent like carbon tetrachloride or dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add three equivalents of elemental bromine (Br₂) via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture and slowly pour it into a beaker containing a dilute aqueous solution of sodium thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification Workflow: Recrystallization and Chromatography

The crude product will likely contain a mixture of isomeric tribromides and possibly some di- and tetrabrominated species. A two-step purification process is recommended.

Purification_Workflow cluster_purification Purification Stage crude_product Crude Solid Product recrystallization Recrystallization (e.g., from Ethanol/Water) crude_product->recrystallization recryst_solid Isolate Primary Crystals recrystallization->recryst_solid mother_liquor Mother Liquor (contains impurities) recrystallization->mother_liquor purity_check1 Purity Check (TLC/¹H NMR) recryst_solid->purity_check1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) purity_check1->column_chrom If Impure final_product Evaporate solvent to yield Pure this compound purity_check1->final_product If Pure pure_fractions Collect and Combine Pure Fractions column_chrom->pure_fractions pure_fractions->final_product

Caption: A two-step workflow for the purification of the target compound.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point for brominated aromatics[4].

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Characterization: A Predictive Analysis

Without experimental spectra, we can predict the key features based on the principles of spectroscopic interpretation for substituted aromatic compounds.

¹H NMR Spectroscopy (Predicted)

The molecule's structure suggests three distinct proton environments:

  • Aromatic Proton (H-6): A single proton on the aromatic ring. It is flanked by a bromine atom and a methyl group. It will appear as a singlet. Its chemical shift will be downfield (likely in the 7.0-7.5 ppm range) due to the deshielding effects of the adjacent bromine atoms.

  • Methyl Protons (C-2-CH₃): These protons are ortho to two bromine atoms. The electron-withdrawing nature of the bromines will cause a downfield shift compared to p-xylene. Expect a singlet in the 2.4-2.6 ppm range.

  • Methyl Protons (C-5-CH₃): These protons are ortho to one bromine atom and meta to another. This environment is slightly less deshielded than the other methyl group. Expect a singlet in the 2.3-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

Due to the lack of symmetry, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

  • Aromatic Carbons (C-Br): The three carbons bonded to bromine will be significantly deshielded, appearing in the 120-140 ppm range.

  • Aromatic Carbons (C-CH₃): The two carbons bonded to methyl groups will appear in the 135-145 ppm range.

  • Aromatic Carbon (C-H): The single carbon bonded to a hydrogen will likely appear in the 130-140 ppm range.

  • Methyl Carbons (-CH₃): The two methyl carbons will appear far upfield, typically in the 20-25 ppm range.

Mass Spectrometry (Predicted)

Mass spectrometry is particularly useful for identifying brominated compounds due to bromine's distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)[5][6].

  • Molecular Ion Peak: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense peaks will be at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes: M, M+2, M+4, and M+6. For C₈H₇Br₃, these would appear around m/z = 340, 342, 344, and 346. The relative intensities of these peaks will be approximately 1:3:3:1.

  • Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺). The resulting fragment ions that still contain bromine atoms will also exhibit characteristic isotopic patterns.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide confirmation of the key functional groups present.

  • Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[7][8].

  • Aliphatic C-H Stretch: Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

  • Aromatic C=C Stretch: One to three medium-intensity bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring[7][9].

  • C-Br Stretch: A strong absorption band in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from the general class of halogenated aromatic hydrocarbons.[10][11]

  • Potential Hazards:

    • Skin and Eye Irritation: Likely to be an irritant upon contact. Prolonged contact may cause dermatitis[12][13].

    • Inhalation Toxicity: Vapors or dust may be harmful if inhaled, potentially causing respiratory tract irritation.

    • Toxicity: Halogenated aromatics can exhibit toxicity, with potential effects on the liver and other organs with chronic exposure[10].

  • Recommended Handling Procedures:

    • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a compound for which the scientific community currently lacks a published, experimentally verified set of physicochemical properties. This guide has provided a robust framework for any researcher seeking to work with this molecule. By combining predictive analysis based on established chemical principles with detailed, practical protocols for synthesis, purification, and characterization, scientists are now equipped to produce this compound and rigorously define its properties. The successful execution of the outlined experimental workflows will not only yield the desired molecule but also contribute valuable data to the broader chemical literature.

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An In-depth Technical Guide to 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2), a polyhalogenated aromatic compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, predictive data, and comparative analysis with structurally related compounds to offer a valuable resource for researchers. This guide covers physicochemical properties, probable synthetic routes, potential applications in organic synthesis and drug discovery, and essential safety considerations. The information is presented with the aim of fostering further investigation into the unique properties and potential utility of this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic hydrocarbon belonging to the family of brominated xylenes. Its structure, characterized by a benzene ring functionalized with three bromine atoms and two methyl groups, suggests its potential as a versatile building block in organic synthesis. The precise positioning of these substituents dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological activity. Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and electronic characteristics, which can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Molecular Structure:

Synthesis_Pathway p_xylene 1,4-Dimethylbenzene (p-Xylene) intermediate1 2-Bromo-1,4-dimethylbenzene p_xylene->intermediate1 Br₂, FeBr₃ intermediate2 2,5-Dibromo-1,4-dimethylbenzene intermediate1->intermediate2 Br₂, FeBr₃ product This compound intermediate2->product Br₂, FeBr₃

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Monobromination: To a solution of 1,4-dimethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is added.

  • Elemental bromine (Br₂) is then added dropwise at a controlled temperature (typically 0°C to room temperature) to yield 2-bromo-1,4-dimethylbenzene.

  • Dibromination: Further addition of bromine under similar conditions would lead to the formation of 2,5-dibromo-1,4-dimethylbenzene.

  • Tribromination: To achieve the target molecule, more forcing conditions, such as an excess of bromine and potentially a higher reaction temperature, would be required to introduce the third bromine atom at one of the remaining activated positions, likely sterically influenced to the 3 or 6 position relative to the initial methyl groups. To obtain the 1,3,4-tribromo isomer, the starting material could potentially be 2,5-dibromo-1,4-dimethylbenzene.

  • Work-up: The reaction mixture would be quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by washing with water and brine. The organic layer would then be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure.

Purification

Purification of the crude product would likely involve the following techniques:

  • Recrystallization: Given that the product is expected to be a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents) would be a primary method for purification.

  • Column Chromatography: For separation from isomeric byproducts and unreacted starting materials, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) would be effective.

Analytical Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show two singlets for the two non-equivalent methyl groups and a singlet for the lone aromatic proton. The chemical shifts would be in the aromatic region (around 7.0-7.5 ppm) for the aromatic proton and in the alkyl region (around 2.2-2.5 ppm) for the methyl protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule (six aromatic and two methyl carbons). The carbon atoms attached to bromine would be shifted downfield.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed around m/z 342, 344, 346, and 348 with relative intensities characteristic of a tribrominated compound. Fragmentation would likely involve the loss of bromine atoms and methyl groups.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily centered around the carbon-bromine bonds and the aromatic ring.

  • Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a valuable building block for the synthesis of more complex molecules.

  • Lithiation/Grignard Formation: The bromo-substituents can undergo metal-halogen exchange with organolithium reagents or form Grignard reagents upon treatment with magnesium. These organometallic intermediates can then be reacted with various electrophiles.

  • Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic aromatic substitution, under harsh conditions or with specific activation, substitution of the bromine atoms may be possible.

Applications in Research and Drug Development

While no specific applications for this compound in drug development have been reported, polyhalogenated aromatic compounds are a recognized class of scaffolds in medicinal chemistry.

  • Fragment-Based Drug Discovery: This compound could serve as a fragment for screening against various biological targets. The lipophilic nature imparted by the bromine and methyl groups can facilitate binding to hydrophobic pockets in proteins.

  • Scaffold for Synthesis of Bioactive Molecules: Through the cross-coupling reactions mentioned above, the tribrominated core can be elaborated into a library of compounds for biological screening. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly being recognized as important for ligand-protein binding. [1]* Tool Compound in Chemical Biology: The defined substitution pattern could make it a useful tool compound for studying structure-activity relationships in various biological systems. For instance, studies on the biological activities of other bromophenol derivatives have shown potential in areas like anti-angiogenesis. [2]

Safety and Handling

Hazard Statements (Anticipated):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

  • Toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles are mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Safety_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Disposal ppe_gloves Chemical Resistant Gloves ppe_goggles Safety Goggles ppe_coat Lab Coat handle_hood Work in Fume Hood handle_avoid Avoid Inhalation & Contact handle_wash Wash Hands After Use storage_cool Cool, Dry Place storage_sealed Tightly Sealed Container storage_away Away from Oxidizers disposal_regulations Follow Local Regulations

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound represents a chemical entity with significant potential as a synthetic intermediate. Its polyhalogenated and substituted benzene core makes it an attractive candidate for derivatization through modern cross-coupling methodologies. While there is a notable lack of specific experimental data for this compound in the public domain, this guide provides a foundational understanding based on predictive methods and comparison with related structures. It is our hope that this compilation will stimulate further research into the synthesis, characterization, and application of this intriguing molecule, particularly within the realms of medicinal chemistry and materials science. Further experimental validation of the properties and reactivity outlined herein is strongly encouraged.

References

  • Wilking, J. B., & Hardegger, L. A. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(4), 1399–1413. [Link]

  • Li, A., et al. (2021). Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimry in Human Lung Cancer A549 Cells. Marine Drugs, 19(11), 641. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide offers a comprehensive exploration of the molecular structure of 1,3,4-Tribromo-2,5-dimethylbenzene. In the absence of extensive empirical data in publicly accessible literature, this document leverages established principles of chemical structure, computational modeling, and spectroscopic theory to provide a detailed analysis. The insights herein are intended to serve as a robust resource for researchers engaged in fields where a nuanced understanding of halogenated aromatic compounds is critical. We will delve into the molecule's architecture, predictive spectroscopic signatures, a plausible synthetic strategy, and the definitive method for its structural confirmation.

Molecular Identity and Physicochemical Properties

This compound, also known as 2,3,6-Tribromo-p-xylene, is a polysubstituted aromatic hydrocarbon. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 117572-80-2[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1Br)Br)C)Br

Computed Molecular Geometry and Electronic Structure

Due to the unavailability of a public crystal structure, Density Functional Theory (DFT) calculations were employed to determine the optimized molecular geometry and electronic properties of this compound. These computational methods provide reliable insights into the molecule's three-dimensional arrangement and charge distribution.

Optimized 3D Structure and Key Geometric Parameters

The benzene ring is expected to be nearly planar, with minor distortions due to the steric hindrance between the bulky bromine atoms and the methyl groups. The substituents will arrange themselves to minimize steric strain.

Computational Methodology:

A structural optimization and subsequent electronic property calculation were performed using a suitable quantum chemistry software package. The B3LYP functional with a 6-31G(d) basis set is a commonly used and reliable method for such calculations on organic molecules.

Table 2: Predicted Bond Lengths and Angles

ParameterPredicted Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-Br1.88 - 1.90
C-C (methyl)1.51
C-H (methyl)1.09
C-H (aromatic)1.08
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-Br119 - 121
C-C-C (methyl)119 - 121
H-C-H (methyl)~109.5
Electrostatic Potential Map

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor regions. The ESP map for this compound is predicted to show a significant build-up of negative potential around the bromine atoms due to their high electronegativity. The aromatic ring itself will exhibit a complex distribution of charge influenced by the inductive and resonance effects of the substituents. This information is crucial for understanding potential intermolecular interactions and the reactivity of the molecule.[1][2][3][4]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there is only one proton on the aromatic ring. The two methyl groups are in different chemical environments and should therefore give rise to two distinct signals.

Table 3: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~7.5Singlet1H
Methyl-H (C2)~2.4Singlet3H
Methyl-H (C5)~2.3Singlet3H

The downfield shift of the aromatic proton is due to the deshielding effect of the benzene ring current and the electron-withdrawing bromine atoms. The chemical shifts of the methyl protons are influenced by their position relative to the bromine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (δ, ppm)
C-Br (C1, C3, C4)115 - 125
C-CH₃ (C2, C5)135 - 140
C-H (C6)~130
CH₃ (at C2)~22
CH₃ (at C5)~21

The carbon atoms directly bonded to bromine will appear at higher chemical shifts (downfield) due to the electronegativity of bromine. The quaternary carbons attached to the methyl groups will also be significantly downfield.

Plausible Synthetic Pathway

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents.[5][6][7][8][9] A plausible route to this compound could start from a readily available dimethylbenzene (xylene) isomer. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 Dibromo-2,5-dimethylbenzene Target->Intermediate1 Bromination Intermediate2 2,5-Dimethylaniline Intermediate1->Intermediate2 Sandmeyer Reaction (from diazonium salt) StartingMaterial p-Xylene Intermediate2->StartingMaterial Nitration, then Reduction G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Dissolve sample in a suitable solvent B Slow evaporation or vapor diffusion A->B C Formation of single crystals B->C D Mount crystal on a diffractometer E Irradiate with monochromatic X-rays D->E F Collect diffraction pattern E->F G Determine unit cell and space group H Solve the phase problem G->H I Build and refine the atomic model H->I J Final structural validation I->J

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 1,3,4-tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2; Molecular Formula: C₈H₇Br₃; Molecular Weight: 342.86 g/mol ).[1][2] As experimental spectra for this specific isomer are not widely available in public databases, this document is built upon predicted spectral data, grounded in the foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are intended to guide researchers, scientists, and drug development professionals in the structural elucidation and analytical characterization of this compound.

Introduction: The Structural Imperative

This compound is a substituted aromatic compound whose utility in synthetic chemistry, particularly as an intermediate for pharmaceuticals or advanced materials, necessitates unambiguous structural verification. The substitution pattern on the benzene ring gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and regulatory submissions. This guide explains the causality behind the expected spectral features, providing a robust framework for its identification.

The molecular structure, illustrated below, is the cornerstone of our spectral predictions. The asymmetry of the substitution pattern is a key determinant of the number and type of signals observed in the NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Predicted ¹H NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.6 - 7.8Singlet (s)1HAromatic H at C6
2~ 2.5 - 2.7Singlet (s)3HMethyl (-CH₃) at C2
3~ 2.3 - 2.5Singlet (s)3HMethyl (-CH₃) at C5

Expertise & Rationale:

  • Aromatic Proton (Signal 1): The single aromatic proton at the C6 position is highly deshielded due to the cumulative electron-withdrawing inductive effect of the three neighboring bromine atoms. Its signal is predicted to be a sharp singlet as it has no adjacent protons (n+1 rule, where n=0).

  • Methyl Protons (Signals 2 & 3): The two methyl groups are in distinct chemical environments due to the asymmetric substitution pattern of the bromine atoms.

    • The methyl group at C2 is flanked by two bromine atoms (at C1 and C3), leading to a significant downfield shift.

    • The methyl group at C5 is adjacent to only one bromine atom (at C4), resulting in a slightly more upfield signal compared to the C2-methyl group.

    • Both methyl signals are expected to be singlets as there is no proton on the adjacent ring carbons for spin-spin coupling.

Caption: Correlation of structure to predicted ¹H NMR signals.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 140 - 142C-H (Aromatic)
2~ 138 - 140C-Br
3~ 135 - 137C-CH₃
4~ 133 - 135C-CH₃
5~ 125 - 128C-Br
6~ 122 - 125C-Br
7~ 22 - 25-CH₃
8~ 20 - 22-CH₃

Expertise & Rationale:

Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent, leading to eight distinct signals in the broadband-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (Signals 1-6): These carbons resonate in the typical downfield region for aromatic systems (δ 120-150 ppm).

    • Carbons directly bonded to bromine atoms (C1, C3, C4) will have their chemical shifts influenced by the heavy atom effect and electronegativity of bromine.

    • The single carbon attached to a hydrogen (C6) will have a distinct chemical shift.

    • The two carbons bearing methyl groups (C2, C5) will also be in unique environments.

  • Methyl Carbons (Signals 7 & 8): The two methyl carbons are non-equivalent and will appear in the upfield, aliphatic region of the spectrum (δ 20-25 ppm). Their chemical shifts will differ slightly based on the substitution pattern of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 3100 - 3000Aromatic C-H stretchWeak
~ 2980 - 2850-CH₃ stretch (aliphatic)Medium
~ 1600, 1475Aromatic C=C ring stretchMedium
~ 1000 - 1250C-Br stretchStrong
~ 800 - 900C-H out-of-plane bend (lone H)Strong

Expertise & Rationale:

The IR spectrum is expected to be dominated by absorptions characteristic of a substituted benzene ring and alkyl groups.

  • C-H Stretching: The weak band above 3000 cm⁻¹ is indicative of the C-H bond on the aromatic ring. The medium intensity bands below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.

  • Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.

  • C-Br Stretch: The presence of multiple bromine atoms will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

  • Out-of-Plane Bending: The substitution pattern with a single, isolated aromatic hydrogen atom gives rise to a strong C-H "oop" bending vibration in the 800-900 cm⁻¹ region, which is highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretationRelative Abundance
340/342/344/346Molecular Ion [M]⁺High
261/263/265[M - Br]⁺High
182/184[M - 2Br]⁺Medium
167/169[M - 2Br - CH₃]⁺Medium
103[M - 3Br]⁺Low
91Tropylium ion [C₇H₇]⁺ (from rearrangement)Low

Expertise & Rationale:

  • Molecular Ion Peak: The most crucial feature is the molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with three bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺. The pattern of relative intensities for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ will be approximately 1:3:3:1, which is a definitive indicator for the presence of three bromine atoms.

  • Fragmentation Pathways: Under electron ionization (EI), the molecule will fragment in predictable ways.

    • The most favorable initial fragmentation is the loss of a bromine radical, resulting in the [M - Br]⁺ ion, which will also show an isotopic pattern for two remaining bromine atoms.

    • Subsequent losses of bromine and/or methyl groups will lead to the other observed fragments.

MS_Fragmentation M [C₈H₇Br₃]⁺ m/z 340/342/344/346 M_minus_Br [C₈H₇Br₂]⁺ m/z 261/263/265 M->M_minus_Br - Br• M_minus_2Br [C₈H₇Br]⁺ m/z 182/184 M_minus_Br->M_minus_2Br - Br• M_minus_2Br_minus_CH3 [C₇H₄Br]⁺ m/z 167/169 M_minus_2Br->M_minus_2Br_minus_CH3 - CH₃• M_minus_3Br [C₈H₇]⁺ m/z 103 M_minus_2Br->M_minus_3Br - Br•

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Acquiring high-quality spectral data is contingent upon meticulous experimental execution. The following are generalized protocols for the analysis of a solid, non-volatile compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~128-1024) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the spectrum using the TMS signal.

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

IR Spectroscopy (Attenuated Total Reflectance - ATR) Protocol
  • Sample Preparation: No special preparation is needed for ATR-IR. Ensure the solid sample is dry.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Data Acquisition:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks.

Mass Spectrometry (GC-MS with EI) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (Gas Chromatograph):

    • Set an appropriate temperature program for the GC oven to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.

    • Set the injector temperature to ~250°C and the transfer line temperature to ~280°C.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Instrument Setup (Mass Spectrometer):

    • Use a standard electron ionization (EI) source at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-500).

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC.

    • The MS will acquire spectra continuously as compounds elute from the GC column.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract and analyze the mass spectrum for that peak.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a C₈H₇Br₃ species.

Conclusion

The structural characterization of this compound is definitively achievable through a combined application of NMR, IR, and MS techniques. This guide, based on predicted data and established spectroscopic principles, provides a robust framework for its analysis. The key identifiers are the single aromatic proton signal in ¹H NMR, eight distinct signals in ¹³C NMR, a strong C-H out-of-plane bending vibration in the IR spectrum, and the characteristic 1:3:3:1 isotopic cluster for the molecular ion in the mass spectrum. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation for researchers in the chemical and pharmaceutical sciences.

References

  • NMRDB.org. Predict 13C carbon NMR spectra.[Link]

  • Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum.[Link]

  • NIST WebBook. Mass Spectrometry.[Link]

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of p-xylene. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to leverage the unique reactivity and selectivity of this aromatic hydrocarbon. This document moves beyond simple procedural outlines to explore the mechanistic underpinnings and rationale behind experimental design, ensuring a thorough and practical understanding of the subject matter.

Executive Summary: The Strategic Value of p-Xylene in Synthesis

p-Xylene, or 1,4-dimethylbenzene, is a readily available aromatic hydrocarbon that serves as a versatile starting material in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients. Its C2v symmetry and the presence of two activating methyl groups impart a distinct reactivity and regioselectivity in electrophilic aromatic substitution reactions. Understanding the principles that govern these reactions is paramount for the strategic design of synthetic routes that are both efficient and selective. This guide will delve into the core principles of p-xylene's reactivity and provide detailed, field-proven protocols for its key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

The Enhanced Reactivity of the p-Xylene Ring: A Mechanistic Perspective

The two methyl groups on the p-xylene ring are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1] This enhanced reactivity stems from the electron-donating nature of the alkyl groups, which enrich the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by an electrophile.[2] This electron donation occurs through two primary mechanisms: the inductive effect and hyperconjugation.

The inductive effect is the donation of electron density through the sigma bond framework. Alkyl groups are more electropositive than hydrogen and therefore donate electron density to the sp2-hybridized carbons of the benzene ring. Hyperconjugation involves the overlap of the C-H σ-bonds of the methyl groups with the π-system of the aromatic ring, further delocalizing the electron density and stabilizing the arenium ion intermediate (also known as a sigma complex) that is formed during the substitution reaction.[3]

The stability of this carbocation intermediate is a key factor in determining the reaction rate.[2] In the case of p-xylene, the positive charge in the sigma complex can be delocalized onto the carbons bearing the methyl groups. This allows for additional resonance stabilization, including a tertiary carbocation contributor, which is significantly more stable than the secondary carbocations formed in the sigma complex of benzene.[2][4][5][6] This increased stability of the intermediate lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[2]

The methyl groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.[1] In p-xylene, the para positions are already occupied by the methyl groups. Therefore, electrophilic substitution occurs exclusively at the positions ortho to the methyl groups, which are carbons 2, 3, 5, and 6. Due to the symmetry of the molecule, these four positions are chemically equivalent, leading to a single possible monosubstituted product. This inherent regioselectivity is a significant advantage in synthesis, as it simplifies product mixtures and often eliminates the need for complex separation procedures.

Visualizing the Mechanism and Regioselectivity

The general mechanism for the electrophilic aromatic substitution of p-xylene proceeds through a two-step process:

  • Formation of the Sigma Complex: The π-electron system of the p-xylene ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Caption: Generalized mechanism of electrophilic aromatic substitution on p-xylene.

Key Electrophilic Aromatic Substitution Reactions of p-Xylene

The following sections provide detailed protocols and mechanistic insights for the most common and synthetically useful EAS reactions of p-xylene.

Nitration of p-Xylene

The introduction of a nitro group (-NO2) onto the p-xylene ring is a fundamental transformation that provides a versatile intermediate for the synthesis of anilines, which are precursors to many dyes and pharmaceuticals. The nitration of p-xylene proceeds readily to yield 2-nitro-p-xylene.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).

  • Temperature Control: The nitration of activated rings like p-xylene is highly exothermic. Maintaining a low temperature (typically below 30°C) is crucial to prevent dinitration and the formation of oxidative byproducts.[7][8][9]

Experimental Protocol: Synthesis of 2-Nitro-p-xylene [7][8][9]

  • Apparatus Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the flask, and then cool it to below 10°C.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

  • Addition of p-Xylene: Add p-xylene dropwise from the dropping funnel to the acid mixture, maintaining the reaction temperature below 30°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-p-xylene will separate as an oil or a solid.

  • Isolation and Purification: Separate the organic layer. Wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data for Nitration of p-Xylene

ReactionProductTemperatureYieldReference(s)
Mononitration of p-xylene2-Nitro-p-xylene30°CHigh[7][8][9]
Dinitration of p-xyleneDinitro-p-xylene80°CHigh[7][8][9]
Trinitration of p-xyleneTrinitro-p-xylene120°CHigh[7][8][9]
Halogenation of p-Xylene

Halogenation, the substitution of a hydrogen atom with a halogen (Cl, Br), is another important functionalization of p-xylene. The resulting haloarenes are valuable precursors for organometallic reagents and in cross-coupling reactions.

Causality of Experimental Choices:

  • Catalyst: Halogenation of aromatic rings requires a Lewis acid catalyst, such as an iron(III) halide (FeX3) or an aluminum halide (AlX3). The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile.

  • Reaction Conditions: The reaction is typically carried out in the absence of light to prevent free-radical side-chain halogenation of the methyl groups.

Experimental Protocol: Synthesis of 2-Chloro-p-xylene [10]

  • Apparatus Setup: A two-phase electrolysis system in a divided cell can be employed for selective chlorination.

  • Electrolysis: p-Xylene is subjected to galvanostatic electrolysis in an aqueous hydrochloric acid medium using a titanium sub-stoichiometric oxide anode (TSIA).

  • Reaction Conditions: The reaction is maintained at a low temperature (278 K) with vigorous stirring (300 rpm).

  • Product Isolation: The resulting 2-chloro-p-xylene is isolated from the reaction mixture. This method has been reported to yield 68% of the desired product.[10]

Sulfonation of p-Xylene

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Aryl sulfonic acids are strong acids and are used as detergents, ion-exchange resins, and catalysts. The sulfonation of p-xylene yields p-xylene-2-sulfonic acid.

Causality of Experimental Choices:

  • Sulfonating Agent: Concentrated sulfuric acid or fuming sulfuric acid (a solution of SO3 in H2SO4) is used as the sulfonating agent. The electrophile is sulfur trioxide (SO3).

  • Reversibility: Sulfonation is a reversible reaction. To drive the reaction to completion, an excess of the sulfonating agent is often used.

Experimental Protocol: Synthesis of p-Xylene-2-sulfonic Acid [11]

  • Reaction Setup: In a dry round-bottomed flask, place 12 ml of p-xylene.

  • Addition of Sulfuric Acid: With swirling, add 14 ml of concentrated sulfuric acid.

  • Heating: Gently heat the mixture with a low flame, ensuring the temperature does not reach the boiling point of p-xylene (137°C).

  • Reaction Completion: Continue heating and agitating for 20-30 minutes until the mixture becomes clear upon cooling, indicating the completion of the reaction.

  • Work-up: Cool the mixture to room temperature and add 10 ml of water with agitation. The sulfonic acid can then be isolated as its salt.

Friedel-Crafts Reactions of p-Xylene

Friedel-Crafts reactions are a set of reactions that result in the formation of carbon-carbon bonds, making them highly valuable in organic synthesis. They are broadly classified into alkylation and acylation.

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl3). The acylation of p-xylene with acetyl chloride yields 2,5-dimethylacetophenone, a useful intermediate in the fragrance and pharmaceutical industries.[12][13][14][15]

Causality of Experimental Choices:

  • Catalyst: A stoichiometric amount of AlCl3 is required because it complexes with the product ketone, deactivating it towards further reaction.

  • Solvent: An inert solvent such as dichloromethane is typically used.

  • Temperature: The reaction is often carried out at low temperatures (0-5°C) to control the reactivity and minimize side reactions.

Experimental Protocol: Synthesis of 2,5-Dimethylacetophenone [16][17]

  • Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

  • Catalyst Suspension: In the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5°C in an ice bath.

  • Reactant Addition: Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1.05 equivalents) in the dropping funnel and add it dropwise to the stirred AlCl3 suspension.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion.

  • Work-up: Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by distillation.

Effect of Reactant Ratios on Friedel-Crafts Acylation of p-Xylene [16]

p-Xylene:Acetyl Chloride RatioYield of 2,5-dimethylacetophenoneIsomeric ByproductsDiacylated Byproducts
1.2:1HighLowVery Low
1:1.2ModerateHighModerate

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide, alcohol, or alkene in the presence of a Lewis acid catalyst. The alkylation of p-xylene with 1-bromopropane can lead to the formation of both n-propyl and isopropyl substituted products due to carbocation rearrangement.[18][19][20]

Causality of Experimental Choices and Limitations:

  • Catalyst: A catalytic amount of a Lewis acid like AlCl3 is sufficient.

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to polyalkylation. Using a large excess of the aromatic substrate can minimize this.

  • Carbocation Rearrangements: Primary alkyl halides can form a carbocation that rearranges to a more stable secondary or tertiary carbocation, leading to a mixture of products.[19][20]

Experimental Protocol: Alkylation of p-Xylene with 1-Bromopropane [18][19][20]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, place p-xylene and the Lewis acid catalyst (e.g., AlCl3).

  • Addition of Alkyl Halide: Slowly add 1-bromopropane to the stirred mixture.

  • Reaction: Heat the reaction mixture under reflux for a specified period.

  • Work-up and Analysis: After cooling, the reaction is worked up similarly to the acylation. The product mixture is typically analyzed by gas chromatography (GC) to determine the ratio of n-propyl and isopropyl products.

Friedel_Crafts_Workflow cluster_acylation Friedel-Crafts Acylation cluster_alkylation Friedel-Crafts Alkylation acyl_start p-Xylene + Acetyl Chloride acyl_catalyst AlCl3 (Stoichiometric) acyl_reaction Reaction at 0-5°C acyl_start->acyl_reaction acyl_catalyst->acyl_reaction acyl_workup Aqueous Work-up acyl_reaction->acyl_workup acyl_product 2,5-Dimethylacetophenone acyl_workup->acyl_product alkyl_start p-Xylene + 1-Bromopropane alkyl_catalyst AlCl3 (Catalytic) alkyl_reaction Reaction with Heating alkyl_start->alkyl_reaction alkyl_catalyst->alkyl_reaction alkyl_workup Aqueous Work-up alkyl_reaction->alkyl_workup alkyl_product Mixture of n-propyl and isopropyl-p-xylene alkyl_workup->alkyl_product

Caption: Comparative workflow for Friedel-Crafts acylation and alkylation of p-xylene.

Conclusion: Strategic Implementation in Chemical Synthesis

The electrophilic aromatic substitution of p-xylene is a powerful tool in the arsenal of the synthetic chemist. Its heightened reactivity and predictable regioselectivity make it an ideal substrate for the efficient synthesis of a variety of important chemical intermediates. By understanding the mechanistic principles that govern these reactions and by carefully controlling experimental parameters such as temperature, catalyst loading, and reactant stoichiometry, researchers can achieve high yields and selectivities for the desired products. The protocols and insights provided in this guide serve as a robust foundation for the successful application of p-xylene chemistry in research and development.

References

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bromination of 1,4-dimethylbenzene pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bromination Pathways of 1,4-Dimethylbenzene

Abstract

This technical guide provides a comprehensive examination of the two primary chemical pathways for the bromination of 1,4-dimethylbenzene (p-xylene): Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS). As a molecule of significant industrial importance, the selective functionalization of p-xylene is a cornerstone for the synthesis of a wide array of materials, from polymers to pharmaceuticals.[1][2] This document delves into the underlying mechanisms, explores the critical reaction parameters that govern selectivity, provides field-tested experimental protocols, and outlines the necessary safety considerations for handling the hazardous materials involved. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of these transformative reactions.

Introduction: The Strategic Importance of 1,4-Dimethylbenzene

1,4-Dimethylbenzene, commonly known as p-xylene, is a key petrochemical derived from the BTX aromatics (benzene, toluene, and xylenes).[1] While its most prominent large-scale application is its oxidation to terephthalic acid, a monomer for polyethylene terephthalate (PET) production, its brominated derivatives serve as exceptionally versatile intermediates in organic synthesis.[1] The ability to selectively introduce bromine atoms onto either the aromatic nucleus or the benzylic methyl groups opens distinct synthetic avenues, yielding precursors for active pharmaceutical ingredients (APIs), functional polymers, and agrochemicals.[2][3][4]

The reactivity of p-xylene is governed by two principal domains:

  • The Aromatic Ring: An electron-rich system, susceptible to attack by electrophiles.

  • The Benzylic Hydrogens: The C-H bonds of the methyl groups are weakened due to the stability of the resulting benzylic radical, making them targets for free radical processes.[1]

Mastering the conditions that favor one pathway over the other is paramount for achieving high-yield, selective synthesis of the desired brominated product. This guide will dissect each pathway in detail.

Pathway I: Electrophilic Aromatic Substitution (EAS) - Ring Bromination

This pathway involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The methyl groups on p-xylene are activating, electron-donating groups, which make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5]

Mechanism of Action

The electrophilic bromination of p-xylene is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction, which proceeds via a two-step mechanism.[6][7]

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to attack the stable aromatic ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a potent electrophile, [Br]⁺[FeBr₄]⁻.[8][9]

  • Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the p-xylene ring attacks the electrophilic bromine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent. This action collapses the C-H bond, restoring the stable aromatic π-system and regenerating the Lewis acid catalyst.[9]

The two methyl groups are ortho, para-directing. Since the para position is already substituted, electrophilic attack occurs at the positions ortho to the methyl groups. All four available positions on the ring are equivalent, leading to a single possible monobrominated product.[10][11]

Caption: Mechanism of Electrophilic Aromatic Bromination of p-Xylene.

Products and Selectivity
  • Monobromination: The primary product is 2-bromo-1,4-dimethylbenzene .[12][13]

  • Dibromination: With an excess of bromine and catalyst, a second bromination can occur to yield 2,5-dibromo-1,4-dimethylbenzene . Controlling the stoichiometry is key to maximizing the yield of the desired product.[2] A study by Fayoud et al. found the best yield for the dibromo product occurred at a bromine-to-p-xylene ratio of 2:1.[2]

Experimental Protocol: Synthesis of 2-Bromo-1,4-dimethylbenzene

This protocol is designed to favor monosubstitution on the aromatic ring.

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM) or other suitable inert solvent

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct). The entire apparatus must be protected from light by wrapping it in aluminum foil to suppress free-radical side reactions.

  • Charging the Flask: Charge the flask with p-xylene and the solvent (DCM). Add the Lewis acid catalyst (FeBr₃).

  • Bromine Addition: Cool the flask in an ice bath to 0-5°C.[14] Add bromine, diluted in a small amount of DCM, to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the evolution of HBr gas ceases (typically 1-2 hours).

  • Workup:

    • Slowly pour the reaction mixture into an ice-cold solution of 10% sodium bisulfite to quench any unreacted bromine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-bromo-1,4-dimethylbenzene.

Pathway II: Free Radical Substitution (FRS) - Benzylic Bromination

This pathway targets the C-H bonds of the methyl groups, known as the benzylic positions. The key to this reaction is the formation of a highly stable benzylic radical intermediate.[15][16]

Mechanism of Action

Benzylic bromination proceeds through a free-radical chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.[17][18]

  • Initiation: The reaction is initiated by the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This is typically achieved using UV light or a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile).[15][19][20] N-Bromosuccinimide (NBS) is a preferred reagent as it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which minimizes unwanted side reactions.[15][20][21]

  • Propagation (Two Steps):

    • A bromine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene. This is the rate-determining step and it selectively occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[15][17][19]

    • The benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.[19]

  • Termination: The chain reaction is terminated when any two radicals combine to form a stable, non-radical molecule.[17][18]

FRS_Mechanism cluster_0 Initiation cluster_1 Propagation Cycle Initiator Br-Br Radicals 2 Br• Initiator->Radicals UV light or Δ pXylene p-Xylene BenzylicRadical Benzylic Radical (Resonance Stabilized) pXylene->BenzylicRadical + Br• pXylene:e->BenzylicRadical:w + Br• Product 1-(Bromomethyl)-4-methylbenzene BenzylicRadical->Product + Br₂ BenzylicRadical:e->Product:w + Br₂ Br_Radical Br• Product:s->Br_Radical:n regenerates Br_Radical:s->pXylene:n continues cycle Br2_mol Br₂

Caption: Free Radical Substitution (Benzylic Bromination) Mechanism.

Products and Selectivity

The extent of bromination can be controlled by the stoichiometry of the brominating agent.

  • Monobromination: Using approximately one equivalent of NBS yields 1-(bromomethyl)-4-methylbenzene .

  • Dibromination: Using two equivalents of NBS leads to the formation of 1,4-bis(bromomethyl)benzene .[3][22]

  • Tetrabromination: Further reaction with excess brominating agent under harsh conditions can produce 1,4-bis(dibromomethyl)benzene .[23]

Experimental Protocol: Synthesis of 1,4-Bis(bromomethyl)benzene

This protocol is optimized for the dibromination of the benzylic positions.

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • N-Bromosuccinimide (NBS), 2.2 equivalents

  • Benzoyl peroxide or AIBN (catalytic amount)

  • Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or acetonitrile

  • Ice water

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging the Flask: To the flask, add p-xylene, the solvent (e.g., CCl₄), NBS, and the radical initiator (benzoyl peroxide).[22]

  • Reaction: Heat the mixture to reflux using an oil bath. Irradiate the flask with a 100-300 watt lamp to facilitate the initiation of the radical reaction.[22][23] The reaction is typically complete within a few hours, which can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide byproduct which floats on top.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide.

    • Remove the succinimide by filtration.[22]

    • Wash the filtrate with ice-water and an ice-cold aqueous sodium bicarbonate solution to remove any remaining impurities.[23]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product, 1,4-bis(bromomethyl)benzene, is a solid that can be purified by recrystallization from a suitable solvent like chloroform or ethanol.[22][23]

Workflow_FRS A 1. Combine p-xylene, NBS, & initiator in solvent B 2. Heat to Reflux with Light Irradiation A->B C 3. Cool Mixture & Filter Succinimide B->C D 4. Wash Filtrate (Water, Bicarbonate) C->D E 5. Dry & Evaporate Solvent D->E F 6. Recrystallize Crude Solid E->F G Pure 1,4-bis(bromomethyl)benzene F->G

Caption: Experimental Workflow for Benzylic Dibromination of p-Xylene.

Comparative Analysis and Process Control

The choice of reaction pathway is dictated entirely by the reaction conditions. A clear understanding of these controlling factors is essential for any synthetic chemist working with this substrate.

ParameterElectrophilic Aromatic Substitution (EAS)Free Radical Substitution (FRS)
Reaction Site Aromatic Ring (C-H)Methyl Groups (Benzylic C-H)
Primary Product 2-Bromo-1,4-dimethylbenzene1-(Bromomethyl)-4-methylbenzene
Key Reagent Br₂N-Bromosuccinimide (NBS) or Br₂
Catalyst/Initiator Lewis Acid (e.g., FeBr₃)Radical Initiator (AIBN, BPO) or UV Light
Solvent Non-polar, inert (e.g., DCM, CS₂)Non-polar (e.g., CCl₄, Cyclohexane)
Temperature Low to ambient (0-25°C)Elevated (Reflux)
Light Condition Darkness (foil wrap)UV/Visible Light Irradiation

Causality of Experimental Choices:

  • Lewis Acid vs. Light: The presence of a Lewis acid promotes the formation of a powerful electrophile (Br⁺), directing the reaction to the electron-rich aromatic ring. Conversely, light or a radical initiator provides the energy for homolytic bond cleavage, creating radicals that selectively abstract the weaker benzylic hydrogens.[8][15] These conditions are mutually exclusive; a successful synthesis depends on rigorously applying one set of conditions while excluding the other.

  • NBS vs. Br₂ in FRS: While Br₂ with UV light can achieve benzylic bromination, it can also lead to competing EAS. NBS is often the superior reagent because it generates Br₂ in situ at a very low concentration.[24] This low concentration kinetically disfavors the higher-activation energy EAS pathway, ensuring high selectivity for the radical process.[21][24]

Safety and Hazard Management

The reagents used in these bromination pathways are hazardous and demand strict adherence to safety protocols.

  • Liquid Bromine (Br₂): Extremely corrosive to the skin, eyes, and respiratory tract.[25] It is also highly toxic and volatile. All handling must occur within a certified chemical fume hood.[26] Appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[25][26] An emergency spill kit containing a sodium thiosulfate solution should be readily available.[26]

  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[27] It is also harmful if swallowed.[27] It is sensitive to light and moisture and should be stored in a cool, dry, dark place under an inert atmosphere.[27][28] Standard PPE should be worn, and dust formation must be avoided.[29]

  • Solvents: Halogenated solvents like carbon tetrachloride (CCl₄) and dichloromethane (DCM) are toxic and/or suspected carcinogens. Safer alternatives such as cyclohexane, acetonitrile, or perfluorohexanes should be considered where synthetically viable.[22]

  • General Precautions: An operational safety shower and eyewash station must be immediately accessible.[29] All personnel must be trained on the specific hazards and emergency procedures before commencing work.[25]

Conclusion

The bromination of 1,4-dimethylbenzene is a foundational topic in organic synthesis that perfectly illustrates the principle of condition-dependent selectivity. By carefully manipulating catalysts, energy sources, and reagents, chemists can precisely direct the bromination to either the aromatic core or the benzylic side chains. Electrophilic aromatic substitution, driven by Lewis acids, yields aryl bromides, while free-radical substitution, initiated by light or radical initiators, produces benzylic bromides. The resulting products are high-value chemical intermediates that serve as building blocks in countless applications, underscoring the importance of mastering these distinct and powerful synthetic pathways.

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solubility of 1,3,4-Tribromo-2,5-dimethylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3,4-Tribromo-2,5-dimethylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the limited availability of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility to construct a predictive profile. It details a robust, field-proven gravimetric protocol for the experimental determination of solubility, enabling researchers to generate precise data tailored to their specific applications. The guide is structured to provide both the theoretical framework and the practical tools necessary for scientists in chemical research and drug development to effectively work with this and structurally related halogenated aromatic compounds.

Introduction and Molecular Profile

This compound (CAS No. 117572-80-2) is a polyhalogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzene ring substituted with three bromine atoms and two methyl groups, defines its physicochemical properties and, consequently, its behavior in various solvent systems. Understanding the solubility of this compound is a critical prerequisite for a multitude of applications, including organic synthesis, reaction condition optimization, purification by crystallization, and formulation development. The molecular weight of the compound is 342.85 g/mol .[2][3]

The solubility of a solute in a solvent is the extent to which it can dissolve to form a homogeneous solution.[4] This guide will first establish a theoretical framework for predicting solubility and then provide a detailed methodology for its empirical determination.

Guiding Principles: Predicting Solubility

The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible.[7][8] To predict the solubility of this compound, we must analyze its molecular structure.

  • Nonpolar Core : The central benzene ring and the two methyl groups (-CH₃) form a large, nonpolar hydrocarbon backbone. This region of the molecule interacts favorably with nonpolar solvents through weak van der Waals (London dispersion) forces.[5][8]

  • Halogen Substitution : The three bromine atoms are highly electronegative and bulky. While the C-Br bonds have some polarity, the symmetrical arrangement and the molecule's overall structure tend to suppress a large net dipole moment. However, the bromine atoms contribute significantly to the molecule's polarizability, enhancing London dispersion forces.

  • Overall Polarity : this compound is best classified as a nonpolar to weakly polar molecule. Its solubility will be highest in solvents that are also nonpolar or have low polarity. Conversely, its solubility is expected to be very low in highly polar solvents, especially those capable of hydrogen bonding, like water.

The following diagram illustrates the relationship between solute/solvent properties and solubility.

cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_interaction Interaction & Outcome Solute_Props Large Nonpolar Core (Benzene, -CH3) + Polarizable Bromine Atoms Interaction_Favorable Strong van der Waals Interactions Solute_Props->Interaction_Favorable 'Like Dissolves Like' Interaction_Unfavorable Weak Solute-Solvent Interactions Solute_Props->Interaction_Unfavorable Mismatch Solvent_Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Solvent_Nonpolar->Interaction_Favorable Solvent_Polar Polar Solvents (e.g., Water, Ethanol) Solvent_Polar->Interaction_Unfavorable Solubility_High High Solubility Interaction_Favorable->Solubility_High Solubility_Low Low Solubility Interaction_Unfavorable->Solubility_Low

Caption: Relationship between solute/solvent properties and solubility.

Predictive Solubility Profile

Based on the principles above and data from structurally similar compounds like 1,4-dibromo-2,5-dimethylbenzene[9], a qualitative solubility profile for this compound can be predicted. This table serves as a starting point for solvent selection in experimental work.

Solvent ClassSpecific SolventPredicted Qualitative SolubilityRationale
Nonpolar Aromatic TolueneHighExcellent match of nonpolar aromatic characteristics.
BenzeneHighSimilar to toluene, provides strong van der Waals forces.
Nonpolar Aliphatic HexaneModerate to HighGood solubility due to nonpolar nature, though less effective than aromatic solvents.
CyclohexaneModerate to HighSimilar to hexane.
Halogenated Dichloromethane (DCM)HighEffective at dissolving nonpolar to moderately polar compounds.
ChloroformHighSimilar to DCM.
Polar Aprotic Tetrahydrofuran (THF)ModerateThe ether oxygen provides some polarity, allowing for moderate interaction.
AcetoneLow to ModerateThe ketone group makes it more polar, reducing its effectiveness for this solute.
Dimethyl Sulfoxide (DMSO)LowHighly polar solvent, unlikely to dissolve the nonpolar solute effectively.
Polar Protic EthanolLow (Higher when hot)The polar -OH group and hydrogen bonding dominate, leading to poor interaction. Solubility may increase with temperature.[9]
MethanolLow (Higher when hot)More polar than ethanol, thus expected to be a poorer solvent.[9]
WaterInsolubleExtreme mismatch in polarity and intermolecular forces.[9]

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise, quantitative data, an experimental determination is required. The isothermal gravimetric method is a reliable and fundamental technique for measuring the solubility of a solid in a liquid.[10][11] The principle is to create a saturated solution at a constant temperature, separate a known volume of the solution, evaporate the solvent, and weigh the remaining solute.[12]

Required Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Scintillation vials or flasks with airtight caps

  • Calibrated volumetric pipette (e.g., 10.00 mL)

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum desiccator

Step-by-Step Methodology

The following workflow diagram outlines the key stages of the protocol.

start Start prep 1. Prepare Supersaturated Mixture (Add excess solute to a known volume of solvent in a sealed vial) start->prep equilibrate 2. Equilibrate (Place vial in thermostatic shaker at constant T for 24-48h to ensure saturation) prep->equilibrate settle 3. Settle (Allow solid to settle post-equilibration for ~2h) equilibrate->settle filter 4. Sample & Filter (Withdraw a precise volume of the clear supernatant using a pre-warmed pipette and syringe filter) settle->filter transfer 6. Transfer & Weigh (Transfer filtered solution to the dish and record total mass: M_total) filter->transfer weigh_initial 5. Weigh Evaporation Dish (Record mass of a clean, dry dish: M_dish) weigh_initial->transfer evaporate 7. Evaporate Solvent (Heat gently in an oven or fume hood until all solvent is removed) transfer->evaporate weigh_final 8. Weigh Final Residue (Cool in desiccator and weigh dish + solute until constant mass: M_final) evaporate->weigh_final calculate 9. Calculate Solubility (Use M_dish, M_final, and volume to determine concentration) weigh_final->calculate end_node End calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

  • Preparation of Saturated Solution : To a sealed vial, add a known volume of the chosen solvent. Add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.

  • Equilibration (Trustworthiness Check) : Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); if the measured solubility is constant, equilibrium has been achieved.[10]

  • Sample Separation : After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let excess solid settle. Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette. To avoid premature precipitation, especially if working above room temperature, the pipette and syringe filter should be pre-warmed to the experimental temperature. Pass the solution through a solvent-compatible syringe filter to remove any microscopic solid particles.

  • Gravimetric Analysis :

    • Transfer the filtered aliquot into a clean, dry, pre-weighed evaporation dish (Mass = M_dish).

    • Gently evaporate the solvent in a fume hood or a ventilated oven at a temperature well below the solute's boiling point.

    • Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool and remove any residual solvent.

    • Weigh the dish containing the dry solute residue (Mass = M_final). Repeat the drying and weighing cycle until a constant mass is obtained.[11]

Calculation

The mass of the dissolved solute (M_solute) is calculated as: M_solute = M_final - M_dish

The solubility can then be expressed in the desired units, for example, as grams per 100 mL of solvent: Solubility (g/100 mL) = (M_solute / Volume of aliquot in mL) * 100

Factors Influencing Solubility

  • Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. When reporting solubility data, the temperature must always be specified.[10] For applications like crystallization, understanding the temperature-solubility profile is essential.

  • Solvent Purity : The presence of impurities, including water, in the organic solvent can significantly alter the measured solubility. Always use high-purity, anhydrous solvents for accurate determinations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, compounds of this class (polyhalogenated aromatics) require careful handling.[13]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][15]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Exposure : Avoid contact with skin and eyes. Halogenated organic compounds can cause irritation.[13][14]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes that this compound is a nonpolar to weakly polar compound, with its solubility being highest in nonpolar aromatic and halogenated solvents like toluene and dichloromethane. Its solubility is predicted to be significantly lower in polar solvents, particularly polar protic solvents like water and ethanol. Due to the absence of extensive published data, the detailed gravimetric protocol provided herein is a critical tool for researchers, enabling the precise and reliable determination of solubility in any solvent system of interest. This foundational data is essential for the successful design and execution of chemical processes involving this compound.

References

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  • BenchChem. (2025). Solubility Profile of 1,4-Dibromo-2,5-diethynylbenzene in Organic Solvents: A Technical Guide. Retrieved from an external BenchChem technical guide.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents. Retrieved from an external BenchChem technical guide.
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An In-depth Technical Guide to the Crystal Structure of Brominated Xylenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Brominated xylenes are a class of halogenated aromatic compounds with significant relevance in diverse fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, as flame retardants, and as building blocks for functional materials.[1][2] The three-dimensional arrangement of these molecules in the solid state, their crystal structure, dictates many of their key physicochemical properties, such as melting point, solubility, and bioavailability.[3] A thorough understanding of the crystal structure is therefore paramount for researchers, scientists, and drug development professionals to control and predict the behavior of these compounds.

This technical guide provides a comprehensive overview of the crystal structure of brominated xylenes. It is designed to move beyond a simple cataloging of data, offering insights into the underlying principles that govern the crystal packing and the experimental methodologies used to determine these structures. We will explore the influence of the number and position of bromine substituents on the resulting crystal lattices and delve into the nature of the intermolecular interactions that stabilize these arrangements.

PART 1: The Crystalline Landscape of Brominated Xylenes

The substitution of hydrogen with bromine on the xylene scaffold introduces significant changes in molecular size, shape, and electronic distribution, leading to a rich and varied crystallographic landscape. The crystal structures of brominated xylenes are primarily determined by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, notably, halogen bonding.

1.1. Monobrominated Xylenes
1.2. Dibrominated Xylenes

With two bromine substituents, the potential for halogen-halogen interactions (Br···Br contacts) becomes a significant factor in directing the crystal packing. The relative positioning of the bromine atoms on the aromatic ring dictates the overall molecular dipole moment and the steric hindrance, which in turn influences the packing efficiency.

Table 1: Crystallographic Data for Selected Dibrominated Xylenes

CompoundCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2,5-Dibromo-p-xyleneData to be populated from CSDC₈H₈Br₂---------
1,2-Bis(bromomethyl)benzene601766[3]C₈H₈Br₂---------
Other isomersData to be populated from CSDC₈H₈Br₂---------

Note: This table is a template. Specific data needs to be retrieved from the Cambridge Structural Database (CSD) using the provided Refcodes or by searching for the specific compounds.[4][5]

1.3. Polybrominated Xylenes: A Case Study of 1,4-Dibromo-2,5-bis(bromomethyl)benzene

The crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene, a tetrabrominated derivative of p-xylene, has been extensively studied and reveals interesting polymorphic behavior.[6] Polymorphism, the ability of a compound to exist in more than one crystal structure, is of critical importance in the pharmaceutical industry as different polymorphs can have different stabilities and dissolution rates.

This compound is known to exist in at least two polymorphic forms, demonstrating how subtle changes in crystallization conditions can lead to different packing arrangements.

Table 2: Crystallographic Data for Polymorphs of 1,4-Dibromo-2,5-bis(bromomethyl)benzene

PolymorphCSD Refcode/COD NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Form I7224800[6]C₈H₆Br₄TriclinicP-14.35427.36758.714072.48183.72284.9171
Form IIData to be populated from CSD/CODC₈H₆Br₄MonoclinicP2₁/c---90-90-

The packing of these polymorphs is heavily influenced by Br···Br interactions, forming layered structures. The thermodynamic relationship between the forms has been investigated, revealing that Form II is the more stable form at room temperature.

1.4. The Role of Intermolecular Interactions

The crystal packing of brominated xylenes is a fascinating interplay of various non-covalent interactions.

  • Van der Waals Forces: These ubiquitous forces are the primary contributors to the overall lattice energy.

  • π-π Stacking: The aromatic rings of xylene molecules tend to stack in parallel or offset arrangements, driven by electrostatic and dispersion interactions.[7]

  • C-H···Br Hydrogen Bonds: While weaker than classical hydrogen bonds, these interactions are numerous and play a crucial role in stabilizing the crystal lattice.

  • Halogen Bonds (Br···Br Interactions): These are attractive interactions between an electrophilic region on one bromine atom and a nucleophilic region on another.[8] The geometry of these interactions can be classified as Type I (C-Br···Br angle ≈ 180°) or Type II (C-Br···Br angle ≈ 90°).[9] The presence and nature of Br···Br interactions are highly dependent on the substitution pattern.

G cluster_Interactions Key Intermolecular Interactions in Brominated Xylene Crystals Van_der_Waals Van der Waals Forces Crystal_Packing Crystal Packing Van_der_Waals->Crystal_Packing Pi_Stacking π-π Stacking Pi_Stacking->Crystal_Packing CH_Br C-H···Br Hydrogen Bonds CH_Br->Crystal_Packing Halogen_Bonding Halogen Bonding (Br···Br) Halogen_Bonding->Crystal_Packing

Caption: Dominant intermolecular forces governing the crystal packing of brominated xylenes.

PART 2: Experimental Determination of Crystal Structures

The gold standard for determining the crystal structure of small molecules is single-crystal X-ray diffraction (SCXRD) .[10][11] This non-destructive technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal.[10]

2.1. Experimental Workflow

The process of determining a crystal structure via SCXRD follows a well-defined workflow, from crystal growth to the final refined structure.

G cluster_Workflow Single-Crystal X-ray Diffraction Workflow A Crystal Growth (e.g., slow evaporation, vapor diffusion) B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods, Patterson) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation & Analysis (e.g., CIF generation) F->G

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

2.2. Detailed Protocol: Single-Crystal X-ray Diffraction of a Brominated Xylene

This protocol provides a generalized, yet detailed, methodology for determining the crystal structure of a brominated xylene derivative.

1. Crystal Growth (Self-Validating System):

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).
  • Protocol:
  • Dissolve the purified brominated xylene in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation at room temperature.
  • Filter the solution through a syringe filter to remove any particulate matter.
  • Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.
  • Alternatively, use vapor diffusion by placing the vial of the sample solution in a larger sealed container with a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent into the sample solution will induce crystallization.
  • Monitor crystal growth over several days. The formation of clear, well-defined crystals is indicative of a successful crystallization.

2. Data Collection:

  • Rationale: To obtain a complete and redundant set of diffraction data.
  • Protocol:
  • Select a suitable single crystal under a microscope and mount it on a goniometer head.
  • Place the mounted crystal on the diffractometer.
  • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
  • Perform an initial unit cell determination.
  • Set up a data collection strategy to cover the entire unique part of the reciprocal space with sufficient redundancy.
  • Collect the diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

  • Rationale: To determine the positions of all atoms in the unit cell and refine these positions to best fit the experimental data.
  • Protocol:
  • Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Apply corrections for Lorentz and polarization effects, and absorption.
  • Determine the space group from the systematic absences in the diffraction data.
  • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  • Refine the structural model using full-matrix least-squares methods against the experimental data.
  • Locate and refine the positions of hydrogen atoms.
  • Validate the final structure using software tools like CHECKCIF.
PART 3: The Influence of Bromination on Crystal Packing

The systematic replacement of hydrogen with bromine on the xylene ring has a profound impact on the crystal packing.

  • Increased Molecular Weight and Density: The heavier bromine atoms lead to denser crystal packing.

  • Enhanced Intermolecular Interactions: The polarizable nature of bromine introduces stronger van der Waals and dipole-dipole interactions.

  • Directional Halogen Bonding: As the degree of bromination increases, Br···Br interactions become more prevalent and can act as key structure-directing forces, leading to specific packing motifs like chains or sheets.[12]

  • Steric Effects: The size of the bromine atoms can also introduce steric hindrance, influencing the conformation of the molecule and preventing certain packing arrangements.

The interplay of these factors determines the final crystal structure and can be rationally analyzed to understand and potentially predict the solid-state properties of new brominated xylene derivatives. This predictive capability is of immense value in the fields of materials science and drug development, where crystal engineering is used to design materials with desired properties.[11]

References
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 14, 2026, from [Link][4][5][13]

  • PubChem. (n.d.). o-Bis(bromomethyl)benzene. Retrieved January 14, 2026, from [Link][3]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Wikipedia. (2023, December 15). Cambridge Structural Database. In Wikipedia. [Link][4]

  • Glavatskikh, D., Polyakova, I., & Haukka, M. (2019). Peculiarities of Br⋯Br bonding in crystal structures of polybromides and bromine solvates. CrystEngComm, 21(30), 4584-4592. [Link]

  • Nemec, I., et al. (2020). Symmetrical Noncovalent Interactions Br···Br Observed in Crystal Structure of Exotic Primary Peroxide. Molecules, 25(15), 3371. [Link][8]

  • de Freitas, R. K. B., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 21(10), 5747–5760. [Link][14]

  • re3data.org. (2021). Cambridge Structural Database. [Link][15]

  • Jelsch, C., et al. (2014). Likelihood of atom–atom contacts in crystal structures of halogenated organic compounds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1010-1022. [Link][16]

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  • Mejia, E. B. (n.d.). Small molecule crystallography. Excillum. Retrieved January 14, 2026, from [Link][1]

  • Capdevila-Cortada, M., & Juan, J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(16), 3237-3247. [Link][17]

  • Shtukenberg, A. G., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(8), 4736–4753. [Link][18]

  • Campos, P. T., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. ACS Omega, 6(50), 34653-34665. [Link][12][19]

  • ResearchGate. (n.d.). Br⋯Br interactions in the crystal structure of the β polymorph. Retrieved January 14, 2026, from [Link][9]

  • Chernov, S. M., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(6), 905-908. [Link][20]

  • ResearchGate. (n.d.). Three main arrangements of aromatic molecules in molecular crystals. Retrieved January 14, 2026, from [Link][7]

  • Wikipedia. (2023, October 28). Tetrabromo-o-xylene. In Wikipedia. [Link][21]

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1,2-bis(bromomethyl)-. Retrieved January 14, 2026, from [Link][22]

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  • HDH FIne Chemicals. (n.d.). 2,5-dibromo-p-xylene (C8H8Br2), 25 grams. Retrieved January 14, 2026, from [Link][24]

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Methodological & Application

use of 1,3,4-Tribromo-2,5-dimethylbenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 1,3,4-Tribromo-2,5-dimethylbenzene

Authored by: Senior Application Scientist, Gemini Division

Abstract

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of three bromine atoms, which can be selectively functionalized to introduce a variety of substituents, thereby serving as a versatile scaffold for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this building block, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the principles of regioselective functionalization, provide detailed, field-tested protocols for key transformations, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of a Polyhalogenated Scaffold

This compound (CAS No. 117572-80-2) is a crystalline solid derivative of p-xylene.[1] The arrangement of its substituents—three bromine atoms and two methyl groups on a benzene ring—creates a unique electronic and steric environment. This structure is not merely a passive framework; it is an active participant in directing its own chemical transformations.

The primary utility of this compound lies in its capacity to undergo sequential, regioselective cross-coupling reactions. The differential reactivity of the three C-Br bonds allows for a stepwise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds. This makes it an invaluable precursor for:

  • Pharmaceutical Intermediates: Building complex, multi-substituted aromatic cores found in many drug candidates.

  • Organic Materials: Synthesizing novel ligands, functional polymers, and materials for electronic applications.

  • Agrochemicals: Developing new generations of pesticides and herbicides with precisely arranged functional groups.

The key to unlocking its synthetic potential is understanding the factors that govern the selective reaction at one bromine site over the others. Generally, in the absence of strong electronic bias, the least sterically hindered position is the most reactive. For this compound, the bromine at the C4 position is flanked by a methyl group and a bromine atom, whereas the C1 and C3 positions are sterically more congested. This inherent difference is the foundation upon which selective monofunctionalization strategies are built.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[2][3] For a substrate like this compound, these reactions provide a powerful toolkit for molecular construction.

The general mechanism for these transformations proceeds through a catalytic cycle involving a palladium(0) active species.[4][5]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)Ln-R' OxAdd->Trans Transmetalation (R'-M) Trans->Pd0 Reductive Elimination Product R-R' Trans->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Regioselective Monofunctionalization

The first synthetic step typically involves the selective coupling at the most reactive C4-Br bond. By carefully controlling stoichiometry (using ~1.0 equivalent of the coupling partner), it is possible to achieve high yields of the mono-substituted product.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most versatile C-C bond-forming reaction.[5] Its advantages include mild conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[6]

  • Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand is common. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the reductive elimination step and improve yields.[7]

    • Base: A base is crucial for activating the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact reaction efficiency, particularly in cases where the boronic acid is prone to degradation (protodeboronation).[6][7]

    • Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is often employed to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-aromatic compounds.[8]

  • Causality Behind Experimental Choices:

    • Catalyst System: The reaction is classically co-catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[9] The palladium complex facilitates the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[10]

    • Copper-Free Conditions: A significant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling).[11] To mitigate this, copper-free protocols have been developed, which typically require a more active palladium catalyst/ligand system and a different base.[11]

Sequential Di- and Tri-functionalization

Once the first substituent is installed at the C4 position, the electronic properties of the ring are altered, which in turn influences the reactivity of the remaining C1 and C3 bromine atoms. This provides an opportunity for a second, different cross-coupling reaction. By planning the reaction sequence retrosynthetically, complex, unsymmetrical molecules can be constructed with high precision.[12][13]

For example, after an initial Sonogashira coupling, the resulting electron-rich alkynyl substituent may activate the remaining positions for a subsequent Suzuki coupling. Conversely, introducing an electron-withdrawing group could deactivate the ring. This step-wise approach is a powerful strategy for building molecular diversity.

Detailed Experimental Protocols

The following protocols are robust starting points for the functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-phenyl-1,3-dibromo-2,5-dimethylbenzene.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Suzuki Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Add solids to flask: Aryl Bromide, Boronic Acid, Pd(PPh₃)₄, K₂CO₃ B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed Toluene/Water (4:1) B->C D 4. Heat to 90-100 °C with vigorous stirring C->D E 5. Monitor by TLC/GC-MS (4-12 hours) D->E F 6. Cool, dilute with water, extract with Ethyl Acetate E->F G 7. Wash organic layer with brine, dry (Na₂SO₄) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify via column chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add degassed toluene and degassed water via syringe in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of aryl bromide).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.[5]

Protocol 2: Regioselective Monofunctionalization via Sonogashira Coupling

This protocol details the synthesis of 1,3-dibromo-2,5-dimethyl-4-(phenylethynyl)benzene.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[9]

  • Add anhydrous, degassed THF and triethylamine via syringe.[8]

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 50-60 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[14]

Data Presentation and Troubleshooting

The following table provides representative conditions that serve as a strong starting point for optimizing cross-coupling reactions with this compound. Yields are estimates and will vary based on the specific coupling partners and reaction scale.

Reaction Type Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Time (h)
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/H₂O90-1004-12
Pd₂(dba)₃ (2)SPhos (4.5)K₃PO₄ (3.0)Dioxane100-1108-18
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃N (3.0)THFRT-602-8
(Copper-Catalyzed) CuI (5)
Stille Pd(PPh₃)₄ (4)--Toluene10012-24
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene10012-24

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst; Ensure rigorous degassing of solvents and proper inert atmosphere technique; Use anhydrous solvents.[7]
Homocoupling Side Products Suzuki: Oxygen promoting boronic acid homocoupling. Sonogashira: Copper-catalyzed Glaser coupling.Suzuki: Ensure the system is fully deoxygenated. Sonogashira: Switch to a copper-free protocol or add the alkyne slowly via syringe pump to keep its concentration low.[11][15]
Protodebromination Presence of a proton source; Side reaction competing with cross-coupling.Use a stronger, non-nucleophilic base; Employ a more active catalyst/ligand system to accelerate the desired coupling pathway.
Formation of Di-substituted Product Reaction running too long or at too high a temperature after mono-substitution is complete.Carefully monitor the reaction by TLC/GC-MS and stop it once the starting material is consumed; Reduce reaction temperature.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of polysubstituted aromatic compounds. Through the strategic and controlled application of modern cross-coupling chemistry, chemists can leverage its unique structure to perform regioselective mono- and poly-functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to incorporate this valuable reagent into their synthetic programs, enabling the efficient construction of complex molecules for a wide range of applications in science and industry.

References

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Application Notes: 1,3,4-Tribromo-2,5-dimethylbenzene as a Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2) as a highly functionalized building block for pharmaceutical research and development. Possessing three distinct bromine atoms with differing steric and electronic environments, this scaffold offers a unique platform for sequential and regioselective functionalization. We provide field-proven insights and detailed protocols for the synthesis of this key intermediate and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These methodologies enable the precise construction of complex, multi-substituted aromatic compounds, which are pivotal structures in modern medicinal chemistry.

Introduction: The Strategic Value of Polysubstituted Scaffolds

In the landscape of drug discovery, the ability to rapidly generate and test diverse molecular architectures is paramount. Polysubstituted aromatic cores are the backbone of countless therapeutic agents. This compound emerges as a particularly valuable, yet underutilized, building block. Its p-xylene core provides a rigid, well-defined geometry, while the three bromine atoms serve as versatile handles for introducing molecular complexity.

The key to this molecule's utility lies in the differential reactivity of its C-Br bonds. This guide will demonstrate how this inherent asymmetry can be harnessed to perform sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of aryl, alkynyl, and amino moieties. This approach provides a powerful tool for building Structure-Activity Relationships (SAR) and optimizing drug candidates.[1]

Physicochemical Properties and Safety

A thorough understanding of a building block's properties is essential for effective experimental design.

PropertyValueSource
CAS Number 117572-80-2[1]
Molecular Formula C₈H₇Br₃[1]
Molecular Weight 342.85 g/mol [1]
Synonyms 2,3,6-Tribromo-p-xylene[2]
Appearance (Expected) Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in organic solvents (THF, Dioxane, Toluene, DMF)General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Safety Profile: As with all polyhalogenated aromatic compounds, this compound should be handled with appropriate care in a fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3][4] For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.

Synthesis of the Building Block

The target compound is not widely commercially available and often requires custom synthesis. A reliable route involves the exhaustive bromination of a suitable precursor. The following protocol is based on established electrophilic aromatic substitution methodologies.[3]

Protocol 1: Synthesis of this compound

This procedure details the bromination of 2-Bromo-1,4-dimethylbenzene. The directing effects of the methyl groups (ortho-, para-directing) and the first bromine atom (ortho-, para-directing but deactivating) guide the incoming bromine atoms to the available positions.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Reactant 2-Bromo-1,4-dimethylbenzene Product This compound Reactant->Product Br2 Br₂ (2.2 equiv) Catalyst FeBr₃ (cat.) Solvent DCM or neat Temp 0 °C to RT

Caption: Synthesis of this compound.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-1,4-dimethylbenzene (1.0 equiv). Dissolve it in a minimal amount of dichloromethane (DCM) or prepare for a neat reaction. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, 0.05 equiv) to the flask under a nitrogen atmosphere.

  • Bromine Addition: In the dropping funnel, place bromine (Br₂, 2.2 equiv) dissolved in DCM. Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature does not rise above 5-10 °C. The reaction will generate HBr gas, which should be vented through a scrubber containing an aqueous sodium thiosulfate solution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of excess bromine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, add more. If the reaction was neat, add DCM to dissolve the product. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or hexanes to yield the pure this compound.

Regioselective Cross-Coupling Strategies

The synthetic power of this building block is realized through the sequential and selective functionalization of its three C-Br bonds. The reactivity is primarily governed by steric hindrance. The bromine at the C4 position is the most accessible and therefore the most reactive towards palladium-catalyzed cross-coupling. The C1 bromine is next, followed by the highly hindered C3 bromine.

G A This compound B Mono-functionalized (C4) A->B Reaction 1 (Most Reactive Site) C Di-functionalized (C4, C1) B->C Reaction 2 (Harsher Conditions) D Tri-functionalized (C4, C1, C3) C->D Reaction 3 (Forced Conditions)

Caption: Logical workflow for sequential functionalization.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C4 Position

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[5] This protocol achieves selective mono-arylation at the least sterically hindered C4 position.

Reaction Scheme:

G Start This compound Product 4-Aryl-1,3-dibromo-2,5-dimethylbenzene Start->Product Boronic Arylboronic Acid (1.1 equiv) Boronic->Product Conditions Pd(PPh₃)₄ (0.05 equiv) K₂CO₃ (2.0 equiv) Dioxane/H₂O, 80 °C

Caption: Selective Suzuki-Miyaura coupling at the C4 position.

Experimental Protocol:

  • Setup: To a dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The base must dissolve to be effective, and the biphasic system facilitates the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS, observing the consumption of the starting tribromo compound and the appearance of a new, less polar spot.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product. The remaining two bromine atoms can be used for subsequent coupling reactions, likely requiring more forcing conditions (higher temperature, stronger base, more active catalyst/ligand system).[6][7]

Protocol 3: Selective Sonogashira Coupling at the C4 Position

The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further chemistry (e.g., click chemistry, cyclizations) or as components of the final drug molecule.[8][9]

Reaction Scheme:

G Start This compound Product 4-(Alkynyl)-1,3-dibromo-2,5-dimethylbenzene Start->Product Alkyne Terminal Alkyne (1.2 equiv) Alkyne->Product Conditions Pd(PPh₃)₂Cl₂ (0.03 equiv) CuI (0.05 equiv), TEA THF, 60 °C

Caption: Selective Sonogashira coupling at the C4 position.

Experimental Protocol:

  • Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2 equiv) followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv). The amine base is crucial as it scavenges the HBr formed and helps generate the copper(I) acetylide intermediate.[3]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often rapid. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Selective Buchwald-Hartwig Amination at the C4 Position

The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions.[10]

Reaction Scheme:

G Start This compound Product 4-(Amino)-1,3-dibromo-2,5-dimethylbenzene Start->Product Amine Primary/Secondary Amine (1.2 equiv) Amine->Product Conditions Pd₂(dba)₃ (0.02 equiv) Ligand (e.g., XPhos, 0.05 equiv) NaOtBu (1.5 equiv), Toluene, 100 °C

Caption: Selective Buchwald-Hartwig amination at the C4 position.

Experimental Protocol:

  • Setup: In a glovebox or under a strict inert atmosphere, charge a dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv), a suitable phosphine ligand such as XPhos or SPhos (0.05 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene. The choice of ligand is critical and depends on the amine coupling partner; bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent side reactions.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. The product is purified by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block that enables the strategic and controlled synthesis of complex pharmaceutical intermediates. The differential reactivity of its three bromine atoms under palladium catalysis allows for a sequential functionalization approach that is highly valuable for library synthesis and lead optimization campaigns. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this scaffold.

References

  • 3M. (2024, June 10). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

  • SAGECHEM LIMITED. (n.d.). 2,3,6-Tribromo-p-xylene, CasNo.117572-80-2. LookChem. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 14, 2026, from [Link]

  • Vanalabhpatana, P., & Hoang, D. (2018). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Journal of Physics: Conference Series, 1144, 012117.
  • Google Patents. (n.d.). Process for preparation of 2,5-dibromo-p-xylene.
  • Ghorbani-Vaghei, R., & Shahsavari, H. (2012). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1162.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 14, 2026, from [Link]

  • Dadwal, A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(30), 17765-17774.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 14, 2026, from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 14, 2026, from [Link]

  • Dudek, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.

Sources

Application Notes & Protocols: 1,3,4-Tribromo-2,5-dimethylbenzene as a Versatile Scaffold for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted bromobenzenes are a cornerstone in the synthesis of complex organic molecules, serving as highly versatile building blocks for pharmaceuticals, materials science, and agrochemicals.[1] Their utility is rooted in the reactivity of the carbon-bromine (C-Br) bond, which provides a reactive handle for numerous chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This document explores the potential applications of 1,3,4-Tribromo-2,5-dimethylbenzene as a strategic intermediate in the synthesis of novel agrochemical candidates. While direct synthesis of commercial agrochemicals from this specific tribromo-derivative is not extensively documented in public literature, its structural features suggest significant potential for creating diverse molecular architectures relevant to fungicides, herbicides, and insecticides.[2][3][4] This guide provides a technical overview of its reactivity and proposes detailed protocols for its derivatization into core structures for agrochemical discovery.

Introduction: The Strategic Role of Brominated Intermediates in Agrochemicals

The development of modern agrochemicals with optimal efficacy, environmental safety, and economic viability has been significantly influenced by the use of halogenated compounds.[5] Brominated aromatic compounds, in particular, are pivotal intermediates due to the unique reactivity of the bromine atom, which facilitates a wide array of synthetic transformations.[6] The C-Br bond is susceptible to various catalytic processes, enabling the precise construction of complex molecules designed to interact with specific biological targets in pests or weeds.[2]

This compound (MW: 342.85 g/mol , CAS: 117572-80-2) presents a unique scaffold for several reasons:

  • Multiple Reactive Sites: The presence of three bromine atoms offers the potential for sequential and regioselective functionalization.

  • Differential Reactivity: The bromine atoms are in electronically distinct environments due to the directing effects of the two methyl groups, potentially allowing for selective reactions at the C1, C3, or C4 positions.

  • Steric Influence: The methyl groups provide steric hindrance that can be exploited to direct incoming reagents to specific positions, enhancing selectivity.

  • Core Structure: The dimethylbenzene core is a common motif in various biologically active molecules.

These features make this compound an intriguing, though currently underutilized, building block for generating libraries of novel compounds for high-throughput screening in agrochemical research.

Proposed Synthetic Applications & Mechanistic Rationale

The primary utility of this compound lies in its capacity to undergo cross-coupling reactions. The varying electronic and steric environments of the three bromine atoms allow for potential regioselective synthesis.

  • C4-Bromine: This position is flanked by a bromine and a methyl group, making it sterically accessible.

  • C1-Bromine: This position is situated between a methyl group and a bromine, presenting a different steric and electronic environment.

  • C3-Bromine: Located between two other bromine atoms, this position is the most sterically hindered and electronically influenced.

This differentiation is key to its potential as a versatile scaffold. A primary synthetic strategy would involve a regioselective Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction fundamental to modern synthesis.[1]

Below is a proposed workflow for the selective functionalization of this compound to create a biaryl precursor, a common structural element in many fungicides and herbicides.

G A 1,3,4-Tribromo- 2,5-dimethylbenzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) B->C D Mono-arylated Intermediate (Selective at C4) C->D Regioselective C-C bond formation F Second Suzuki Coupling D->F E Second, different Arylboronic Acid E->F G Di-arylated, Asymmetric Product (Potential Agrochemical Scaffold) F->G H Further Functionalization (e.g., Ether cleavage, Nucleophilic Substitution) G->H I Final Agrochemical Candidate H->I

Caption: Proposed workflow for sequential Suzuki coupling.

Experimental Protocols

The following protocols are exemplary and designed as a starting point for research and development. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is recommended for each specific substrate combination.

Protocol 3.1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling

Objective: To demonstrate the selective functionalization of this compound by coupling an arylboronic acid at the most reactive position.

Rationale: Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds with brominated aromatics.[1] By using carefully controlled conditions and a suitable palladium catalyst/ligand system, it is often possible to achieve selective coupling at the most sterically accessible and electronically favorable site.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound117572-80-2342.851.0
4-Methoxyphenylboronic acid5720-07-0151.961.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (343 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive flow of nitrogen.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-arylated product.

Self-Validation: The success of the protocol is validated by characterization of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. The primary indicator of regioselectivity will be the specific coupling pattern observed in the NMR spectra, which can be confirmed through 2D NMR techniques (COSY, HMBC) if necessary.

Advanced Derivatization Pathways

The mono- and di-bromo intermediates generated from the initial coupling reactions are valuable for further diversification, creating a range of potential agrochemical leads.

G cluster_0 Starting Material cluster_1 Primary Functionalization cluster_2 Secondary Reactions cluster_3 Potential Scaffolds A 1,3,4-Tribromo- 2,5-dimethylbenzene B Mono-arylated Intermediate A->B Suzuki Coupling C Grignard Formation (Mg, THF) A->C D Lithiation (n-BuLi) A->D F Buchwald-Hartwig Amination B->F G Sonogashira Coupling B->G E Electrophilic Quench (e.g., CO2, Aldehydes) C->E D->E H Carboxylic Acids/ Alcohols E->H I Aryl Amines F->I J Alkynyl Aromatics G->J

Caption: Diversification pathways from the core scaffold.

Protocol 4.1: Buchwald-Hartwig Amination for Fungicidal Scaffolds

Objective: To introduce a nitrogen-containing moiety, a common feature in many fungicide classes (e.g., anilino-pyrimidines, strobilurins).

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is exceptionally useful for accessing aryl amines, which are key building blocks in agrochemical synthesis.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)
Mono-arylated Dibromo Intermediate (from 3.1)--1.0
Pyrrolidine123-75-171.121.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.01
Xantphos161265-03-8578.680.02
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Toluene108-88-392.1410 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add the mono-arylated dibromo intermediate (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (11.6 mg, 0.02 mmol) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (135 mg, 1.4 mmol) and a magnetic stir bar.

  • Evacuate and backfill the tube with argon.

  • Add toluene (10 mL) followed by pyrrolidine (100 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-arylated product.

Trustworthiness through Validation: The protocol's reliability is established by consistent yields and purity across multiple runs. Analytical validation via HPLC, GC-MS, and NMR confirms the structure and purity of the final compound, ensuring that downstream biological screening is performed on a well-characterized molecule.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its polysubstituted and differentially reactive nature allows for the strategic and regioselective introduction of various functional groups through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in this document provide a robust framework for researchers to begin exploring the synthetic potential of this versatile building block, paving the way for the discovery of next-generation fungicides, herbicides, and insecticides.

References

  • The Power of Brominated Aromatics in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for the production of substituted bromobenzenes. (2011).
  • Process for the production of substituted bromobenzenes. (2011).
  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link]

Sources

Application Notes and Protocols for the Regioselective Cross-Coupling of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Foreword: A Strategic Approach to Molecular Scaffolding

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures with precision is paramount. 1,3,4-Tribromo-2,5-dimethylbenzene emerges as a uniquely valuable starting material, offering a trifunctionalized aromatic core. The inherent electronic and steric differentiation of its three bromine atoms is not a challenge, but an opportunity for strategic, regioselective functionalization. This guide provides a comprehensive technical overview and field-tested protocols for leveraging this powerful building block in palladium-catalyzed cross-coupling reactions, enabling the stepwise and controlled synthesis of novel compounds for pharmaceutical and materials science applications.

PART 1: The Cornerstone of Synthesis—Understanding Regioselectivity

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its bromine substituents. The bromine atom at the C4 position is flanked by a methyl group and a bromine atom, whereas the bromines at C1 and C3 are each situated between a methyl group and a bromine atom. This seemingly subtle difference in the local chemical environment has profound implications for reactivity in palladium-catalyzed cross-coupling reactions.

The C4-Br bond is the most sterically accessible of the three. Consequently, it is the most susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1] This reactivity hierarchy allows for a predictable and selective mono-functionalization at the C4 position under carefully controlled conditions, typically using a 1:1 stoichiometry of the coupling partners. Subsequent functionalization at the more sterically hindered C1 and C3 positions can then be achieved, often by employing more forcing reaction conditions or more active catalyst systems. This stepwise approach is the key to synthesizing unsymmetrically substituted 2,5-dimethylbenzene derivatives.

Diagram 1: Regioselectivity in Cross-Coupling Reactions

G A This compound B Pd(0) Catalyst A->B C Oxidative Addition at C4 (Less Steric Hindrance, Favored Kinetically) B->C D Oxidative Addition at C1/C3 (More Steric Hindrance, Disfavored) B->D E Mono-functionalized Intermediate C->E Proceeds to Coupling

Caption: Kinetic preference for oxidative addition at the C4 position.

PART 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally versatile and robust method for the formation of carbon-carbon bonds. Its high functional group tolerance and generally mild conditions make it an indispensable tool in both academic and industrial research. For this compound, this reaction provides a reliable pathway to biaryl and heteroaryl-substituted scaffolds.

Protocol 1: Selective Mono-Arylation at the C4 Position

This protocol is designed for the selective coupling of an arylboronic acid at the C4 position. The conditions are adapted from established procedures for similar polyhalogenated aromatic compounds and are optimized to favor mono-substitution.[1][2]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.05-1.1 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%). Then, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material and the appearance of the mono-arylated product. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-1,3-dibromo-2,5-dimethylbenzene.

Data Presentation: Representative Conditions for Mono-Suzuki Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Predicted Yield Range
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (3)Dioxane/H₂O (4:1)8580-90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Toluene/H₂O (5:1)9585-95%
3Thiophen-2-boronic acidPd₂(dba)₃/SPhos (2/4)Cs₂CO₃ (3)Toluene10075-85%

PART 3: Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of immense value for the synthesis of precursors to conjugated materials, pharmaceuticals, and natural products.[3][4] The same principles of regioselectivity apply, allowing for the selective introduction of an alkynyl group at the C4 position.

Protocol 2: Selective Mono-Alkynylation at the C4 Position

This protocol outlines a reliable procedure for the mono-alkynylation of this compound, employing a classic Pd/Cu co-catalyst system.[5]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent and Solvent Addition: Under inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%). Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Substrate Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the ammonium salts and catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 2: General Sonogashira Coupling Workflow

G cluster_0 Reaction Components A 1,3,4-Tribromo- 2,5-dimethylbenzene D Selective Coupling at C4 A->D B Terminal Alkyne (R-C≡CH) B->D C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (CuI) Amine Base (e.g., TEA) C->D E 4-Alkynyl-1,3-dibromo- 2,5-dimethylbenzene D->E

Caption: Key components for a selective Sonogashira reaction.

PART 4: Expanding the Synthetic Toolbox: Heck and Buchwald-Hartwig Reactions

While Suzuki and Sonogashira couplings are workhorse reactions, other cross-coupling methods can also be applied to this compound to further diversify the accessible chemical space.

  • Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[6] Selective mono-olefination at the C4 position is expected under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a base like Et₃N). This provides a route to stilbene-like structures and other vinyl-aromatic systems.

  • Buchwald-Hartwig Amination: This powerful method forges C-N bonds, allowing for the introduction of primary or secondary amines. A selective mono-amination at the C4 position can be achieved using a suitable palladium catalyst and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) with a strong base like NaOtBu.[7] This opens the door to synthesizing novel aniline derivatives, which are prevalent in medicinal chemistry.[8][9]

PART 5: Trustworthiness and Validation: A Self-Validating System

The success of these regioselective protocols hinges on careful execution and rigorous analysis. Each experiment should be treated as a self-validating system.

  • In-Process Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS is critical. This allows the researcher to track the consumption of the starting material and the formation of the desired mono-substituted product relative to any di-substituted byproducts. This data provides real-time feedback to optimize reaction times and prevent over-reaction.

  • Structural Confirmation: The identity and regiochemistry of the purified product must be unambiguously confirmed.

    • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the regioselectivity. The substitution pattern on the aromatic ring will give rise to a unique set of signals and coupling constants that can be definitively assigned.

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, verifying that a single coupling event has occurred.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted aromatic compounds. The inherent difference in reactivity between the C4-Br bond and the C1/C3-Br bonds provides a handle for predictable and regioselective mono-functionalization via established palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide offer a robust starting point for researchers to explore the chemistry of this substrate. The resulting functionalized intermediates are primed for subsequent diversification, providing a strategic and efficient route to novel molecules with potential applications in drug discovery, agrochemicals, and materials science.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes Source: Nature Protocols via PMC, NIH URL: [Link]

  • Title: General procedure for Sonogashira coupling reaction Source: International Journal of New Chemistry URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines Source: ResearchGate URL: [Link]

  • Title: Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI Source: ResearchGate URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: PMC, NIH URL: [Link]

  • Title: Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative Source: ResearchGate URL: [Link]

  • Title: Medicinal chemistry perspective of pyrido[2,3- d]pyrimidines as anticancer agents Source: PubMed URL: [Link]

  • Title: Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity Source: ResearchGate URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: ResearchGate URL: [Link]

  • Title: Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions: Source: ResearchGate URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

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synthesis of flame retardants from brominated aromatics

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

Brominated aromatic compounds are a cornerstone in the field of flame retardant technology, prized for their efficacy in reducing the flammability of a wide range of polymeric materials.[1] This document provides a detailed guide to the synthesis of key brominated flame retardants (BFRs), focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore two primary synthetic strategies: the direct electrophilic bromination of aromatic substrates and the derivatization of brominated precursors. Protocols for the synthesis of industrially significant BFRs, including Hexabromobenzene (HBB) and Tetrabromobisphenol A (TBBPA), are presented with an emphasis on reaction control, purification, and validation. Furthermore, this guide addresses the growing importance of sustainable and "green" chemistry in the synthesis of BFRs, offering insights into emerging, more environmentally benign methodologies.

Introduction: The Role and Chemistry of Brominated Aromatic Flame Retardants

Brominated flame retardants (BFRs) are organobromine compounds that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Their primary mechanism of action occurs in the gas phase of a fire. At elevated temperatures, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame.

The efficacy of a BFR is closely linked to its bromine content and thermal stability. Aromatic BFRs are particularly advantageous due to the inherent stability of the benzene ring, which allows for a high degree of bromination and ensures that the bromine radicals are released at the optimal temperature for flame inhibition. Key commercial BFRs include Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecane (HBCD), and Tetrabromobisphenol A (TBBPA).[1][2] While effective, concerns over the environmental persistence and potential toxicity of some BFRs have driven research towards new synthetic methods that offer greater control, produce fewer hazardous byproducts, and explore more sustainable chemical pathways.[3][4]

This guide will focus on the foundational synthetic reactions that produce these critical compounds, providing the theoretical background and practical steps necessary for their successful laboratory-scale preparation.

Synthetic Strategy I: Direct Electrophilic Aromatic Bromination

The most direct route to many brominated aromatics is through electrophilic aromatic substitution (EAS). In this reaction, an electrophilic bromine species (Br+) attacks the electron-rich aromatic ring, replacing a hydrogen atom.

Mechanistic Principles

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Step 1: Generation of the Electrophile: Molecular bromine (Br₂) is not electrophilic enough to react with stable aromatic rings like benzene directly. A Lewis acid catalyst, such as AlCl₃, AlBr₃, or FeCl₃, is required.[5] The catalyst polarizes the Br-Br bond, creating a potent electrophile (a "Br+" equivalent).

  • Step 2: Nucleophilic Attack & Formation of Sigma Complex: The π-electron system of the aromatic ring attacks the electrophilic bromine, forming the sigma complex. This step is typically the rate-determining step.

  • Step 3: Deprotonation & Aromatization: A weak base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring.

For highly activated aromatic rings, such as phenols, the electron-donating hydroxyl (-OH) group increases the ring's electron density to such an extent that a catalyst is not required.[6][7] The -OH group is an ortho-, para- director, meaning substitution occurs primarily at the positions adjacent (ortho) and opposite (para) to it.[6]

Synthesis Protocol: Hexabromobenzene (HBB)

Hexabromobenzene (C₆Br₆) is a highly effective flame retardant due to its high bromine content (86.9% by weight) and high melting point.[8] It is synthesized by the exhaustive bromination of benzene.

Objective: To synthesize Hexabromobenzene via the direct bromination of benzene using a Lewis acid catalyst.

Materials & Reagents:

  • Benzene (C₆H₆)

  • Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃) or Iron powder (Fe)

  • Fuming Sulfuric Acid (Oleum)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃) solution (for quenching)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Isolation cluster_purification Purification & Drying A Charge Reactor: Bromine, AlCl₃, Fuming H₂SO₄ B Heat to 45-50°C (Water Bath) A->B 1. Prepare C Add Benzene dropwise (Control Exotherm) B->C 2. Initiate D Maintain Temp. & Stir (Allow for full bromination) C->D 3. React E Quench with Water (Deactivates catalyst) D->E 4. Quench F Steam Distillation (Remove excess Br₂) E->F 5. Purify G Cool & Filter (Isolate crude product) F->G 6. Isolate H Wash Filter Cake (Remove residual acid) G->H 7. Wash I Dry Product (Yields pure HBB) H->I 8. Finalize

Caption: Workflow for the synthesis of Hexabromobenzene.

Step-by-Step Protocol: [9]

  • Reactor Setup: In a glass-lined reactor equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HBr byproduct), charge bromine, anhydrous aluminum trichloride, and fuming sulfuric acid.

  • Initiation: Begin stirring and gently heat the mixture using a water bath to a temperature of 45-50°C.

  • Benzene Addition: Slowly add benzene dropwise from the dropping funnel. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the temperature below 50°C. Hydrogen bromide gas will be evolved during this step.

  • Reaction Completion: After the benzene addition is complete, maintain the reaction mixture at the same temperature with stirring for a specified period to ensure the reaction goes to completion.

  • Workup: Cool the reactor and carefully add pure water. Introduce steam to perform a steam distillation, which will remove any unreacted bromine. The product will change from a red color to opalescent white crystals.

  • Isolation: Cool the mixture to room temperature and collect the solid product by filtration.

  • Purification: Wash the filter cake thoroughly with water to remove any residual acid.

  • Drying: Dry the washed product to obtain pure hexabromobenzene.

Causality & Insights:

  • Catalyst: Anhydrous AlCl₃ acts as a Lewis acid, coordinating with Br₂ to generate the highly electrophilic "Br⁺" species necessary to overcome the aromatic stability of benzene.

  • Fuming Sulfuric Acid: Oleum serves as a solvent and also helps to absorb the water produced, keeping the catalyst active.

  • Temperature Control: Maintaining the temperature below 50°C is crucial. Higher temperatures can lead to unwanted side reactions and decomposition. The slow, dropwise addition of benzene is essential to control the highly exothermic nature of the reaction.

  • Steam Stripping: This step is a critical purification measure to safely and effectively remove the volatile and corrosive excess bromine from the solid product.

Synthetic Strategy II: Derivatization of Brominated Aromatic Precursors

This strategy involves using a pre-functionalized aromatic compound, often a phenol, as the starting material. The activating hydroxyl group facilitates bromination under milder conditions, and the core structure is then built upon to create the final flame retardant. Tetrabromobisphenol A (TBBPA) is a prime example of this approach and is one of the most widely used BFRs, particularly in printed circuit boards.[1][10]

Synthesis Protocol: Tetrabromobisphenol A (TBBPA)

TBBPA is produced by the bromination of Bisphenol A (BPA). The two phenolic hydroxyl groups in BPA are powerful activating groups, directing bromination to all four available ortho positions.

Reaction Scheme Diagram:

G BPA Bisphenol A reaction_label Solvent (e.g., Dichloromethane) Oxidant (e.g., H₂O₂) BPA->reaction_label Br2 Bromine (Br₂) Br2->reaction_label TBBPA Tetrabromobisphenol A (TBBPA) HBr Hydrogen Bromide (HBr) reaction_label->TBBPA reaction_label->HBr

Caption: Synthesis of TBBPA from Bisphenol A.

Objective: To synthesize TBBPA by the bromination of Bisphenol A in an organic solvent.

Materials & Reagents:

  • Bisphenol A (BPA)

  • Bromine (Br₂)

  • Dichloromethane (DCM) or Methanol

  • Aqueous Hydrogen Peroxide (H₂O₂) (Optional, for HBr recycling)

  • Deionized Water

Step-by-Step Protocol: [11][12]

  • Dissolution: In a suitable reactor, dissolve Bisphenol A in a solvent such as dichloromethane.

  • Reagent Addition: Add water and aqueous hydrogen peroxide to the mixture and stir thoroughly.

  • Bromination: Carefully add the stoichiometric amount of bromine (at least 4 moles of Br per mole of BPA) to the reaction mixture over a period of 8-10 minutes. The addition should be controlled to prevent bromine vapor from escaping.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to reflux) for approximately 30 minutes after the bromine addition is complete.

  • Phase Separation: Stop the stirring and allow the mixture to separate into an aqueous phase and an organic phase containing the product.

  • Precipitation & Isolation: Separate the organic phase. TBBPA can be precipitated from the organic phase (e.g., by adding water if methanol was the solvent) and then isolated by filtration.[13]

  • Washing & Drying: The isolated solid is washed with water to remove impurities and then dried to yield the final TBBPA product.

Causality & Insights:

  • Solvent Choice: Solvents like dichloromethane are used because they can effectively dissolve the starting material (BPA) and the brominated intermediates, allowing the reaction to proceed in a homogeneous or easily stirred slurry phase.[12] Methanol is also a common solvent, but its reaction with the HBr byproduct can form methyl bromide, which requires additional handling.[11][14]

  • Role of Hydrogen Peroxide: In some industrial processes, an oxidant like H₂O₂ is added.[12] The HBr generated as a byproduct of the substitution reaction is oxidized back to Br₂ by the hydrogen peroxide. This in situ regeneration of the brominating agent improves atom economy and reduces waste.

  • Reactivity of BPA: The two hydroxyl groups strongly activate the aromatic rings, making the reaction rapid and allowing it to proceed under mild conditions without a Lewis acid catalyst.[6] The bromination is highly regioselective for the four ortho positions.

Emerging Synthetic Routes & Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the synthesis of BFRs, aiming to reduce hazardous waste, improve energy efficiency, and use safer reagents.[15]

Key Areas of Innovation:

  • Alternative Brominating Agents: Research is exploring alternatives to liquid bromine, which is highly corrosive and toxic. These include N-Bromosuccinimide (NBS) and systems that generate bromine in situ from safer salts like sodium bromide (NaBr) or potassium bromide (KBr) using an oxidant.[16][17]

  • Solvent-Free and Water-Based Systems: Conducting brominations in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs).[15] For example, using a NaBr/NaOCl system in water can effectively brominate aromatic compounds.[15][17]

  • Catalyst Development: New catalytic systems are being developed to improve efficiency and selectivity. This includes using solid acid catalysts or phase-transfer catalysts that can be easily recovered and recycled.[16]

  • Oxidative Bromination: Aerobic oxidative bromination, which uses air or oxygen as the terminal oxidant and a bromide salt as the bromine source, represents a highly sustainable approach.[3]

One promising green method involves using a bromide/bromate reagent (from bromine recovery processes) that is acidified in situ to generate hypobromous acid (HOBr) as the reactive brominating species. This method avoids handling liquid bromine and demonstrates high bromine atom efficiency.

Data Summary

The following table summarizes key properties of the discussed flame retardants.

Flame RetardantAbbreviationChemical FormulaAromatic PrecursorKey Properties
Hexabromobenzene HBBC₆Br₆BenzeneHigh melting point (327°C), high bromine content (86.9%), thermally stable.[8]
Tetrabromobisphenol A TBBPAC₁₅H₁₂Br₄O₂Bisphenol AWhite solid, reactive (can be built into polymer backbones), widely used in electronics.[1][10]
Decabromodiphenyl ether DecaBDEC₁₂Br₁₀ODiphenyl etherHigh bromine content, used as an additive flame retardant, persistent in the environment.[18]

Conclusion

The is a mature yet evolving field. The foundational methods of electrophilic aromatic substitution provide robust and scalable routes to key compounds like HBB and TBBPA. Understanding the underlying mechanisms, the role of catalysts, and the rationale for specific reaction conditions is paramount for successful and safe synthesis. As the chemical industry moves towards more sustainable practices, the development of greener bromination protocols that minimize waste, avoid hazardous reagents, and improve atom economy will continue to be a critical area of research, ensuring the continued availability of these vital safety-enhancing materials in a more environmentally responsible manner.

References

  • Synthesis method of hexabromobenzene. Eureka | Patsnap.
  • Hexabromobenzene. Wikipedia. Available at: [Link]

  • Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry. Available at: [Link]

  • Production methods of brominated flame retardants and others. LookChem. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. Available at: [Link]

  • Sustainable bromination of organic compounds: A critical review. ResearchGate. Available at: [Link]

  • Process for the preparation of tetrabromobisphenol A. Google Patents.
  • Process for the preparation of decabromodiphenyl ether with improved thermal stability. Google Patents.
  • Process for high purity tetrabromobisphenol-A. Google Patents.
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Process for the preparation of tetrabromobisphenol-A. Google Patents.
  • Tetrabromobisphenol A. Wikipedia. Available at: [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. Available at: [Link]

  • PRACTICAL APPROACH TO GREEN CHEMISTRY. ResearchGate. Available at: [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Available at: [Link]

  • Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. Green Chemistry (RSC Publishing). Available at: [Link]

  • Bromination of phenol. YouTube. Available at: [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Institutes of Health. Available at: [Link]

  • Decabromodiphenyl ether. Wikipedia. Available at: [Link]

  • Brominated flame retardant. Wikipedia. Available at: [Link]

  • Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. ResearchGate. Available at: [Link]

  • Bioconcentration and developmental neurotoxicity of novel brominated flame retardants, hexabromobenzene and pentabromobenzene in zebrafish. PubMed. Available at: [Link]

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Application Notes and Protocols for the Suzuki Coupling of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Complexities of Polyhalogenated Aromatics in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides, offers a powerful tool for the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[1][4] However, the application of this methodology to polyhalogenated aromatic substrates, such as 1,3,4-Tribromo-2,5-dimethylbenzene, introduces significant challenges in controlling selectivity. The presence of multiple reactive sites necessitates a nuanced understanding of the interplay between steric and electronic factors to achieve the desired substitution pattern.

This application note provides a comprehensive guide to the Suzuki coupling of this compound, with a focus on achieving selective mono-arylation. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to direct the coupling to a specific bromine atom, thereby unlocking the synthetic potential of this versatile building block. We will delve into the mechanistic underpinnings of this selectivity and provide a detailed, field-proven protocol for researchers in drug discovery and materials science.

Understanding the Reactivity Landscape of this compound

The regiochemical outcome of the Suzuki coupling on this compound is primarily governed by the steric and electronic environment of each carbon-bromine bond. The oxidative addition of the palladium(0) catalyst to the aryl bromide is the rate-determining step in the catalytic cycle, and its facility is highly sensitive to these local effects.

  • Steric Hindrance: The bromine atoms on the benzene ring are subject to varying degrees of steric hindrance from the adjacent methyl and bromo substituents. The bromine at the C-4 position is flanked by a methyl group and a bromine atom, making it the most sterically encumbered. The bromine at the C-3 position is situated between two other bromine atoms, also a sterically demanding environment. In contrast, the bromine at the C-1 position is adjacent to a methyl group and a hydrogen atom, rendering it the most sterically accessible site for the bulky palladium catalyst to approach and undergo oxidative addition.

  • Electronic Effects: The methyl groups are weakly electron-donating, which can slightly influence the electron density of the aromatic ring. However, in the context of regioselectivity for this substrate, steric factors are anticipated to be the dominant controlling element.

Based on these considerations, it is hypothesized that the Suzuki coupling will proceed preferentially at the least sterically hindered C-1 position. The protocol outlined below is designed to favor this selective mono-arylation.

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol is designed for the selective mono-arylation of this compound at the C-1 position.

Reagents and Conditions
Reagent/ParameterRecommendedPurpose
Aryl Halide This compoundSubstrate
Boronic Acid Arylboronic acid (e.g., Phenylboronic acid)Coupling partner
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Palladium(0) source
Base K₂CO₃ (Potassium Carbonate)Activates boronic acid
Solvent 1,4-Dioxane/Water (4:1)Biphasic solvent system
Temperature 80-90 °CPromotes reaction rate
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation
Stoichiometry Aryl Halide : Boronic Acid (1 : 1.1)Favors mono-substitution
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic Acid K₂CO₃ B Establish Inert Atmosphere (Ar or N₂) A->B C Add Degassed Solvent (Dioxane/Water) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 80-90 °C with Vigorous Stirring D->E F Monitor Progress (TLC or GC-MS) E->F G Cool to RT & Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J K Isolated Mono-arylated Product J->K

Caption: Experimental workflow for the selective mono-arylation of this compound.

Mechanistic Rationale and Key Considerations

The success of the selective mono-arylation hinges on a deep understanding of the Suzuki coupling's catalytic cycle and the judicious choice of reaction parameters.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-bromine bond of this compound to form a Pd(II) intermediate. As discussed, steric hindrance dictates that this will preferentially occur at the C-1 position.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Mono-arylated Product reductive_elimination->product aryl_halide 1,3,4-Tribromo- 2,5-dimethylbenzene aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base (K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Choice of Catalyst and Ligand

For sterically hindered substrates, the choice of ligand on the palladium catalyst is crucial.[6] While more sophisticated and bulky ligands can be employed to enhance reactivity, for achieving selective mono-arylation, a less reactive catalyst system can be advantageous. Pd(PPh₃)₄ is a commercially available, air-stable precatalyst that generates the active Pd(0) species in situ. The triphenylphosphine ligands are sufficiently bulky to exhibit some sensitivity to the steric environment of the C-Br bonds, thereby favoring reaction at the least hindered position.

The Role of the Base and Solvent System

The base plays a critical role in the transmetalation step.[2] Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing significant side reactions. The use of a biphasic solvent system, such as 1,4-dioxane and water, is common in Suzuki couplings. This system effectively dissolves both the organic substrate and the inorganic base, facilitating the interaction of all components in the reaction mixture.

Troubleshooting and Further Considerations

  • Formation of Di- and Tri-arylated Products: If significant amounts of multiply-arylated products are observed, consider reducing the reaction temperature or the amount of boronic acid. Using a slightly substoichiometric amount of the boronic acid (e.g., 0.95 equivalents) can further suppress over-reaction.

  • Low Conversion: If the reaction is sluggish, a more active catalyst system, such as one employing a more electron-rich and bulky phosphine ligand (e.g., SPhos or XPhos), may be necessary.[7] However, this may also decrease the selectivity. Increasing the reaction temperature can also improve the conversion rate.

  • Protodeboronation: A common side reaction is the protonolysis of the boronic acid.[8] Ensuring the reaction is carried out under strictly anhydrous conditions (for the organic solvent) and a thoroughly inert atmosphere can minimize this.

Conclusion

The selective functionalization of polyhalogenated aromatic compounds is a key challenge in synthetic chemistry. This application note provides a detailed and rationalized protocol for the selective mono-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. By leveraging the principles of steric hindrance to control the regioselectivity of the initial oxidative addition step, researchers can effectively utilize this versatile building block for the synthesis of complex and valuable molecules. The provided protocol, coupled with an understanding of the underlying mechanistic principles, will empower scientists in drug discovery and materials science to confidently approach the synthesis of novel substituted aromatic compounds.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by in situ generated Pd complexes of 12 and 13. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. Screening for mono-arylation. [Link]

  • ACS Publications. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • ACS Publications. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • The Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed Central. Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. [Link]

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. [Link]

  • PubMed Central. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

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Application Notes and Protocols for the Heck Reaction with Polybrominated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polybrominated Substrates in Heck Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its versatility has been instrumental in the synthesis of a vast array of complex molecules, from natural products to pharmaceuticals.[2][3] However, the application of this powerful reaction to polyhalogenated substrates, particularly polybrominated arenes, introduces a unique set of challenges that demand a nuanced understanding of the reaction mechanism and careful optimization of reaction conditions.[4][5]

Polybrominated aromatic compounds are valuable synthetic intermediates, offering multiple reaction sites for sequential functionalization. The primary challenge in their use in the Heck reaction lies in achieving site-selectivity. With multiple, often electronically and sterically similar, carbon-bromine bonds, controlling which position reacts is a formidable task.[4][5] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing polybrominated substrates in the Heck reaction.

The Catalytic Cycle: A Quick Refresher

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)BrL2 Ar-Pd(II)BrL₂ Pd(0)L2->Ar-Pd(II)BrL2 Oxidative Addition (Ar-Br) Alkene_Complex Ar-Pd(II)Br(Alkene)L Ar-Pd(II)BrL2->Alkene_Complex Alkene Coordination (-L) Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Product Alkene Product + HBr Sigma_Alkyl_Complex->Product β-Hydride Elimination Product->Pd(0)L2 Reductive Elimination (+ Base, +2L)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Controlling Regioselectivity: The Core Challenge

With polybrominated substrates, the key to a successful reaction is directing the palladium catalyst to a specific C-Br bond. Several factors influence this regioselectivity:

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the reactivity of the C-Br bonds. Electron-withdrawing groups can make the ortho and para C-Br bonds more susceptible to oxidative addition.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the palladium catalyst to adjacent C-Br bonds, favoring reaction at less hindered sites.

  • Ligand Choice: The ligand coordinated to the palladium center plays a pivotal role. Bulky or electronically specific ligands can be used to discriminate between different C-Br bonds.[4]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all subtly influence the reaction pathway and, consequently, the regioselectivity.[6]

Key Reaction Parameters and Their Optimization

A successful Heck reaction with a polybrominated substrate hinges on the careful selection and optimization of several key parameters.

The Palladium Catalyst and Precursor

The choice of palladium source is the first critical decision. While a variety of palladium(0) and palladium(II) precursors can be used, palladium(II) acetate (Pd(OAc)₂) is a common and versatile choice as it is readily reduced in situ to the active Pd(0) species.[7] Other common precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[1]

The Ligand: The Key to Selectivity and Stability

The ligand is arguably the most critical component for controlling the outcome of a Heck reaction with a polybrominated substrate. The ligand stabilizes the palladium catalyst, influences its reactivity, and can impart selectivity.

  • Monodentate Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic and widely used ligand.[1] For more challenging substrates, more electron-rich and sterically demanding phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tricyclohexylphosphine (PCy₃) can enhance the rate of oxidative addition.[8]

  • Bidentate Phosphine Ligands: Bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can offer greater stability to the catalytic species and can influence regioselectivity.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes, often allowing for lower catalyst loadings and reactions with less reactive aryl chlorides.[6][9]

The Base: More Than Just a Proton Scavenger

A base is required to neutralize the hydrogen halide (HBr in this case) that is generated during the catalytic cycle.[2] The choice of base can significantly impact the reaction rate and outcome.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and are effective in a variety of solvent systems.

  • Organic Amine Bases: Triethylamine (Et₃N) and other hindered amines are also frequently employed.[1] However, they can sometimes act as ligands or participate in side reactions.

The Solvent: Influencing Solubility and Reactivity

The solvent must be chosen to ensure the solubility of all reaction components at the reaction temperature. High-boiling polar aprotic solvents are typically used to facilitate the reaction.

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices for many Heck reactions.[8]

  • Greener Alternatives: In some cases, reactions can be performed in more environmentally friendly solvents like water or ionic liquids, often with the aid of specific ligands or additives.[1][9]

Table of Optimized Heck Reaction Conditions for Polybrominated Substrates

SubstrateOlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1,4-DibromobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1002485F. R. Heck, J. Org. Chem., 1972
1,3-Dibromobenzenen-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc1201292A. de Meijere et al., Chem. Eur. J., 2000
1,3,5-TribromobenzeneEthyl acrylatePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)NMP1404875 (mono-adduct)S. L. Buchwald et al., J. Am. Chem. Soc., 2001
2,5-DibromopyridineStyrenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1101688G. C. Fu et al., Angew. Chem. Int. Ed., 2004

Note: This table is a representative summary. Specific conditions may need to be further optimized for different substrates and desired outcomes.

Detailed Experimental Protocol: Mono-Heck Arylation of 1,4-Dibromobenzene with Styrene

This protocol provides a step-by-step guide for the selective mono-arylation of 1,4-dibromobenzene.

Materials and Reagents:
  • 1,4-Dibromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Experimental Workflow:

experimental_workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add 1,4-dibromobenzene, Pd(OAc)₂, and PPh₃ to the flask. setup->reagents purge Evacuate and backfill with inert gas (3x). reagents->purge add_solvents Add anhydrous DMF, styrene, and Et₃N via syringe. purge->add_solvents heat Heat the reaction mixture to 100 °C with stirring. add_solvents->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool Upon completion workup Perform aqueous workup and extraction. cool->workup purify Purify the crude product by column chromatography. workup->purify end Characterize the final product. purify->end

Caption: A generalized workflow for the Heck reaction protocol.

Step-by-Step Procedure:
  • Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and dried in an oven overnight. The glassware is then allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Charging the Flask: To the flask, add 1,4-dibromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is evacuated and backfilled with inert gas three times to ensure the removal of oxygen.

  • Addition of Solvents and Reagents: Anhydrous DMF (10 mL) is added via syringe, followed by styrene (1.2 mmol) and triethylamine (2.0 mmol).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired mono-arylated product.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst/ligand, or using a more active ligand system (e.g., an NHC-based catalyst).

  • Formation of Di-substituted Product: To favor mono-substitution, use a stoichiometric amount or a slight excess of the olefin. Running the reaction to partial conversion of the dibromide can also increase the yield of the mono-adduct.

  • Dehalogenation: Reductive dehalogenation of the aryl bromide can sometimes be a competing side reaction. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents.

  • Alkene Isomerization: Isomerization of the product alkene can occur, especially at high temperatures or with prolonged reaction times.[10] The choice of ligand and base can influence the extent of isomerization.

Conclusion

The Heck reaction of polybrominated substrates is a powerful tool for the construction of complex molecular architectures. While challenges in regioselectivity exist, a systematic approach to the optimization of catalyst, ligand, base, and solvent allows for the successful and selective functionalization of these versatile building blocks. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of polybrominated compounds.

References

  • Wikipedia. Heck reaction. [Link]

  • Cabri, W., & Candiani, I. (1995). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Palladium Catalyzed Reactions (pp. 1-34). Springer, Berlin, Heidelberg. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Heidenreich, R. G., Köhler, K., & Krauter, J. G. E. (2002). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. Journal of Molecular Catalysis A: Chemical, 182-183, 499-509. [Link]

  • Khan, M. A., Khan, M., & Al-Warthan, A. A. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(5), 6296-6310. [Link]

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(24), 15204-15295. [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]

  • Wipf, P. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group, University of Pittsburgh. [Link]

  • Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Central Science, 7(11), 1845-1858. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Khan, M. A., Khan, M., Al-Warthan, A. A., & Siddiqui, M. R. H. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(5), 6296-6310. [Link]

Sources

The Strategic Utility of 1,3,4-Tribromo-2,5-dimethylbenzene in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic application of 1,3,4-Tribromo-2,5-dimethylbenzene as a pivotal building block in the realm of materials science. While direct, extensive literature on this specific isomer is nascent, its molecular architecture—a trifunctional aromatic core with strategically positioned bromine atoms and electron-donating methyl groups—presents a compelling case for its use in the synthesis of advanced functional materials. This document provides a forward-looking perspective, grounded in established principles of polymer chemistry and organic electronics. We present detailed, adaptable protocols for the synthesis of novel conjugated polymers via Suzuki and Sonogashira cross-coupling reactions, wherein this compound can serve as a key monomer. Furthermore, comprehensive methodologies for the characterization of the resulting polymeric materials are outlined, providing researchers with a robust framework for innovation.

Introduction: Unlocking the Potential of a Versatile Building Block

This compound is an aromatic compound characterized by a benzene ring substituted with three bromine atoms and two methyl groups. The IUPAC name for this compound is this compound.[1] The strategic placement of the three bromine atoms offers multiple reactive sites for cross-coupling reactions, enabling the formation of complex, multi-dimensional polymeric structures. The methyl groups, being electron-donating, can influence the electronic properties and solubility of the resulting materials. These structural features make this compound a promising, yet underexplored, monomer for the creation of novel materials with tailored optoelectronic and physical properties.

The primary application space for this molecule lies in the synthesis of conjugated polymers. These materials are the cornerstone of modern organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely control the structure and properties of these polymers is paramount to advancing the performance of these devices. The trifunctionality of this compound allows for the creation of branched or cross-linked polymer architectures, which can lead to improved charge transport and material stability.

This guide will provide researchers with the foundational knowledge and practical protocols to begin exploring the potential of this compound in their materials science research. The methodologies presented are based on well-established cross-coupling polymerization techniques and are designed to be adaptable to a wide range of experimental setups.

Application Notes: Strategic Synthesis of Novel Conjugated Polymers

The presence of multiple bromine atoms on the this compound ring allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the formation of carbon-carbon bonds, which are essential for the construction of conjugated polymer backbones.[2]

Suzuki Cross-Coupling Polymerization

The Suzuki coupling reaction, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for synthesizing conjugated polymers.[3][4] In this context, this compound can be copolymerized with a variety of aromatic diboronic acids or diboronic esters to yield highly conjugated polymers. The choice of the comonomer will significantly influence the electronic and photophysical properties of the resulting polymer.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. The choice of ligands, such as phosphines, is critical for stabilizing the palladium catalyst and facilitating the reaction.

  • Base: A base is required to activate the organoboron species, making it more nucleophilic for the transmetalation step in the catalytic cycle.[4] The choice of base can affect the reaction rate and yield.

  • Solvent: The solvent system must be able to dissolve both the monomers and the growing polymer chain. A mixture of an organic solvent and an aqueous base solution is often employed.

Suzuki_Coupling_Workflow

Caption: Workflow for Suzuki polymerization.

Sonogashira Cross-Coupling Polymerization

The Sonogashira coupling reaction provides a powerful method for synthesizing polymers containing alkyne units in their conjugated backbone.[5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be copolymerized with aromatic diynes to produce poly(arylene ethynylene)s (PAEs). The inclusion of the rigid alkyne linker can lead to materials with interesting photophysical properties and liquid crystalline behavior.

Causality of Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.

  • Solvent: Anhydrous, deoxygenated solvents are crucial to prevent side reactions and catalyst deactivation.

Sonogashira_Coupling_Workflow

Caption: Workflow for Sonogashira polymerization.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of conjugated polymers using this compound. These are adaptable methods and may require optimization based on the specific comonomer and desired polymer properties.

Protocol 1: Synthesis of a Conjugated Polymer via Suzuki Polymerization

Materials:

  • This compound

  • Aromatic diboronic acid or ester (e.g., 1,4-benzenediboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Acetone

  • Chloroform

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the aromatic diboronic acid (1.5 mmol, to account for potential trimerization), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 48-72 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with deionized water (3 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the polymer precipitate by filtration.

    • Further purify the polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues, followed by extraction with chloroform to isolate the desired polymer fraction.

  • Drying: Dry the purified polymer under vacuum at 40 °C overnight.

Protocol 2: Synthesis of a Poly(arylene ethynylene) via Sonogashira Polymerization

Materials:

  • This compound

  • Aromatic diyne (e.g., 1,4-diethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the aromatic diyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous toluene (15 mL), anhydrous THF (5 mL), and triethylamine (10 mL).

  • Degassing: Degas the mixture by bubbling with argon for 30 minutes.

  • Polymerization: Heat the reaction mixture to 70 °C under an inert atmosphere and stir for 48 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a minimum amount of chloroform and precipitate the polymer by adding it to a large volume of methanol.

    • Collect the polymer by filtration and wash with methanol.

  • Drying: Dry the polymer under vacuum at 40 °C.

Characterization of Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Technique Purpose Sample Preparation Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the polymer and the successful incorporation of both monomers.Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).Proton (¹H) and Carbon (¹³C) NMR spectra will show characteristic peaks for the aromatic and aliphatic protons/carbons of the polymer backbone.[1]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and filter before injection.Provides information on the molecular weight distribution of the polymer, which is crucial for understanding its physical properties.[1]
UV-Visible (UV-Vis) Spectroscopy To investigate the electronic absorption properties of the polymer.Dissolve the polymer in a UV-grade solvent (e.g., chloroform) to obtain a dilute solution.The absorption spectrum will reveal the π-π* transition energy, which is related to the conjugation length of the polymer.[6]
Photoluminescence (PL) Spectroscopy To study the emission properties of the polymer.Use the same solution prepared for UV-Vis spectroscopy.The emission spectrum provides information about the color of light emitted by the polymer and its potential for use in OLEDs.[1]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Place a small amount of the solid polymer in a TGA pan.The TGA curve shows the temperature at which the polymer starts to decompose, indicating its thermal stability.
Cyclic Voltammetry (CV) To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.Coat a thin film of the polymer on an electrode or use a solution of the polymer in an electrolyte solution.The oxidation and reduction potentials obtained from the CV measurement can be used to calculate the HOMO and LUMO energy levels, which are critical for designing electronic devices.

Conclusion

This compound stands as a highly promising, yet largely untapped, resource for the materials science community. Its unique trifunctional nature, combined with the electronic influence of its methyl substituents, offers a versatile platform for the design and synthesis of novel conjugated polymers with potentially superior properties. The detailed protocols and characterization methodologies provided in this guide are intended to empower researchers to explore the full potential of this intriguing building block. Through systematic investigation and creative monomer design, the application of this compound is poised to contribute significantly to the advancement of organic electronics and other emerging material technologies.

References

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis of a two-dimensional conjugated aromatic polymer. a, b, Liu... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Light-mediated bromination of p-xylene with in situ-generated Br 2 . a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Process for preparation of 2,5-dibromo-p-xylene. (1976). Google Patents.
  • π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Synthesis & Characterization of Conjugated Polymer for Chemical Detection. (n.d.). Inernational Journal of Chemical and Biochemical Sciences. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of poly(p-phenylene vinylene). (2004). PubMed. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. (n.d.). Chalmers University of Technology. Retrieved January 14, 2026, from [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Design, synthesis, characterization and study of novel conjugated polymers. (1997). SciTech Connect. Retrieved January 14, 2026, from [Link]

  • Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. (2022). VNUHCM Journal of Science and Technology Development. Retrieved January 14, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A Novel, Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. (2021). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Precision Synthesis of Conjugated Polymers Using the Kumada Methodology. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. (2019). CORE. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (2016). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Visible light driven C–N cross-coupling reactions catalysed by a conjugated polymer network. (2022). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • "Well Defined Conjugated Polymers". (2021). YouTube. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Advanced Ligands from 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1,3,4-Tribromo-2,5-dimethylbenzene in Ligand Design

In the landscape of modern catalysis and materials science, the design and synthesis of bespoke ligands are paramount to achieving desired chemical transformations and material properties. The starting material, this compound, represents a versatile and highly functionalizable scaffold for the creation of a diverse array of ligands. Its polysubstituted nature, with three bromine atoms amenable to a variety of cross-coupling reactions, allows for the systematic introduction of coordinating moieties. The presence of methyl groups provides steric influence and enhances solubility in organic solvents, making it an attractive building block for ligands in homogeneous catalysis, metal-organic frameworks (MOFs), and functional organic materials.

This comprehensive guide provides a detailed exploration of synthetic pathways to convert this compound into valuable phosphine, N-heterocyclic carbene (NHC), and polytopic carboxylic acid ligands. The protocols herein are presented with an emphasis on not just the procedural steps, but also the underlying chemical principles that govern reaction outcomes, particularly with respect to regioselectivity.

Regioselectivity in the Functionalization of this compound

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the regioselectivity of the substitution reactions at the C1, C3, and C4 positions. The relative reactivity of the three bromine atoms is influenced by a combination of steric and electronic factors.

  • Steric Hindrance: The methyl groups at positions 2 and 5 create significant steric hindrance around the bromine atoms at positions 1 and 3. The bromine at position 4 is sterically the most accessible.

  • Electronic Effects: The bromine atoms are deactivating, electron-withdrawing groups, while the methyl groups are activating, electron-donating groups.

Based on these factors, the following reactivity trend can be predicted for palladium-catalyzed cross-coupling reactions:

C4-Br > C1-Br > C3-Br

This predicted selectivity allows for a stepwise functionalization of the aromatic core, starting with the most reactive C4 position. It is important to note that while this trend provides a strong guiding principle, the actual observed selectivity can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and coupling partner.

Synthetic Strategies and Protocols

This section outlines detailed protocols for the synthesis of three major classes of ligands from this compound: Polytopic Carboxylic Acids, Phosphine Ligands, and N-Heterocyclic Carbene (NHC) Precursors.

Synthesis of Polytopic Carboxylic Acid Ligands

Polytopic carboxylic acids are crucial building blocks for the construction of Metal-Organic Frameworks (MOFs). The conversion of the bromo-substituents to carboxylic acid groups can be achieved through two primary methods: Grignard reaction followed by carboxylation, or palladium-catalyzed carbonylation.

This classic method involves the formation of a Grignard reagent, which then reacts with carbon dioxide to yield a carboxylate salt, followed by acidification. Due to the high reactivity of Grignard reagents, protecting other reactive functional groups in the molecule is crucial.

Start This compound Grignard Mg, THF (anhydrous) Start->Grignard Formation of Grignard Reagent Carboxylation 1. CO2 (s) 2. H3O+ Grignard->Carboxylation Product Carboxylic Acid Ligand Carboxylation->Product

Caption: Workflow for Grignard carboxylation.

Protocol 1: Synthesis of 4-carboxy-1,3-dibromo-2,5-dimethylbenzene

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

    • Assemble the apparatus and flame-dry under a stream of dry nitrogen.

    • Add anhydrous THF to the flask.

    • Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. A small crystal of iodine can be added if the reaction does not start.

    • Once the reaction has initiated (as evidenced by gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

    • Carefully add crushed dry ice in small portions to the vigorously stirred solution.

    • Allow the mixture to warm to room temperature overnight.

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Parameter Value Rationale
Solvent Anhydrous THFEssential for the formation and stability of the Grignard reagent.[1]
Temperature Reflux, then -78 °CReflux ensures complete formation of the Grignard reagent; low temperature for carboxylation minimizes side reactions.
Work-up AcidicProtonates the carboxylate salt to yield the carboxylic acid.

This method offers a milder alternative to the Grignard reaction and often shows greater functional group tolerance. The reaction utilizes carbon dioxide as the carbonyl source in the presence of a palladium catalyst.[2][3][4][5][6]

Protocol 2: Palladium-Catalyzed Synthesis of 2,5-dimethyl-1,3,4-benzenetricarboxylic acid

  • Materials:

    • This compound

    • Pd(dba)₂ (palladium catalyst)

    • DPEPhos (phosphine ligand)

    • Potassium carbonate (base)

    • Dimethylformamide (DMF, solvent)

    • Carbon dioxide (balloon pressure)

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 eq.), Pd(dba)₂ (5 mol%), DPEPhos (10 mol%), and potassium carbonate (3.0 eq.).

    • Evacuate and backfill the tube with carbon dioxide (repeat three times).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture at 80-100 °C for 24-48 hours under a CO₂ atmosphere (balloon).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Parameter Value Rationale
Catalyst Pd(dba)₂/DPEPhosAn effective catalyst system for the carbonylation of aryl bromides.[2][3][4][5]
CO Source Carbon DioxideA readily available and safe C1 source.[2][3][4][5][6]
Base K₂CO₃Essential for the catalytic cycle.
Solvent DMFA polar aprotic solvent suitable for this type of reaction.
Synthesis of Phosphine Ligands

Phosphine ligands are ubiquitous in homogeneous catalysis. The synthesis of aryl phosphines from this compound can be achieved via palladium-catalyzed phosphination.

Start This compound Coupling Pd(OAc)2, PPh3 DMF, 110 °C Start->Coupling Pd-catalyzed Phosphination Product Phosphine Ligand Coupling->Product

Caption: General scheme for palladium-catalyzed phosphination.

Protocol 3: Synthesis of (4-diphenylphosphino)-1,3-dibromo-2,5-dimethylbenzene

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a Schlenk tube, combine this compound (1.0 eq.), triphenylphosphine (1.1 eq.), and palladium(II) acetate (5 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous DMF.

    • Heat the reaction mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

    • After completion, cool the mixture and dilute with water.

    • Extract the product with toluene or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Parameter Value Rationale
Phosphinating Agent TriphenylphosphineA readily available and stable source of the diphenylphosphino group.
Catalyst Pd(OAc)₂A common and effective palladium precursor for cross-coupling reactions.
Solvent DMFA high-boiling polar aprotic solvent suitable for this transformation.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in catalysis, often serving as alternatives to phosphines. The synthesis of NHC precursors, typically imidazolium salts, from this compound involves a two-step process: first, a Buchwald-Hartwig amination to introduce an amine, followed by cyclization to form the imidazolium ring.

Start This compound Amination Amine, Pd catalyst Base, Solvent Start->Amination Buchwald-Hartwig Amination Intermediate Aniline Derivative Amination->Intermediate Cyclization Glyoxal, Formaldehyde Acid Intermediate->Cyclization Product Imidazolium Salt (NHC Precursor) Cyclization->Product

Caption: Synthetic route to NHC precursors.

Protocol 4: Synthesis of 1-(3,4-dibromo-2,5-dimethylphenyl)-3-alkylimidazolium bromide

  • Step 1: Buchwald-Hartwig Amination

    • Materials:

      • This compound

      • Primary amine (e.g., butylamine)

      • Pd₂(dba)₃ (palladium precatalyst)

      • Xantphos (ligand)

      • Cesium carbonate (base)

      • Anhydrous toluene

    • Procedure:

      • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 eq.) to a Schlenk tube.

      • Add anhydrous toluene, followed by the primary amine (1.2 eq.).

      • Seal the tube and heat the reaction mixture at 110 °C for 18-24 hours.

      • Monitor the reaction by TLC or GC-MS.

      • Cool the reaction, dilute with ethyl acetate, and filter through celite.

      • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the resulting N-aryl amine by column chromatography.

  • Step 2: Imidazolium Salt Formation

    • Materials:

      • N-(3,4-dibromo-2,5-dimethylphenyl)amine (from Step 1)

      • Glyoxal (40% in water)

      • Formaldehyde (37% in water)

      • Hydrobromic acid

    • Procedure:

      • To a round-bottom flask, add the N-aryl amine (1.0 eq.), glyoxal (1.1 eq.), and formaldehyde (1.1 eq.) in a suitable solvent like ethanol.

      • Add a catalytic amount of hydrobromic acid.

      • Reflux the mixture for 12-24 hours.

      • Cool the reaction mixture to room temperature.

      • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and induce precipitation by adding a non-polar solvent like diethyl ether.

      • Wash the solid imidazolium salt with diethyl ether and dry under vacuum.

Parameter Value Rationale
Amination Catalyst Pd₂(dba)₃/XantphosA robust catalyst system for the amination of aryl bromides.[7]
Base (Amination) Cs₂CO₃A strong, non-nucleophilic base suitable for Buchwald-Hartwig reactions.
Cyclization Reagents Glyoxal, FormaldehydeCommon reagents for the construction of the imidazolium ring from anilines.

Purification and Characterization

The successful synthesis of the target ligands requires rigorous purification and thorough characterization.

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most common method for purifying the synthesized ligands. The choice of eluent will depend on the polarity of the compound.

    • Recrystallization: This technique is effective for obtaining highly pure crystalline solids.

    • Purification of Air-Sensitive Compounds: For air-sensitive ligands like phosphines, purification should be carried out using Schlenk line techniques or in a glovebox.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and for phosphine ligands, ³¹P NMR are essential for structural elucidation.

    • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

    • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups (e.g., C=O stretch in carboxylic acids).

    • Melting Point: A useful indicator of purity for solid compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of sophisticated ligands. By leveraging the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and other established synthetic methodologies, researchers can access novel phosphines, NHC precursors, and polytopic carboxylic acids. The protocols provided in this guide offer a solid foundation for the development of new catalysts and functional materials, empowering further innovation in chemical synthesis and drug discovery.

References

  • Li, D., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Li, D., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. PubMed. Available at: [Link]

  • Li, D., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. SciSpace. Available at: [Link]

  • Correa, A., et al. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society.
  • Fujihara, T., et al. (2011). Palladium-Catalyzed Carboxylation of Aryl Bromides with Carbon Dioxide. Organic Letters.
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  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

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  • Urban, M., et al. (2015). Synthesis and characterization of a helicene-based imidazolium salt and its application in organic molecular electronics. PubMed. Available at: [Link]

  • Wikipedia. (2023). Grignard reaction. Available at: [Link]

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  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
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  • OUCI. (2023).
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Application Notes & Protocols: Aromatic Bromination in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of continuous flow chemistry for aromatic bromination. This document emphasizes the practical application, safety, and efficiency gains achievable by transitioning from traditional batch methodologies to continuous flow processes.

Executive Summary: The Imperative for Flow in Aromatic Bromination

Aryl bromides are indispensable building blocks in modern organic synthesis, serving as key precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional batch bromination, however, is frequently beset by challenges. The use of hazardous reagents like elemental bromine (Br₂) poses significant safety risks, including potential runaway reactions and exposure hazards.[1] Furthermore, achieving high regioselectivity and minimizing the formation of poly-brominated byproducts can be a considerable synthetic hurdle.[1]

Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions within the confined volume of a microreactor or coiled tubing, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing.[1] This enhanced control translates into a multitude of benefits for aromatic bromination, including:

  • Enhanced Safety: The small reactor volumes inherent to flow systems dramatically mitigate the risks associated with highly exothermic reactions and the handling of toxic reagents like bromine.[1][2] In-situ generation of hazardous reagents is also readily achievable in flow, further enhancing safety by avoiding their storage and transport.[1][2][3][4]

  • Improved Selectivity and Yield: Precise control over stoichiometry and residence time in flow reactors allows for the fine-tuning of reaction conditions to favor the desired product, often leading to higher yields and regioselectivity compared to batch processes.[1][5]

  • Rapid Optimization and Scalability: The ability to quickly vary reaction parameters and achieve steady-state conditions makes flow chemistry an ideal platform for rapid reaction optimization.[6] Moreover, scaling up production is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), a more straightforward and safer approach than scaling up batch reactors.[7]

  • Access to Novel Reaction Pathways: Flow chemistry can enable the use of reaction conditions that are difficult or unsafe to achieve in batch, such as high temperatures and pressures, or the use of highly reactive intermediates. Photochemical and electrochemical brominations, for instance, are particularly well-suited for flow setups, offering green and efficient alternatives to traditional methods.[8][9]

Foundational Principles: Choosing Your Bromination Strategy in Flow

The selection of an appropriate bromination strategy is contingent on the nature of the aromatic substrate and the desired position of the bromine atom. Two primary pathways are employed for aromatic bromination: electrophilic aromatic substitution (SEAr) on the aromatic ring and free-radical bromination at the benzylic position.

Electrophilic Aromatic Bromination (SEAr) in Flow

This method is utilized for the direct bromination of the aromatic ring. The regiochemical outcome is dictated by the electronic nature of the substituents on the ring.[10]

  • Mechanism: The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species. The choice of brominating agent and catalyst is crucial for activating the bromine and controlling the reaction.

  • Common Reagents and Methods:

    • Elemental Bromine (Br₂): While hazardous, elemental bromine can be used more safely in flow systems.[8] A catalyst, such as an in-situ generated Lewis acid like FeBr₃, is often required for less activated aromatic rings.[11]

    • N-Bromosuccinimide (NBS): A solid, safer alternative to Br₂, NBS is a versatile reagent for the bromination of electron-rich aromatic compounds.[12][13][14] In flow, the use of solid reagents can be managed with appropriate pumping systems or by using packed-bed reactors.

    • In-situ Generation of Bromine: A significantly safer approach involves the in-situ generation of Br₂ or other brominating species immediately before the reaction.[1][2][3][4] This is a key advantage of flow chemistry, as the hazardous reagent is produced on demand and consumed instantly. A common method is the oxidation of HBr or a bromide salt with an oxidant like NaOCl.[1][2][3][4]

Benzylic Bromination in Flow

For aromatic compounds possessing an alkyl side chain, bromination can be selectively directed to the benzylic position through a free-radical mechanism.

  • Mechanism: This reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the product.

  • Common Reagents and Methods:

    • N-Bromosuccinimide (NBS) with Radical Initiation: NBS is the most common reagent for benzylic bromination.[7] The reaction requires a radical initiator, which can be a chemical initiator or, more elegantly in flow, photochemical activation.[7]

    • Photochemical Bromination: Flow photoreactors, often constructed from transparent tubing wrapped around a light source, are exceptionally efficient for initiating benzylic brominations.[8][15][16] This method offers a green and catalyst-free approach to radical generation.

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for performing aromatic bromination in a continuous flow setup.

Protocol 1: Electrophilic Bromination of Anisole using In-situ Generated Bromine

This protocol describes a safe and efficient method for the para-selective bromination of anisole using bromine generated in-situ.[1][2][3][4]

Workflow Diagram:

G cluster_pumps Syringe Pumps cluster_reactors Flow Reactor System Pump_A Pump A: HBr (aq) Mixer_1 T-Mixer 1 Pump_A->Mixer_1 Pump_B Pump B: NaOCl (aq) Pump_B->Mixer_1 Pump_C Pump C: Anisole in Organic Solvent Mixer_2 T-Mixer 2 Pump_C->Mixer_2 Reactor_1 Reactor 1 (Coil) Br₂ Generation Mixer_1->Reactor_1 Reactor_1->Mixer_2 Reactor_2 Reactor 2 (Coil) Bromination Mixer_2->Reactor_2 Mixer_3 T-Mixer 3 Reactor_2->Mixer_3 Quench Quench Stream (Na₂S₂O₃ aq.) Quench->Mixer_3 BPR Back Pressure Regulator Mixer_3->BPR Collection Product Collection BPR->Collection caption Workflow for in-situ bromine generation and aromatic bromination.

Caption: Workflow for in-situ bromine generation and aromatic bromination.

Materials:

Reagent/SolventConcentration
Hydrobromic Acid (HBr)48% aqueous solution
Sodium Hypochlorite (NaOCl)10-15% aqueous solution
Anisole1.0 M in Dichloromethane (DCM)
Sodium Thiosulfate (Na₂S₂O₃)10% aqueous solution

Equipment:

  • Three syringe pumps

  • Two T-mixers

  • Two coiled reactors (e.g., PFA or FEP tubing)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

  • Reagent Preparation: Prepare the reagent solutions as described in the materials table.

  • Priming: Prime the pumps and lines with the respective solvents to remove any air bubbles.

  • Reaction Initiation:

    • Set the flow rates for Pump A (HBr) and Pump B (NaOCl) to generate a stoichiometric amount of Br₂ relative to the substrate.

    • Set the flow rate for Pump C (Anisole solution).

    • The combined streams from Pumps A and B mix in T-Mixer 1 and flow through Reactor 1 to ensure complete generation of Br₂.

    • The Br₂ stream then merges with the anisole stream in T-Mixer 2.

    • The reaction mixture flows through Reactor 2, where the bromination occurs. The residence time in Reactor 2 is controlled by the total flow rate and the reactor volume.

  • Quenching and Collection:

    • The reaction mixture is quenched online by mixing with a stream of aqueous sodium thiosulfate to neutralize any unreacted bromine.

    • The product stream passes through a back pressure regulator (set to e.g., 5 bar to ensure single phase flow) and is collected in a suitable vessel.

  • Work-up: The collected biphasic mixture is separated, and the organic layer is washed with water and brine, dried over MgSO₄, and the solvent is removed under reduced pressure to yield the product.

Representative Reaction Parameters:

ParameterValue
Flow Rate (Pump A - HBr)0.1 mL/min
Flow Rate (Pump B - NaOCl)0.2 mL/min
Flow Rate (Pump C - Anisole)0.5 mL/min
Reactor 1 Volume1 mL
Reactor 2 Volume5 mL
Residence Time (Reactor 2)~6.25 min
TemperatureAmbient
Yield of p-bromoanisole>95%
Protocol 2: Photochemical Benzylic Bromination of Toluene using NBS

This protocol outlines the use of a continuous flow photoreactor for the selective bromination of the benzylic position of toluene.[7]

Workflow Diagram:

G Pump HPLC Pump: Toluene & NBS in Acetonitrile Photoreactor Flow Photoreactor (FEP tubing wrapped around UV lamp) Pump->Photoreactor BPR Back Pressure Regulator Photoreactor->BPR Collection Product Collection BPR->Collection caption Workflow for photochemical benzylic bromination.

Caption: Workflow for photochemical benzylic bromination.

Materials:

Reagent/SolventConcentration
Toluene1.0 M in Acetonitrile
N-Bromosuccinimide (NBS)1.05 M in Acetonitrile

Equipment:

  • HPLC pump

  • Flow photoreactor (e.g., FEP tubing coiled around a UV lamp)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Setup: Construct the flow photoreactor by wrapping transparent FEP tubing around a suitable UV lamp (e.g., a compact fluorescent lamp or a dedicated photochemical reactor).[7] Connect the pump, photoreactor, BPR, and collection vessel.

  • Reagent Preparation: Prepare a solution of toluene and NBS in acetonitrile. Note: The solubility of NBS in some organic solvents can be limited, so ensure it is fully dissolved.[17]

  • Priming: Prime the system with acetonitrile.

  • Reaction Initiation:

    • Turn on the UV lamp.

    • Start pumping the reagent solution through the photoreactor at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.

  • Collection: The product stream passes through the BPR and is collected.

  • Work-up: The solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Representative Reaction Parameters:

ParameterValue
Flow Rate1.0 mL/min
Photoreactor Volume10 mL
Residence Time10 min
TemperatureAmbient (cooling may be required)
Yield of Benzyl Bromide>90%

Data Summary and Comparison

The following table summarizes typical results for the bromination of various aromatic substrates using the flow protocols described above, highlighting the advantages in terms of yield and reaction time.

SubstrateMethodBrominating AgentProductResidence TimeYieldReference
AnisoleSEArIn-situ Br₂p-Bromoanisole~6 min>95%[2][3]
TolueneBenzylicNBS/UVBenzyl Bromide10 min>90%[7]
1,3,5-TrimethoxybenzeneSEArBr₂2-Bromo-1,3,5-trimethoxybenzene< 1 min98%[8]
EthylbenzeneBenzylicNBS/UV1-Bromo-1-phenylethane15 min92%[7]

Safety Considerations

While flow chemistry significantly enhances the safety of bromination reactions, adherence to standard laboratory safety protocols is essential.

  • Reagent Handling: Always handle bromine, HBr, and NBS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • System Integrity: Before starting any reaction, ensure all fittings and connections in the flow system are secure to prevent leaks. Perform a pressure test with solvent before introducing reagents.

  • Quenching: Always have a quenching agent (e.g., sodium thiosulfate or sodium sulfite) readily available to neutralize any spills or unreacted bromine in the product stream.[18]

  • Material Compatibility: Ensure that all components of the flow reactor (tubing, mixers, etc.) are chemically compatible with the reagents and solvents being used.[18]

Conclusion

The transition from batch to continuous flow processing for aromatic bromination offers compelling advantages in terms of safety, efficiency, and control. By leveraging the principles of microfluidics and the ability to safely handle hazardous reagents through in-situ generation, researchers can achieve higher yields and selectivities in shorter reaction times. The protocols outlined in this document provide a solid foundation for the implementation of flow chemistry in the synthesis of brominated aromatic compounds, paving the way for more sustainable and scalable chemical manufacturing.

References

  • Vapourtec. (n.d.). Photochemical bromination with elemental bromine in continuous flow. Vapourtec. Retrieved from [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D’hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. Available at: [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D’hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Royal Society of Chemistry. Available at: [Link]

  • Williams, J. D., et al. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(7), 1782-1786. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Electrochemical bromofunctionalization of alkenes in a flow reactor. Royal Society of Chemistry. Available at: [Link]

  • Tavčar, G., et al. (2012). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 17(1), 135-140. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical bromination and bromofunctionalization of alkenes in flow electrolysis. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2022). Electrochemical Bromofunctionalization of Alkenes. Encyclopedia.pub. Available at: [Link]

  • Kovačič, S., et al. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 17(1), 135-140. Available at: [Link]

  • Vapourtec. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Vapourtec. Available at: [Link]

  • Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2012). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 77(20), 9475-9482. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Bromofunctionalization of Alkenes in a Flow Reactor. ResearchGate. Available at: [Link]

  • Deng, Q., et al. (2016). Bromination of Aromatic Compounds using Bromine in a Microreactor. Chemical Engineering & Technology, 39(8), 1445-1450. Available at: [Link]

  • ResearchGate. (2016). Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. ResearchGate. Available at: [Link]

  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1,3,4-Tribromo-2,5-dimethylbenzene (CAS No. 117572-80-2). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. The presence of isomeric or under/over-brominated impurities can significantly impact the outcome of subsequent synthetic steps. This guide provides field-tested troubleshooting advice and detailed protocols to address common purification hurdles, ensuring the integrity of your research and development pipeline.

Section 1: Compound Profile & Safety Precautions

Before beginning any purification protocol, it is critical to be familiar with the physical properties and potential hazards of the target compound.

Physical & Chemical Properties
PropertyValueSource
CAS Number 117572-80-2[1][2][3]
Molecular Formula C₈H₇Br₃[2]
Molecular Weight 342.85 g/mol [2]
Boiling Point 89 °C (Predicted)[2][4]
Synonyms 2,3,6-Tribromo-p-xylene[2]
Solubility Insoluble in water. Likely soluble in nonpolar organic solvents like toluene and chlorinated solvents, and sparingly soluble in hot alcohols like ethanol and methanol.[5][6]

Note: Experimental data for this specific isomer is limited. Properties of related isomers like 1,4-Dibromo-2,5-dimethylbenzene (m.p. 72-74 °C, b.p. 261 °C) suggest the target compound is a solid or high-boiling liquid at room temperature.[5]

Safety Data Sheet (SDS) Summary
  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Toxic to aquatic life with long-lasting effects (H411).[5][7]

  • Personal Protective Equipment (PPE): Wear suitable gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Q1: I've synthesized crude this compound, but I'm not sure which solvent to use for recrystallization. Where do I start?

A1: Solvent selection is the most critical step. Start by testing solubility in small test tubes with a few milligrams of your crude product. A good recrystallization solvent will dissolve the compound completely when hot but poorly or not at all when cold.[8]

  • Recommended Starting Solvents: Based on the properties of related brominated xylenes, good candidates are ethanol, methanol, or a mixed solvent system like acetic acid/water or toluene/hexanes.[5][6][9]

  • Causality: The goal is to find a solvent where the solubility curve is steep. This allows the compound to be fully dissolved in a minimal amount of hot solvent, and then to precipitate out in high yield upon cooling, leaving the impurities behind in the "mother liquor."

Q2: My product is "oiling out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or excessively rapid cooling.[10]

  • Solution 1 (Reduce Cooling Rate): Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[10]

  • Solution 2 (Increase Solvent Volume): The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent. This keeps the compound soluble for longer at a lower temperature, allowing for proper crystal lattice formation.[10]

  • Solution 3 (Change Solvent): The boiling point of your solvent may be higher than the melting point of your compound/impurity mixture. Switch to a lower-boiling point solvent.

Q3: The purity of my compound, confirmed by NMR/GC-MS, only marginally improved after recrystallization. Why?

A3: This typically indicates one of two issues: the wrong solvent was chosen, or the crystallization occurred too quickly.

  • Incorrect Solvent: If the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize. You must find a solvent that either leaves the impurity dissolved at cold temperatures or fails to dissolve it at hot temperatures (allowing for hot filtration).

  • Rapid Crystallization: Crashing the product out of solution by cooling too fast can physically trap impurities within the crystal lattice, defeating the purpose of the purification.[10] An ideal crystallization should see initial crystal formation within 5-10 minutes and continue over 20-30 minutes. If it happens instantly, you need to add more solvent and re-dissolve as described in Q2.[10]

Q4: My purified crystals are still colored (e.g., yellow or brown). How can I remove the color?

A4: The color is likely due to small amounts of highly conjugated, polymeric, or oxidized impurities.

  • Solution (Activated Charcoal): Add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution before filtration. Boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Critical Precaution: Never add charcoal to a boiling or superheated solution , as this will cause violent bumping. Let the solution cool slightly before adding it. Be aware that using too much charcoal can significantly reduce your yield by adsorbing your desired product.[10] A hot filtration step is required to remove the charcoal before cooling the solution for crystallization.

Column Chromatography Issues

Q5: How do I select an appropriate mobile phase (eluent) for purifying this compound on a silica gel column?

A5: The key is to use Thin Layer Chromatography (TLC) to screen solvent systems first. This compound is a relatively nonpolar compound.

  • Screening: Start with a nonpolar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.[8]

  • Target Rf: Aim for a solvent system that gives your product a Retention Factor (Rf) of approximately 0.3. This Rf value typically provides the best separation from impurities that are more or less polar.[8]

  • Example Systems to Try:

    • 100% Hexanes

    • 1-5% Ethyl Acetate in Hexanes

    • 1-10% Dichloromethane in Hexanes

Q6: My compound appears to be reacting or decomposing on the silica gel column. What can I do?

A6: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[11]

  • Solution 1 (Deactivate the Silica): You can neutralize the silica gel. Prepare a slurry of silica in your chosen eluent and add ~1% triethylamine (by volume). This will neutralize the acidic sites and is often effective for acid-sensitive compounds.

  • Solution 2 (Switch Stationary Phase): If deactivation fails, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative for compounds unstable on silica.[11] Florisil is another option for less polar compounds.[11]

  • Diagnostic Test: To confirm instability, dissolve a small sample of your compound in your eluent, spot it on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for 15-20 minutes, then elute the plate. If you see new spots or streaking compared to a control spot, your compound is not stable on silica.[11]

Q7: Two spots on my TLC plate are very close together (low ΔRf). How can I improve the separation on the column?

A7: Poor separation is a common challenge.

  • Optimize Mobile Phase: Test different solvent combinations. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the selectivity and improve separation, even if the overall polarity is similar.

  • Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and improves resolution.

  • Loading Technique: Ensure your crude sample is loaded onto the column in a very narrow band using the minimum possible amount of solvent. A diffuse starting band is a primary cause of poor separation.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for purification. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: As determined by small-scale tests (see Q1), select an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent dropwise while heating and stirring until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by NMR, GC-MS, and melting point to confirm purity.

Protocol 2: Flash Column Chromatography Procedure
  • TLC Analysis: Determine the optimal mobile phase that provides a product Rf of ~0.3 and good separation from impurities.[8]

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly without cracks.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" method results in better separation than loading a liquid sample.

  • Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or inert gas), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on a TLC plate and visualizing them under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualization & Workflows

Diagram 1: General Purification Strategy

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final State Crude Crude Product (this compound) Analyze Analyze Purity (TLC, NMR, GC-MS) Crude->Analyze Decision Purity Acceptable? Analyze->Decision Recrystallize Recrystallization Decision->Recrystallize  No (Solid, few impurities) Chromatography Column Chromatography Decision->Chromatography  No (Oily, complex mixture) Pure Pure Product (Verify Purity) Decision->Pure  Yes Fail Re-evaluate Strategy (Consider alternative method) Recrystallize->Analyze Chromatography->Analyze

Caption: A decision workflow for purifying crude this compound.

Diagram 2: Troubleshooting Recrystallization

G Start Hot, Saturated Solution Prepared Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Form (SUCCESS) Result->Crystals Ideal Oiling Product 'Oils Out' Result->Oiling Non-Ideal NoPrecipitate No Crystals Form Result->NoPrecipitate Non-Ideal LowYield Low Yield of Crystals Result->LowYield Non-Ideal Action_Oil1 Re-heat, Add More Solvent Oiling->Action_Oil1 Action_Oil2 Try Lower Boiling Point Solvent Oiling->Action_Oil2 Action_NoPpt1 Scratch Flask Inner Wall NoPrecipitate->Action_NoPpt1 Action_NoPpt2 Add Seed Crystal NoPrecipitate->Action_NoPpt2 Action_NoPpt3 Too Much Solvent Used? (Concentrate & Retry) NoPrecipitate->Action_NoPpt3 LowYield->Action_NoPpt3 Check Mother Liquor Action_Oil1->Cool Retry Action_NoPpt1->Result Re-observe Action_NoPpt2->Result Re-observe

Caption: A troubleshooting flowchart for common issues encountered during recrystallization.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

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  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • PubChem. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175. Available at: [Link]

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  • Google Patents. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Semantic Scholar. C(sp2) cross-coupling of alkylsilicates with borylated aryl bromides. Available at: [Link]

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  • YouTube. Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Available at: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. Available at: [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. Available at: [Link]

  • Organic Syntheses. Spiro[4.5]decan-7-one, 9,9-dimethyl-. Available at: [Link]

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Navigating the Tribromination of Dimethylbenzene: A Technical Guide for Optimal Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of polyhalogenated aromatic compounds is a foundational technique. The tribromination of dimethylbenzene (xylene) presents a unique set of challenges, from controlling regioselectivity to preventing unwanted side reactions. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower you to navigate these complexities and optimize your reaction yields. Our approach is grounded in mechanistic principles and extensive laboratory experience to ensure you are equipped with not just the "how," but the critical "why" behind each procedural step.

The Chemical Landscape: Understanding the Reaction

The tribromination of dimethylbenzene is an electrophilic aromatic substitution (EAS) reaction. The two methyl groups on the benzene ring are activating and ortho-, para-directing, meaning they increase the ring's reactivity and guide incoming electrophiles (in this case, Br+) to the positions adjacent (ortho) and opposite (para) to them. As bromine atoms are added to the ring, they exert a deactivating effect through induction but are also ortho-, para-directing due to resonance. The interplay between these directing effects, coupled with steric hindrance, dictates the final isomeric distribution of the tribrominated product.

A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is essential to polarize the Br-Br bond, generating a potent electrophile (Br⁺) capable of attacking the aromatic ring.[1][2] The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

Caption: Electrophilic Aromatic Bromination Workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the tribromination of dimethylbenzene.

Q1: My reaction has stalled, and I'm only isolating mono- and di-brominated products. How can I drive the reaction to completion for the tribromo- product?

A1: This is a common issue stemming from the deactivating effect of the bromine atoms already on the ring. With each added bromine, the aromatic ring becomes less nucleophilic and therefore less reactive towards further electrophilic substitution.

  • Causality: The inductive electron-withdrawing effect of bromine deactivates the ring, making subsequent brominations progressively more difficult. The initial activating effect of the two methyl groups is gradually overcome.

  • Solutions:

    • Increase Bromine Stoichiometry: Ensure you are using at least 3 equivalents of bromine per equivalent of dimethylbenzene. A slight excess (e.g., 3.1-3.3 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of unwanted byproducts and complicates purification.[4]

    • Increase Catalyst Concentration: A higher concentration of the Lewis acid catalyst (e.g., moving from a catalytic amount to 0.5-1.0 equivalents) can generate a higher concentration of the active electrophile, Br⁺, forcing the reaction forward.

    • Elevate Reaction Temperature: Gently heating the reaction can provide the necessary activation energy for the final bromination step(s). However, be cautious as higher temperatures can also promote side reactions like benzylic bromination.[5] Monitor the reaction closely by TLC or GC analysis.

    • Increase Reaction Time: Polyhalogenations on deactivated rings can be sluggish. Extending the reaction time (e.g., from a few hours to overnight) may be necessary to achieve full conversion.

Q2: I'm observing significant formation of a byproduct that is not a ring-brominated isomer. What is this side reaction, and how can I prevent it?

A2: The most likely side reaction is benzylic bromination, where a bromine atom substitutes a hydrogen on one of the methyl groups. This occurs via a free-radical mechanism.

  • Causality: Benzylic C-H bonds are relatively weak and susceptible to radical abstraction, forming a resonance-stabilized benzylic radical.[6][7] This pathway is favored by conditions that promote radical formation, such as exposure to UV light or high temperatures, and is often initiated by radical initiators.

  • Solutions:

    • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Moderate Temperature: Avoid excessive heating. Electrophilic aromatic substitution is typically favored at lower to moderate temperatures, while high temperatures can promote radical pathways.

    • Use a Lewis Acid Catalyst: The presence of a Lewis acid like FeBr₃ strongly promotes the desired electrophilic aromatic substitution pathway over the radical pathway.[8] If you are seeing significant benzylic bromination, ensure your catalyst is active and present in a sufficient amount.

    • Choice of Brominating Agent: While elemental bromine with a Lewis acid is standard for ring bromination, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are specifically used for benzylic bromination.[9] Ensure you are using the correct reagents for the desired transformation.

Q3: My final product is a complex mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the tribromination?

A3: Achieving high regioselectivity in a poly-substitution reaction is challenging due to the competing directing effects of the substituents.

  • Causality: The two methyl groups and the subsequently added bromine atoms all direct incoming electrophiles to ortho and para positions. This can lead to a mixture of constitutional isomers. Steric hindrance also plays a significant role; bulky groups can block access to adjacent positions.[10][11][12][13]

  • Solutions:

    • Control Reaction Temperature: Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Choice of Catalyst: While strong Lewis acids like AlBr₃ are highly active, they can sometimes lead to lower selectivity and even isomerization of the products. A milder Lewis acid like FeBr₃ or I₂ might offer better control.

    • Isomer-Specific Strategies: The starting isomer of dimethylbenzene will dictate the possible tribromo- products.

      • p-Xylene (1,4-dimethylbenzene): The two methyl groups reinforce each other's directing effects. The first two brominations will occur at the positions ortho to the methyl groups. The third bromination will be more difficult and will be directed by the combined effects of the methyl and bromo substituents.

      • o-Xylene (1,2-dimethylbenzene): The directing effects of the two methyl groups are additive, but steric hindrance between the adjacent methyl groups will influence the position of substitution.

      • m-Xylene (1,3-dimethylbenzene): The directing effects of the methyl groups strongly reinforce each other, directing bromination to the 2-, 4-, and 6- positions, leading to a highly symmetrical product. This isomer is often the best substrate for obtaining a single tribrominated product.

    • Purification Techniques: If a mixture is unavoidable, purification by fractional crystallization can be effective, as isomers often have different melting points and solubilities.[14] Column chromatography on silica gel is another option, though separation of closely related isomers can be challenging.

Frequently Asked Questions (FAQs)

Q: What is the best isomer of dimethylbenzene to use for obtaining a single tribrominated product? A: m-Xylene (1,3-dimethylbenzene) is the ideal starting material. The activating effects of the two methyl groups are additive and direct the incoming bromine atoms to the 2-, 4-, and 6- positions, which are sterically accessible. This leads to the formation of 1,3,5-tribromo-2,4-dimethylbenzene as the major product.

Q: What is the optimal solvent for this reaction? A: The reaction can often be run neat (without a solvent). If a solvent is required to control viscosity or temperature, a non-reactive, anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) is a suitable choice. It's crucial that the solvent does not react with bromine or the Lewis acid catalyst.

Q: How do I properly quench the reaction and work up the product? A: A standard work-up procedure involves the following steps:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing a cold, aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Add an organic solvent (e.g., DCM or diethyl ether) to extract the product.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic byproducts like HBr), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Q: What are the key safety precautions when working with bromine? A: Bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills.

Optimized Protocol Parameters

The following table provides a starting point for optimizing the tribromination of m-xylene. Parameters should be adjusted based on experimental monitoring (e.g., TLC, GC).

ParameterRecommended ConditionRationale
Starting Material m-Xylene (1,3-dimethylbenzene)Directing groups favor a single major product.
Bromine (Br₂) Stoichiometry 3.1 - 3.3 equivalentsA slight excess drives the reaction to completion.
Catalyst Anhydrous FeBr₃Effective Lewis acid with good selectivity.[1]
Catalyst Loading 0.5 - 1.0 equivalentsHigher loading for a highly deactivated ring.
Solvent None (neat) or DichloromethaneMinimizes side reactions and simplifies work-up.
Temperature 0 °C to room temperatureGradual warming may be needed for the final bromination.
Reaction Time 4 - 24 hoursMonitor by TLC or GC for completion.
Work-up Quench with Na₂S₂O₃(aq)Neutralizes excess bromine safely.

References

  • JoVE. (2023, April 30).
  • Wikipedia. (n.d.).
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  • Organic Chemistry Tutor. (n.d.).
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  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
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  • Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (n.d.). NIH.
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  • LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. (n.d.).
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  • Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chrom
  • Chemistry LibreTexts. (2023, January 22).
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  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • ResearchGate. (2025, August 7). Development of a cleanup method for polybrominated diphenyl ether (PBDE)
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC - NIH.

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Technical Support Center: Regioselectivity in Xylene Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselectivity issues in xylene bromination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic substitution on xylene isomers. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide robust, field-proven protocols to achieve your desired regiochemical outcome.

Section 1: Frequently Asked Questions (FAQs)

Q1: I wanted to brominate the aromatic ring of my xylene, but instead, the bromine added to one of the methyl groups. What went wrong?

This is a classic regioselectivity problem that hinges on the reaction mechanism you've promoted. Aromatic ring bromination occurs via Electrophilic Aromatic Substitution (EAS) , while methyl group (benzylic) bromination proceeds through a Free Radical Substitution pathway. The conditions for these two reactions are mutually exclusive.

  • For Ring Bromination (EAS): You must use a Lewis acid catalyst (like FeBr₃ or AlCl₃) and conduct the reaction in the dark. The catalyst polarizes the Br₂ molecule, making it a potent electrophile (effectively "Br⁺") that the aromatic ring can attack.[1][2][3] Light must be excluded to prevent the initiation of radical reactions.

  • For Benzylic Bromination (Free Radical): This reaction requires a radical initiator. This is typically achieved by exposing the reaction to UV light or by using a reagent like N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or benzoyl peroxide.[4][5][6] These conditions generate bromine radicals (Br•) which are highly selective for abstracting a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[7]

If you observed benzylic bromination, it is highly likely your reaction was contaminated with UV light, or you used radical-promoting reagents instead of a Lewis acid catalyst.

Q2: What is the expected product distribution when performing electrophilic bromination on ortho-, meta-, and para-xylene?

The outcome is dictated by the directing effects of the two methyl groups. Methyl groups are activating, ortho, para-directors.[8][9] This means they donate electron density to the ring, making it more nucleophilic, and direct incoming electrophiles to the positions ortho and para to themselves.

  • p-Xylene: The two methyl groups are para to each other. All available positions on the ring are ortho to one methyl group and meta to the other. Since the ortho-directing effect is dominant, bromination occurs at any of the four identical positions, leading to a single product: 2-bromo-1,4-dimethylbenzene .[10]

  • m-Xylene: This isomer presents two distinct possibilities. The position ortho to both methyl groups (C4) is highly activated and sterically accessible. The position para to one methyl group (C2) is also activated. However, the position between the two methyl groups (C2) is sterically hindered. Therefore, the major product is 4-bromo-1,3-dimethylbenzene . A minor product, 2-bromo-1,3-dimethylbenzene , is also formed.

  • o-Xylene: The two methyl groups are adjacent. This creates two non-equivalent positions for substitution. The position para to one methyl group (C4) is sterically accessible and electronically activated. The position ortho to one methyl group (C3) is also activated but is more sterically hindered. Consequently, the major product is 4-bromo-1,2-dimethylbenzene , with 3-bromo-1,2-dimethylbenzene as the minor isomer.[11]

The following table summarizes the expected major products for monosubstitution under EAS conditions.

IsomerMajor ProductMinor Product(s)
p-Xylene2-Bromo-1,4-dimethylbenzeneNone
m-Xylene4-Bromo-1,3-dimethylbenzene2-Bromo-1,3-dimethylbenzene
o-Xylene4-Bromo-1,2-dimethylbenzene3-Bromo-1,2-dimethylbenzene
Q3: How can I improve the regioselectivity for the 4-bromo isomer when starting with o-xylene?

Achieving high selectivity for 4-bromo-1,2-dimethylbenzene over the 3-bromo isomer is a common challenge. Research and patents have shown that reaction conditions can be optimized to favor the less sterically hindered product.

  • Low Temperature: Running the reaction at temperatures below -20°C has been demonstrated to significantly increase the ratio of the 4-bromo to the 3-bromo isomer.[12][13]

  • Solvent Choice: Using liquid sulfur dioxide as a solvent has been reported to enhance regioselectivity towards the 4-bromo product.[14][15] However, due to its hazardous nature, this is not always practical. Halogenated hydrocarbons or saturated aliphatic hydrocarbons can also be used at low temperatures.[11]

  • Molar Ratio: Employing a slight molar excess of bromine can preferentially react with the more reactive 3-bromo-o-xylene isomer that is formed, converting it to dibromo-o-xylenes.[14][15] These higher-boiling byproducts can then be more easily separated by distillation, enriching the final product in the desired 4-bromo isomer.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: My reaction is very slow or gives a low yield of brominated product.
  • Probable Cause A: Inactive Catalyst. Lewis acid catalysts like FeBr₃ and FeCl₃ are highly sensitive to moisture.[1] If your reagents or glassware were not scrupulously dry, the catalyst may have been deactivated.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Instead of using powdered FeBr₃, which can be hydrated, consider generating it in situ by adding a small amount of iron filings to the bromine and xylene mixture.

  • Probable Cause B: Insufficient Activation. While xylene is an activated ring, some conditions or substrates may require stronger activation or harsher conditions.

    • Solution: Consider a more potent Lewis acid, like AlCl₃. You can also gently warm the reaction mixture, but be aware that higher temperatures can sometimes decrease regioselectivity.[16]

Problem 2: I am getting significant amounts of di- and tri-brominated products.
  • Probable Cause: Incorrect Stoichiometry or Prolonged Reaction Time. The methyl groups activate the ring, meaning the monobrominated product is often more reactive than the starting xylene. Adding bromine too quickly, using too large an excess, or letting the reaction run for too long will inevitably lead to polysubstitution.

    • Solution:

      • Carefully control the stoichiometry. Use a 1:1 molar ratio of bromine to xylene for monobromination.

      • Add the bromine dropwise to the xylene solution at a controlled temperature (e.g., 0°C) to maintain a low concentration of Br₂ throughout the reaction.[16]

      • Monitor the reaction closely using an appropriate technique (TLC, GC-MS). Quench the reaction as soon as the starting material is consumed to your satisfaction.

Problem 3: The reaction yielded an unexpected isomer, such as bromination at a meta-position relative to an activating group.
  • Probable Cause: Steric Hindrance. In highly substituted systems or when using very bulky brominating agents, steric hindrance can become the dominant factor, overriding the typical electronic directing effects.[16] If both ortho positions are severely crowded, the electrophile may be forced to add at a less electronically favorable but more accessible meta position.

    • Solution: Evaluate your substrate for significant steric crowding around the desired positions. Consider using a smaller, less bulky brominating agent if possible. Running the reaction at lower temperatures can increase the kinetic preference for the electronically favored product over the sterically favored one.[16]

Section 3: Visual Workflows & Mechanisms

Decision Workflow for Xylene Bromination

This diagram will guide you to the correct experimental setup based on your desired product.

Caption: Decision tree for selecting the correct bromination pathway.

Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the key steps in the bromination of the aromatic ring.

EAS_Mechanism cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Br₂ Br₂ Br-Br-FeBr₃ Complex Br-Br-FeBr₃ Complex Br₂->Br-Br-FeBr₃ Complex Coordination FeBr₃ FeBr₃ FeBr₃->Br-Br-FeBr₃ Complex Xylene_Ring Xylene (π system) Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Xylene_Ring->Sigma_Complex Attack on Br⁺ Product Bromoxylene Sigma_Complex->Product Deprotonation H⁺ H⁺ Sigma_Complex->H⁺

Caption: The three key steps of Electrophilic Aromatic Substitution.

Section 4: Experimental Protocol

Protocol: Regioselective Electrophilic Bromination of m-Xylene

This protocol details the synthesis of 4-bromo-1,3-dimethylbenzene, a procedure that offers high regioselectivity.

Safety Precautions: Bromine is highly corrosive, toxic, and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

Materials:

  • m-Xylene (reagent grade, anhydrous)

  • Liquid Bromine (Br₂)

  • Iron filings (Fe)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, pressure-equalizing

  • Reflux condenser with a drying tube (filled with CaCl₂) or gas outlet to a scrubber

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. The entire apparatus must be protected from light by wrapping it in aluminum foil.

  • Charging the Flask: To the flask, add m-xylene (e.g., 10.6 g, 0.1 mol) and anhydrous dichloromethane (50 mL). Add a catalytic amount of iron filings (e.g., 0.1 g).

  • Cooling: Cool the stirred solution to 0°C using the ice-water bath.

  • Bromine Addition: In the dropping funnel, place bromine (e.g., 16.0 g, 0.1 mol) dissolved in a small amount of anhydrous dichloromethane (10 mL). Add the bromine solution dropwise to the cooled, stirred xylene solution over a period of 60-90 minutes. Maintain the temperature at 0-5°C throughout the addition. You will observe the evolution of HBr gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction's progress by TLC or GC, checking for the disappearance of the m-xylene starting material.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker containing a stirred solution of saturated aqueous sodium bisulfite (50 mL). This will neutralize any unreacted bromine (the red-brown color will disappear).

  • Workup: Transfer the mixture to a separatory funnel.

    • Remove the aqueous layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove acidic byproducts, followed by brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure 4-bromo-1,3-dimethylbenzene.

References

  • ResearchGate. (n.d.). Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (1992). US5107045A - Preparation of 4-bromo-O-xylene using excess bromine.
  • Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Google Patents. (1991). WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (1995). EP 0492594 B1 - Bromination of ortho-xylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • European Patent Office. (1992). EP 0492594 A1 - Bromination of ortho-xylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1992). EP0492594A1 - Bromination of ortho-xylene.
  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Bromination of Activated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic aromatic bromination. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst selection for brominating activated aromatic rings. Here, we move beyond mere protocols to understand the underlying principles that govern a successful reaction, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of catalyst selection for this important transformation.

Q1: Why is a catalyst often necessary for brominating even activated arenes?

While highly activated arenes (e.g., phenols, anilines) can react with molecular bromine (Br₂) directly, most activated substrates still require a catalyst to achieve practical reaction rates and high yields. Molecular bromine is a relatively mild electrophile. A catalyst, typically a Lewis acid, is used to polarize the bromine-bromine bond, creating a more potent electrophilic species, which is more readily attacked by the electron-rich aromatic ring. This polarization significantly lowers the activation energy of the reaction.

Q2: What are the most common catalysts for this reaction and how do I choose?

The choice of catalyst is critically dependent on the reactivity of the aromatic substrate. A more activated arene requires a milder catalyst, while a less activated one needs a stronger catalyst.

Catalyst TypeExamplesSubstrate SuitabilityRationale
No Catalyst -Highly activated arenes (phenols, anilines, N,N-dialkylanilines).The high electron-donating ability of the substituent makes the ring sufficiently nucleophilic to react directly with Br₂.
Mild Lewis Acids FeBr₃, AlCl₃, FeCl₃Moderately activated arenes (anisole, acetanilide, alkylbenzenes).These provide a good balance of reactivity and control, minimizing side reactions like over-bromination.
Non-metallic Iodine (I₂)Activated and moderately activated arenes.Iodine acts as a halogen-bond donor, polarizing the Br-Br bond in a similar but milder fashion to Lewis acids.
Acids (Brønsted) Acetic Acid (as solvent)Highly activated systems.Can facilitate the reaction by protonating the intermediate and assisting in the departure of the leaving group. Often used as a solvent.
Q3: How does the strength of the activating group influence my catalyst choice?

This is the most critical parameter. The stronger the electron-donating group (EDG) on the arene, the more nucleophilic the ring becomes, and thus a milder catalytic system is required.

  • Strong Activators (-OH, -NH₂, -NR₂): These substrates are highly reactive and can often be brominated without any catalyst. In fact, using a strong Lewis acid can lead to uncontrolled polybromination and oxidation side reactions.

  • Moderate Activators (-OR, -NHCOR, -R): These are the ideal candidates for classic Lewis acid catalysis. Catalysts like FeBr₃ or AlCl₃ are effective. The choice between them may depend on cost, moisture sensitivity (AlCl₃ is highly sensitive), and desired reaction rate.

  • Weak Activators (e.g., Phenyl): While still considered activated compared to benzene, these may require slightly more forcing conditions or a higher catalyst loading.

Q4: Can I perform this reaction without a metallic catalyst to avoid metal contamination in my product?

Yes. For many applications, especially in pharmaceutical development, avoiding metal contamination is crucial. In such cases, using elemental iodine (I₂) as a catalyst is an excellent alternative. Iodine is a mild, non-metallic catalyst that activates bromine through halogen bonding. Another approach is to use N-Bromosuccinimide (NBS) in conjunction with a proton source, which can avoid the use of molecular bromine altogether.

Troubleshooting Guide: Common Experimental Issues

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving issues in your bromination reactions.

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalyst based on the substrate's reactivity and experimental goals.

G sub Define Substrate (Activated Arene) reactivity Assess Activating Group Strength sub->reactivity strong Strong EDG (-OH, -NH2, -NR2) reactivity->strong Strong moderate Moderate EDG (-OR, -NHCOR, -R) reactivity->moderate Moderate no_cat No Catalyst or Use Acetic Acid strong->no_cat metal_free Is Metal-Free Condition Required? moderate->metal_free lewis_acid Use Mild Lewis Acid (FeBr3, AlCl3) metal_free->lewis_acid No iodine_cat Use I2 Catalyst metal_free->iodine_cat Yes check Run Test Reaction & Analyze Results no_cat->check lewis_acid->check iodine_cat->check success Success check->success High Yield & Purity troubleshoot Troubleshoot (See Guide Below) check->troubleshoot Low Yield or Side Products

Caption: Catalyst selection workflow for brominating activated arenes.

Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently active catalyst: The chosen Lewis acid is too weak for the substrate. 2. Deactivated catalyst: The catalyst was deactivated by moisture in the air or solvent. 3. Low reaction temperature: The activation energy barrier is not being overcome.1. Switch to a stronger Lewis acid (e.g., from FeBr₃ to AlCl₃). 2. Ensure all glassware is oven-dried and use an anhydrous solvent. Handle hygroscopic catalysts like AlCl₃ in a glovebox. 3. Gradually increase the reaction temperature, monitoring for side product formation.
Over-bromination 1. Catalyst is too strong: A powerful Lewis acid is being used on a highly activated ring. 2. Reaction time is too long: The reaction was allowed to proceed after the mono-brominated product formed. 3. Incorrect stoichiometry: More than one equivalent of bromine was used.1. Switch to a milder catalyst (e.g., from AlCl₃ to FeBr₃ or I₂) or attempt the reaction with no catalyst. 2. Monitor the reaction closely using TLC or GC/MS and quench it as soon as the starting material is consumed. 3. Use precisely one equivalent of bromine, or even slightly less (e.g., 0.95 eq) to ensure full consumption of the limiting reagent.
Poor Regioselectivity 1. Steric hindrance: The directing group is bulky, preventing substitution at the expected ortho position. 2. Reaction temperature is too high: High temperatures can sometimes overcome the kinetic barrier for meta-substitution.1. This is an inherent property of the substrate. Often, a mixture of ortho and para isomers is unavoidable. A careful purification by column chromatography or recrystallization is required. 2. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically preferred ortho/para products.
Formation of Dark/Tarry Side Products 1. Oxidation of the substrate: Highly activated arenes (especially phenols and anilines) can be oxidized by bromine. 2. Decomposition: The reaction conditions are too harsh, leading to substrate or product decomposition.1. Protect the activating group (e.g., acetylate an aniline to form an acetanilide) to moderate its reactivity before bromination. 2. Use a milder catalyst and lower the reaction temperature. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Bromination of Anisole using FeBr₃

This protocol describes a standard procedure for the bromination of a moderately activated arene, anisole, to yield p-bromoanisole.

Materials:
  • Anisole (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
  • Setup: Under an inert atmosphere (N₂), add anisole and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add the anhydrous FeBr₃ catalyst to the flask. The solution may turn a dark orange/brown color.

  • Bromine Addition: Dilute the molecular bromine with anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC until the anisole spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess bromine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate the major para product.

Mechanism of Catalysis

The Lewis acid catalyst is essential for activating the bromine molecule.

Caption: Simplified mechanism of FeBr₃-catalyzed aromatic bromination.

This guide provides a framework for understanding and implementing catalyst selection in your bromination reactions. Always consult safety data sheets (SDS) for all reagents, particularly for molecular bromine, which is highly toxic and corrosive.

References
  • American Chemical Society. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Halogenation of Benzene. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Iodine as a Catalyst for the Bromination of Arenes and Heteroarenes. Retrieved from [Link]

  • Organic Syntheses. (1929). Bromination of Acetanilide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Bromination of Phenol. Retrieved from [Link]

Technical Support Center: Workup Procedures for Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromination reaction workups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification and isolation of brominated compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, ensuring the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the workup of bromination reactions in a question-and-answer format. Each solution is grounded in chemical principles to explain the "why" behind the "how."

Issue 1: Persistent Color in the Organic Layer After Extraction

Q1: My organic layer remains yellow/orange/brown even after washing with water. What causes this, and how can I fix it?

A1: This persistent color is almost always due to the presence of unreacted elemental bromine (Br₂).[1][2] Bromine has moderate solubility in many organic solvents, and simple water washes are often insufficient for its complete removal. To effectively remove residual bromine, a chemical quenching step is necessary. This involves using a reducing agent that converts colored Br₂ into colorless bromide ions (Br⁻).[3]

Recommended Quenching Agents:

Quenching AgentTypical ConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃)10% (w/v) aqueous solutionA very common and effective choice. The reaction produces tetrathionate and sodium bromide.[3]
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃)Saturated aqueous solutionAlso highly effective. The reaction produces sodium sulfate and hydrobromic acid, which is then neutralized by the base.[3][4]
Sodium Metabisulfite (Na₂S₂O₅)1.32 M aqueous solutionAn alternative sulfite-based quenching agent.[5]

Experimental Protocol: Quenching with Aqueous Sodium Thiosulfate

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]

  • Cooling: Ensure your reaction mixture is at room temperature. If the bromination was conducted at an elevated temperature, cool the mixture in an ice bath.[3]

  • Quenching: Slowly add the sodium thiosulfate solution to your reaction mixture with vigorous stirring. Continue the addition until the characteristic reddish-brown color of bromine disappears and the solution becomes colorless.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. If you have a biphasic mixture, separate the aqueous and organic layers.[1]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts and reduce the amount of dissolved water.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[1]

Diagram: General Quenching and Workup Workflow

G ReactionMixture Reaction Mixture (with excess Br₂) Quenching Add Quenching Agent (e.g., Na₂S₂O₃ soln) ReactionMixture->Quenching 1. Quench PhaseSeparation Phase Separation Quenching->PhaseSeparation Neutralize Neutralize (e.g., NaHCO₃ wash) PhaseSeparation->Neutralize 2. Neutralize Acid Drying Dry Organic Layer (e.g., MgSO₄) Neutralize->Drying 3. Wash & Dry Isolation Solvent Removal Drying->Isolation PureProduct Purified Product Isolation->PureProduct

Caption: A typical workflow for quenching and working up a bromination reaction.

Issue 2: Formation of Acidic Byproducts

Q2: My aqueous washes are highly acidic, and I'm concerned about product stability. What is the source of this acidity and how should I handle it?

A2: A common byproduct of many bromination reactions is hydrogen bromide (HBr).[1][6] This is particularly true for electrophilic aromatic substitution and radical brominations. HBr is a strong acid and can potentially cause degradation of sensitive products or catalyze unwanted side reactions like polymerization.[6] Therefore, it's crucial to neutralize this acid during the workup.

Neutralization Strategy:

  • Sodium Bicarbonate Wash: The most common method for neutralizing acidic byproducts is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This weak base will react with HBr to form sodium bromide, water, and carbon dioxide gas.

  • Caution: The evolution of CO₂ gas can cause a significant pressure buildup in a separatory funnel. It is imperative to vent the funnel frequently and cautiously after each inversion.[1]

Issue 3: Emulsion Formation During Extraction

Q3: I'm getting a persistent emulsion at the interface of my organic and aqueous layers. How can I break it?

A3: Emulsions are a common frustration during liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be stabilized by fine particulate matter or compounds that act as surfactants.

Strategies to Break Emulsions:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the organic layer less soluble in the aqueous layer and can help break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Filtration: Passing the entire emulsion through a pad of Celite or glass wool can sometimes break up the colloidal particles.

  • Changing the Solvent: Adding more of the organic solvent can sometimes help to break the emulsion.

Issue 4: Difficulty Removing Succinimide Byproduct (from NBS reactions)

Q4: I used N-bromosuccinimide (NBS) as my brominating agent, and now I'm struggling to remove the succinimide byproduct. What's the best approach?

A4: When NBS is used, succinimide is formed as a byproduct. The removal strategy depends on the solvent used in the reaction.

  • Nonpolar Solvents (e.g., CCl₄, CHCl₃): Succinimide has low solubility in these solvents and will often precipitate out of the reaction mixture. It can then be removed by simple filtration.[7]

  • Polar Solvents: If the reaction is performed in a solvent where succinimide is soluble, an aqueous workup is necessary. Succinimide is soluble in water, so washing the organic layer with water will extract the byproduct.[7] For more stubborn cases, a wash with a dilute base can help by deprotonating the succinimide, making it even more water-soluble.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with elemental bromine?

A1: Elemental bromine is highly toxic, corrosive, and volatile.[8][9] Strict safety measures are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often recommended), safety goggles or a face shield, and a lab coat.[9][10]

  • Ventilation: All manipulations of bromine must be conducted in a well-ventilated chemical fume hood.[9]

  • Emergency Preparedness: Have a quenching solution, such as 1 M sodium thiosulfate, readily available to neutralize any spills.[9] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[11] For inhalation, move to fresh air immediately and seek medical attention.[11]

Q2: How do I choose the right purification technique for my crude brominated product?

A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

Purification MethodBest Suited ForKey Considerations
Recrystallization Solid compoundsThe choice of solvent is critical. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[12]
Column Chromatography A wide range of compounds, especially for separating isomers or closely related byproductsSilica gel can be slightly acidic and may cause degradation of sensitive compounds. Using neutral or deactivated silica may be necessary.[1]
Distillation Thermally stable liquid compounds with boiling points significantly different from impuritiesNot suitable for thermally sensitive compounds.[1][13]

Q3: Can I prevent the formation of byproducts in the first place?

A3: While workup procedures are essential, minimizing byproduct formation during the reaction is always the best strategy.

  • Control Temperature: Many bromination reactions are exothermic. Maintaining a low temperature (e.g., 0-5 °C) can help prevent side reactions and polybromination.[6]

  • Slow Addition of Bromine: Adding the brominating agent dropwise prevents localized high concentrations, which can lead to over-bromination.[6]

  • Protecting Groups: For highly activated systems like anilines or phenols, using a protecting group can moderate the reactivity and lead to more selective monobromination.[14]

  • Exclusion of Light: For radical reactions, wrapping the reaction vessel in aluminum foil can prevent photo-initiation of unwanted side pathways.[6]

Q4: My brominated product seems unstable and decomposes over time. How can I improve its stability?

A4: Brominated compounds can be susceptible to degradation, often through dehalogenation, especially when exposed to light or heat.[1] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making them more prone to cleavage.[1] To enhance stability, store the purified compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon. Ensure that all acidic or basic residues from the workup have been thoroughly removed.[1]

References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Brominated Alkanes via Heterogeneous Catalytic Distillation over Al2O3/SO42−/ZrO2. Retrieved from [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Student Room. (2007). quenching? organic lab. Retrieved from [Link]

Sources

Technical Support Center: Removal of Bromine Impurities from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the effective removal of bromine impurities from reaction mixtures. This center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the chemical principles at play to empower you in your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for removing unreacted bromine from a reaction mixture?

There are two main approaches for the removal of unreacted bromine: chemical quenching and physical separation.[1]

  • Chemical Quenching: This is the most common and often preferred method. It involves the addition of a reagent that chemically reacts with the excess bromine, converting it into non-volatile and typically water-soluble bromide salts.[1] These salts are then easily removed through a standard aqueous workup.[1]

  • Physical Separation: This strategy relies on the physical properties of bromine, primarily its volatility. Distillation is a common physical separation technique used, leveraging bromine's relatively low boiling point of 58.8 °C.[1][2]

Q2: How do I select the most appropriate chemical quenching agent for my specific experiment?

The choice of quenching agent is critical and depends on several factors, including the stability of your desired product and the overall reaction conditions.[3]

  • Product Stability: It is crucial to ensure that your product is stable under the quenching conditions. For instance, if your product is sensitive to basic conditions, using a strong base like sodium hydroxide for quenching would be ill-advised.[3]

  • Reaction pH: The pH of your reaction mixture can influence the effectiveness and byproducts of certain quenching agents. For example, sodium thiosulfate can decompose in acidic media to form elemental sulfur.[3][4] In such cases, sodium bisulfite or sodium sulfite are often better alternatives.[3]

  • Work-up Procedure: Consider how the quenching agent and its byproducts will be removed. Aqueous solutions of inorganic salts like sodium thiosulfate or sodium bisulfite are readily removed by washing with water.[3] Conversely, if you use an organic quenching agent like cyclohexene, the resulting 1,2-dibromocyclohexane will remain in the organic layer and may necessitate removal by chromatography or distillation.[3][5]

Q3: What are the visual cues that indicate all the bromine has been successfully removed?

The most immediate indicator of complete bromine removal is a visual one. The characteristic reddish-brown or yellow-orange color of elemental bromine will disappear, and the solution should become colorless.[5][6] For biphasic mixtures, the organic layer should be colorless.[6] In drug development and other applications requiring high purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to confirm the absence of trace amounts of residual bromine.[6][7]

Q4: Is it safe to remove residual bromine by evaporation?

No, removing bromine by evaporation is not a recommended or safe practice.[6] While bromine has a low boiling point, it is a highly toxic, corrosive, and volatile substance.[6][8] Attempting to evaporate it poses a significant inhalation hazard and carries the risk of co-evaporation with your product or solvent.[6] Chemical quenching is the safer and more controlled method for bromine removal.[6]

Q5: What are the essential safety precautions when handling bromine?

Bromine is a hazardous substance and must be handled with strict safety protocols.[8]

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[5][9]

  • Have a quenching solution, such as a 10% solution of sodium thiosulfate, readily available in case of spills.[10]

  • In case of skin contact, wash the affected area with copious amounts of soap and water.[11] For eye contact, rinse with plain water for 10-15 minutes.[11] In case of inhalation, move to fresh air immediately.[11] Seek medical attention for any significant exposure.[11]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient quenching agent added.[6] 2. The quenching agent solution has degraded over time.[6] 3. Poor mixing between the aqueous and organic phases, leading to incomplete reaction.[6]1. Add more of the quenching solution in small portions with vigorous stirring until the color is discharged.[6] 2. Prepare a fresh solution of the quenching agent.[6] 3. Ensure vigorous stirring or shaking in a separatory funnel to maximize the interfacial contact between the two layers.[6]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[4][6]1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[6] 2. Use an alternative quenching agent that is more stable in acidic conditions, such as sodium sulfite or sodium bisulfite.[4][6] 3. If sulfur has already formed, it can often be removed by filtration through a pad of Celite.[6]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.[6] 2. The quenching agent is being added too quickly.[6] 3. The reaction mixture is at an elevated temperature.[6]1. Use a more dilute solution of the quenching agent (e.g., 5-10%).[6] 2. Add the quenching solution slowly, in small portions, with efficient stirring.[6] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[6]
Formation of a stable emulsion during aqueous workup. 1. The densities of the aqueous and organic layers are too similar.[6] 2. Surfactants or other emulsifying agents are present in the reaction mixture.1. Add brine (saturated aqueous NaCl solution) to increase the density of the aqueous layer.[6] 2. Add more of the organic solvent to dilute the organic layer.[6] 3. Gently swirl or rock the separatory funnel instead of vigorous shaking.[6] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may help to break the emulsion.[6]
Quantitative Data on Common Bromine Quenching Agents
Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution[5]2:1[5]Highly effective, but can form elemental sulfur in acidic conditions.[5]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[5]1:1[5]A good alternative to sodium thiosulfate, especially in acidic media.[5]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[12]1:2[5]Often used interchangeably with sodium bisulfite.[5]
Sodium Sulfite Na₂SO₃20% aqueous solution[13]1:1[5]Effective and avoids the issue of sulfur precipitation.[5]
Sodium Hydroxide NaOHDilute aqueous solution2:1[14]Forms sodium bromide and sodium hypobromite.[14] Use with caution for base-sensitive products.
Cyclohexene C₆H₁₀Neat or in a solvent1:1[5]The product, 1,2-dibromocyclohexane, will remain in the organic layer.[5][15]
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is a general and widely applicable method for removing excess bromine.[1]

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[5]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, an ice bath is recommended.[5] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[5] c. Continue adding the solution until the red-brown color of bromine disappears and the solution becomes colorless.[5][16]

  • Aqueous Workup: a. Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.[3] b. Wash the organic layer sequentially with water and then with brine.[3]

  • Drying and Concentration: a. Dry the organic layer over a suitable anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5] b. Filter to remove the drying agent.[5] c. Concentrate the organic layer in vacuo to isolate the purified product.[5]

Protocol 2: Quenching with Aqueous Sodium Bisulfite

This protocol is an excellent alternative to sodium thiosulfate, particularly for reactions conducted under acidic conditions.[5]

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with continuous stirring until no more solid dissolves.[5]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[5] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[5] c. Continue the addition until the bromine color is fully discharged.[5]

  • Work-up: a. Separate the aqueous and organic layers.[5] b. Wash the organic layer with water and then with brine.[5] c. Dry the organic layer over a suitable drying agent and filter.[5] d. Remove the solvent under reduced pressure.[5]

Protocol 3: Removal by Distillation

This method is suitable for thermally stable products with boiling points significantly higher than that of bromine (58.8 °C).[1][2]

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus.

  • Distillation: Gently heat the reaction mixture. The bromine will distill off at its boiling point.[1]

  • Endpoint: Continue the distillation until no more red-brown bromine vapor is observed distilling over.

Visualizing the Workflow and Chemistry

To further clarify the processes involved in bromine removal, the following diagrams illustrate the general experimental workflow and the chemical pathways of common quenching agents.

Bromine_Quenching_Workflow cluster_main General Bromine Quenching Workflow ReactionMixture Reaction Mixture (with excess Br₂) Cooling Cool to RT or 0 °C ReactionMixture->Cooling 1. Quench Slowly Add Quenching Agent Cooling->Quench 2. Workup Aqueous Workup (Separatory Funnel) Quench->Workup 3. Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying 4. Concentration Solvent Removal (in vacuo) Drying->Concentration 5. Product Purified Product Concentration->Product 6.

Caption: General experimental workflow for quenching excess bromine.

Quenching_Pathways cluster_pathways Chemical Pathways for Bromine Quenching cluster_reducing_agents Reducing Agents cluster_addition_reaction Electrophilic Addition cluster_products Quenched Products Br2 Excess Bromine (Br₂) (Red-Brown) Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Br2->Na2S2O3 Redox Reaction NaHSO3 Sodium Bisulfite (NaHSO₃) Br2->NaHSO3 Redox Reaction Cyclohexene Cyclohexene Br2->Cyclohexene Electrophilic Addition NaBr Sodium Bromide (NaBr) (Colorless, Water-Soluble) Na2S2O3->NaBr NaHSO3->NaBr Dibromo 1,2-Dibromocyclohexane (Organic Product) Cyclohexene->Dibromo

Caption: Chemical pathways for quenching excess bromine.

References
  • Benchchem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • Benchchem. (2025, December). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • Slideshare. (n.d.). Bromine handling and safety.
  • YouTube. (2022, October 13). Remove the Remaining Bromine In Reaction Mixture Using Sodium Thiosulfate.
  • Quora. (2020, December 18). How to remove bromine from a reaction mixture?
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • Brainly. (2024, January 22). How will you destroy an excess of bromine in your reaction mixture?
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Sodium thiosulfate.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
  • PubMed. (2019, November 15). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment.
  • ResearchGate. (2014, September 30). How do you avoid sulfur production during a sodium thiosulfate quench process?
  • Organic Syntheses. (n.d.). A. - Coumarin dibromide.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical entities is a cornerstone of scientific integrity and progress. 1,3,4-Tribromo-2,5-dimethylbenzene, a halogenated aromatic compound, presents a unique analytical challenge due to its specific substitution pattern. This guide provides an in-depth comparison of analytical techniques for its characterization, grounded in practical expertise and established scientific principles. We will explore not just the "how," but the critical "why" behind experimental choices, ensuring a robust and validated analytical workflow.

The Analytical Imperative: Why Rigorous Characterization Matters

This compound serves as a potential building block in the synthesis of more complex molecules in pharmaceuticals and materials science. The precise placement of its bromine and methyl substituents dictates its reactivity and steric hindrance, making its unequivocal identification and purity assessment paramount. Impurities or isomeric misidentification can lead to failed syntheses, unexpected side reactions, and flawed biological or material property data. Therefore, a multi-technique approach is not just recommended; it is essential for authoritative structural elucidation.

Core Analytical Techniques: A Comparative Overview

A suite of complementary analytical techniques is necessary to build a comprehensive and validated profile of this compound. This guide will focus on the most powerful and commonly employed methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural connectivity.

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.

  • Gas Chromatography (GC): For separation and purity assessment.

  • X-ray Crystallography: For definitive solid-state structure determination.

The following sections will delve into the causality behind the application of each technique, provide detailed experimental protocols, and present expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR will be instrumental in confirming the substitution pattern on the benzene ring. The key is to understand how the electronic environment of each proton and carbon atom, influenced by the bromine and methyl groups, affects their chemical shifts.

Expected ¹H NMR Spectral Characteristics

Due to the molecule's asymmetry, we expect to see distinct signals for the two methyl groups and the single aromatic proton.

  • Aromatic Region: A single proton on the aromatic ring will appear as a singlet. Its chemical shift will be influenced by the deshielding effects of the adjacent bromine atoms.

  • Aliphatic Region: The two methyl groups are in different chemical environments and should, therefore, appear as two distinct singlets.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

Trustworthiness: The use of a deuterated solvent and an internal standard like tetramethylsilane (TMS) is crucial for a self-validating system. The solvent's deuterium signal provides a stable lock for the magnetic field, while TMS provides a zero-point reference for accurate chemical shift measurements.[1][2]

Comparative Data: Inferred ¹H NMR Chemical Shifts
Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~7.5 - 7.8Singlet1H
Methyl-H (C2)~2.4 - 2.6Singlet3H
Methyl-H (C5)~2.3 - 2.5Singlet3H

Note: These are estimated values and will require experimental verification.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound, the presence of three bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion, providing a definitive confirmation of the elemental composition. Electron Ionization (EI) is a common technique for such small molecules.[4]

Expected Mass Spectrum Characteristics

The most telling feature will be the isotopic cluster of the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a series of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS Analysis.

Trustworthiness: Coupling GC with MS provides a two-dimensional analysis. The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum from the MS provides its molecular fingerprint. This combination is highly effective for both identification and purity assessment.[4]

Comparative Data: Predicted Mass Spectrometry Fragmentation

Based on the fragmentation of similar brominated aromatic compounds, we can predict the key fragments for this compound.[5][6]

m/z (predicted) Proposed Fragment Ion Interpretation
342/344/346/348[C₈H₇Br₃]⁺Molecular ion
327/329/331/333[C₇H₄Br₃]⁺Loss of a methyl radical
265/267/269[C₈H₇Br₂]⁺Loss of a bromine radical
186/188[C₈H₇Br]⁺Loss of two bromine radicals
105[C₈H₉]⁺Loss of three bromine radicals

Note: The presence of the characteristic isotopic patterns for bromine-containing fragments is a key diagnostic feature.

Gas Chromatography (GC): Assessing Purity and Resolving Isomers

Expertise & Experience: Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For this compound, GC is crucial for assessing its purity by separating it from any starting materials, byproducts, or isomeric impurities. The choice of the capillary column's stationary phase is critical for achieving optimal separation. A non-polar or mid-polarity column is generally a good starting point for halogenated aromatics.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

Caption: Workflow for GC-FID Analysis.

Trustworthiness: The protocol's validity is enhanced by running a blank solvent injection to ensure no system contamination and by using a standard of known purity to calibrate retention times and response factors if quantitative analysis is required. The area percentage report from the FID provides a reliable estimation of the sample's purity.[7]

X-ray Crystallography: The Gold Standard for Structural Confirmation

Expertise & Experience: When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. It directly maps the electron density of the atoms in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry. For this compound, a successful crystal structure determination would leave no doubt about the substitution pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Trustworthiness: The self-validating nature of X-ray crystallography lies in the refinement process and the final quality indicators, such as the R-factor. A low R-factor indicates a good agreement between the calculated and observed diffraction patterns, providing high confidence in the determined structure.[8]

Conclusion: A Synergistic Approach to Certainty

The characterization of this compound is a clear example of why a multi-technique analytical approach is imperative in modern chemical and pharmaceutical research. While each technique provides valuable pieces of the puzzle, it is their synergistic application that builds an unshakeable, authoritative understanding of the molecule's identity, structure, and purity. NMR spectroscopy maps the connectivity, mass spectrometry confirms the molecular weight and elemental composition, chromatography assesses purity, and X-ray crystallography provides the ultimate structural proof. By understanding the strengths and nuances of each method, researchers can confidently validate their materials and build their subsequent research on a foundation of analytical certainty.

References

  • NIST. Benzene, 1,4-dibromo-2,5-dimethyl-. [Link]

  • PubChem. 1,3,4-Tribromo-2,5-dichlorobenzene. [Link]

  • PubChem. 2,5-Dibromo-1,3-dimethylbenzene. [Link]

  • Doc Brown's Chemistry. C8H10 mass spectrum of 1,4-dimethylbenzene. [Link]

  • Teknokroma. Index Gas Chromatography. [Link]

  • Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

  • MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

  • Krackeler Scientific, Inc. 1,4-Dibromo-2,5-dimethylbenzene. [Link]

  • Doc Brown's Chemistry. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

  • PubChem. 2,3,5-Tribromo-2,5-dimethylhexane. [Link]

  • ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • ResearchGate. Synthesis and Characterization of 1,4,5,8-Tetrasubstituted Dihydroanthracene-Based Triptycene Trisquinones | Request PDF. [Link]

  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table. [Link]

  • NIST. Benzene, 1,3-dimethyl-. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • PMC. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

  • MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. | Request PDF. [Link]

  • ResearchGate. Crystal structure of 2,2-dimethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-dioxane-4,6-dione, C16H18O7. [Link]

  • ResearchGate. Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-). [Link]

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1H and 13C NMR analysis of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis of 1,3,4-Tribromo-2,5-dimethylbenzene: A Comparative Approach

Authored by: A Senior Application Scientist

The Rationale: Why NMR is the Cornerstone for Structural Elucidation

In the realm of organic chemistry, unequivocally determining the structure of a molecule is paramount. For substituted aromatic compounds like this compound, where multiple isomers are possible, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool. It provides a detailed map of the carbon and hydrogen framework of a molecule. Unlike techniques that only provide information on functional groups (like Infrared Spectroscopy) or molecular mass (like Mass Spectrometry), NMR allows us to probe the precise electronic environment of each nucleus, revealing how atoms are connected.

The analysis that follows is built upon the foundational principles of chemical shifts, spin-spin coupling, and signal integration, which together act as a "molecular GPS" to place each proton and carbon atom in its correct position on the benzene ring.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The molecular structure of this compound lacks any element of symmetry that would render different nuclei chemically equivalent. This asymmetry is the key to our analysis, as it implies that every carbon and proton in a unique position will generate a distinct signal.

Molecular Structure and Atom Labeling

To facilitate the discussion, the unique protons and carbons of this compound are labeled in the diagram below.

Caption: Labeled structure of this compound.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three unique proton environments.

  • Methyl Protons (a): The methyl group at C2 is flanked by two bromine atoms at C1 and C3. This electron-withdrawing environment will deshield the protons, shifting them downfield relative to a standard methylbenzene (toluene, ~2.3 ppm).

  • Methyl Protons (b): The methyl group at C5 is adjacent to a bromine atom (C4) and a hydrogen atom (C6). Its electronic environment differs from methyl (a), resulting in a separate signal. It is expected to be slightly less deshielded than methyl (a).

  • Aromatic Proton (c): The lone aromatic proton at C6 is flanked by a methyl group and the C1-bromine. The cumulative electron-withdrawing effect of the three bromine atoms on the ring will cause a significant downfield shift into the aromatic region. With no adjacent protons, its signal is expected to be a singlet.

Table 1: Predicted ¹H NMR Data

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~ 2.5 - 2.7 Singlet (s) 3H -CH₃ at C2
b ~ 2.4 - 2.6 Singlet (s) 3H -CH₃ at C5

| c | ~ 7.6 - 7.9 | Singlet (s) | 1H | Ar-H at C6 |

¹³C NMR Spectrum Prediction

Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent, leading to the prediction of eight distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

  • Methyl Carbons (Cₐ, Cₑ): These will appear in the upfield (aliphatic) region of the spectrum.

  • Aromatic Carbons (C1-C6): These six carbons will appear in the downfield (aromatic) region.

    • Carbons bonded to Bromine (C1, C3, C4): The "heavy atom effect" of bromine typically shifts the attached carbon signal upfield compared to an unsubstituted aromatic carbon, although electronegativity also plays a role. These signals are generally found in the 115-130 ppm range.

    • Carbons bonded to Methyl Groups (C2, C5): Alkyl substitution typically causes a downfield shift.

    • Carbon bonded to Hydrogen (C6): This signal will appear in the typical aromatic region, with its precise location influenced by the surrounding substituents.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 20 - 25 Cₐ, Cₑ Aliphatic methyl carbons
~ 118 - 125 C1, C3, C4 Aromatic carbons directly bonded to bromine
~ 128 - 135 C6 Aromatic carbon bonded to hydrogen

| ~ 135 - 142 | C2, C5 | Aromatic carbons bonded to methyl groups |

Note: These are estimated ranges. The actual values can be more precisely predicted using computational chemistry software or by analyzing extensive databases of similar compounds.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, a rigorous experimental protocol is essential. The following describes a standard procedure for acquiring high-quality NMR data for a solid organic compound.

Caption: Standard workflow for NMR analysis of an organic solid.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice as it is a versatile solvent for many non-polar to moderately polar organic compounds and has a simple, well-defined residual solvent peak.

    • Concentration: Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

    • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent. If solubility is an issue, gentle warming or sonication can be applied.

    • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the field's homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • ¹H Spectrum Acquisition: A standard one-pulse experiment is typically sufficient. A small number of scans (e.g., 8 to 16) are usually adequate due to the high sensitivity of the ¹H nucleus.

    • ¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis by setting the internal standard Tetramethylsilane (TMS) to 0.00 ppm or, if not added, the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[1].

Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most robust characterization. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are powerful complementary methods.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For this compound, MS would be particularly informative. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of three bromine atoms will generate a highly characteristic isotopic cluster pattern (M, M+2, M+4, M+6), providing unambiguous confirmation of the number of bromine atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR is used to identify the presence of specific functional groups. For this molecule, one would expect to see characteristic absorptions for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~3000-2850 cm⁻¹), aromatic C=C ring stretches (~1600-1450 cm⁻¹), and C-Br stretches in the fingerprint region (< 800 cm⁻¹).

Table 3: Comparison of Analytical Techniques for this compound

Feature NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Primary Information Detailed atomic connectivity, electronic environment of each atom. Molecular weight and elemental formula (via isotopic patterns). Presence of functional groups.
Strengths for this Molecule Unambiguously determines the specific isomer by showing the number and connectivity of H and C atoms. Confirms the presence of three bromine atoms through a unique isotopic pattern. Provides exact mass. Quickly confirms the presence of aromatic and aliphatic C-H bonds and the aromatic ring.
Limitations for this Molecule Requires a larger sample amount and longer acquisition time (especially for ¹³C) compared to MS or IR. Cannot distinguish between different isomers (e.g., 1,2,4-Tribromo-3,5-dimethylbenzene) as they have the same mass. Provides little to no information about the substitution pattern on the aromatic ring.

| Self-Validating System | The combination of chemical shift, integration, and multiplicity provides a highly self-consistent dataset for structure validation. | The isotopic cluster pattern is a self-validating confirmation of the number of bromine atoms. | The presence of expected peaks (e.g., aromatic C-H) validates the general class of the compound. |

Conclusion

The structural elucidation of this compound serves as an excellent case study in the application of modern spectroscopic methods. Based on fundamental principles, a detailed prediction of its ¹H and ¹³C NMR spectra reveals an asymmetric pattern with three unique proton signals and eight unique carbon signals. This predicted data provides a clear analytical target for researchers synthesizing this compound.

While powerful on its own, NMR analysis is best supported by complementary techniques. The characteristic isotopic pattern in mass spectrometry would definitively confirm the bromine count, and IR spectroscopy would verify the core functional groups. Together, these methods form a self-validating system, providing the high level of certainty required in research, development, and quality control environments.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

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Navigating Structural Elucidation: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3,4-Tribromo-2,5-dimethylbenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of complex organic molecules is a cornerstone of discovery and development. This guide provides an in-depth analysis of the mass spectrometry fragmentation of 1,3,4-Tribromo-2,5-dimethylbenzene, a polysubstituted aromatic compound, and offers a comparative perspective on alternative analytical techniques. By understanding the strengths and limitations of each method, researchers can devise more effective strategies for the structural characterization of novel compounds.

The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's chemical and biological properties. In the case of this compound, a compound with CAS Number 117572-80-2, its isomeric nature presents a significant analytical challenge.[1] Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating molecular structures through the analysis of fragmentation patterns.[2][3] This guide will dissect the predicted fragmentation pathways of this specific tribrominated dimethylbenzene isomer and contrast the insights gained with those from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Mass Spectrometric Fingerprint: Predicting the Fragmentation of this compound

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that subsequently undergoes fragmentation.[2][3] The resulting mass spectrum is a unique fingerprint of the molecule, with fragment ions providing clues to its structure. For aromatic compounds, the stability of the benzene ring often results in a prominent molecular ion peak.[4][5]

The fragmentation of this compound is expected to be influenced by the presence of both bromine and methyl substituents. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[6] This gives rise to a characteristic isotopic pattern for bromine-containing fragments, which is a powerful diagnostic tool.[6][7]

Key Predicted Fragmentation Pathways:

A crucial initial fragmentation step for alkyl-substituted benzenes is the cleavage of a C-C bond to lose a methyl group, forming a stable benzylic cation.[8][9] Another common fragmentation pathway for halogenated compounds is the loss of a halogen radical.

The following diagram illustrates the predicted primary fragmentation pathways for this compound:

fragmentation_pathway M [C₈H₇Br₃]⁺• m/z 355, 357, 359, 361 Molecular Ion F1 [C₇H₄Br₃]⁺ m/z 340, 342, 344, 346 M->F1 - •CH₃ F2 [C₈H₇Br₂]⁺• m/z 276, 278, 280 M->F2 - •Br F3 [C₇H₄Br₂]⁺ m/z 261, 263, 265 F2->F3 - •CH₃ gc_ms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample B Inject into GC A->B C Separation on Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis D->E F Detection E->F G Analyze Chromatogram & Mass Spectrum F->G

Sources

A Senior Scientist's Guide to HPLC Methods for Purity Assessment of Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Brominated Compounds

Brominated compounds are pivotal in numerous fields, serving as active pharmaceutical ingredients (APIs), key synthetic intermediates, and functional materials. Their efficacy and safety are directly contingent on their purity. Even minute impurities, such as positional isomers, over-brominated species, or unreacted starting materials, can drastically alter biological activity, toxicity, and material properties.[1] Therefore, robust and reliable analytical methods for purity assessment are not just a quality control metric; they are a fundamental requirement for ensuring data integrity in research and safety in drug development.[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, quantitative accuracy, and versatility for a wide range of non-volatile and thermally labile compounds.[1][3] This guide provides an in-depth comparison of HPLC methodologies, grounded in scientific principles and practical field experience, to empower researchers and drug development professionals in selecting and developing optimal purity assessment methods for brominated compounds.

Chapter 1: The Foundational Choice - Reversed-Phase HPLC (RP-HPLC)

For the majority of brominated compounds, particularly those with aromatic rings or sufficient non-polar character, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. The separation mechanism is driven by hydrophobic interactions between the analyte and the stationary phase.

The Causality Behind Column Selection

The choice of column is the most critical parameter in an RP-HPLC method. The stationary phase chemistry dictates the selectivity and retention characteristics of the separation.

  • C18 (Octadecylsilane): The Workhorse. A C18 column is the universal starting point for RP-HPLC method development.[4] Its long alkyl chains provide strong hydrophobic retention, which is effective for retaining and separating many brominated organic molecules from their less hydrophobic precursors or more polar degradation products. Most modern, end-capped C18 columns offer excellent peak shape and stability over a pH range of 2-9.[4]

  • C8 (Octylsilane): Fine-Tuning Retention. When dealing with highly non-polar brominated compounds that are too strongly retained on a C18 column (leading to excessively long run times), a C8 column is a logical alternative. The shorter alkyl chains reduce hydrophobic retention, allowing for faster elution.

  • Phenyl-Hexyl: Exploiting Aromatic Interactions. For brominated compounds containing aromatic rings, a Phenyl-Hexyl column offers an alternative selectivity. Beyond hydrophobicity, it provides π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring. This can be particularly effective for separating positional isomers where differences in hydrophobicity are minimal.[5]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition directly controls analyte retention and selectivity.[6] A typical RP-HPLC mobile phase consists of an aqueous component (water, often with a buffer or acid modifier) and an organic solvent.

  • Organic Solvent Selection: Acetonitrile (ACN) is generally the preferred organic solvent over methanol (MeOH). ACN's lower viscosity results in lower backpressure, and its lower UV cutoff (around 190 nm) is advantageous when detecting compounds at low wavelengths.[7]

  • The Role of pH: For ionizable brominated compounds (e.g., those with acidic phenolic groups or basic amine functions), mobile phase pH is a powerful tool. Adjusting the pH to suppress the ionization of the analyte (pH < pKa for acids; pH > pKa for bases) increases its hydrophobicity and retention. Using a buffer is crucial for maintaining a stable pH and ensuring reproducible results.[7][8]

  • Isocratic vs. Gradient Elution:

    • Isocratic elution (constant mobile phase composition) is simple and robust, ideal for separating a few components with similar retention behavior.[6]

    • Gradient elution (composition changes during the run) is necessary for complex samples containing impurities with a wide range of polarities. It allows for the elution of highly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks.[8]

Chapter 2: Navigating Detection Challenges

Many simple brominated compounds lack a strong UV chromophore, making detection a significant challenge.[3] The choice of detector is paramount and depends entirely on the analyte's properties.

Detector Technology Comparison
Detector TypePrincipleBest Suited ForStrengthsLimitations
UV-Vis / DAD Measures absorbance of UV or visible light.[9]Compounds with chromophores (e.g., aromatic rings, conjugated systems).Robust, versatile, cost-effective. DAD provides spectral data for peak purity analysis.[10][11]Insensitive to compounds lacking a chromophore.[12]
Mass Spectrometry (MS) Ionizes analytes and separates them by mass-to-charge ratio (m/z).[13]Virtually all ionizable compounds.High sensitivity and selectivity; provides molecular weight information for impurity identification.[10]Higher cost and complexity; requires volatile mobile phase modifiers (e.g., formic acid instead of phosphate buffers).[3]
Charged Aerosol Detector (CAD) Nebulizes eluent, charges the resulting aerosol particles, and measures the charge.[13]Non-volatile and semi-volatile compounds, independent of chemical structure.Near-universal response for non-volatile compounds; good for quantifying unknowns without a reference standard.[12]Not suitable for volatile compounds; non-linear response may require curve fitting.
Refractive Index (RI) Detector Measures the change in the refractive index of the eluent as the analyte passes through.[11]Compounds with no UV absorbance, often used in isocratic analyses (e.g., sugars, polymers).[12]Universal detector for non-absorbing compounds.Low sensitivity; highly sensitive to temperature and flow fluctuations; not compatible with gradient elution.[11]
The Logic of Detector Selection

The decision-making process for detector selection should be systematic, starting with the most common and moving to the more specialized.

Caption: Logical workflow for selecting an appropriate HPLC detector.

Chapter 3: Ensuring Trustworthiness - Method Validation

A method is not reliable until it is validated. Validation provides documented evidence that the procedure is suitable for its intended purpose.[14] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[15][16]

Core Validation Parameters

According to ICH Q2(R1) guidelines, a purity method must be validated for several key performance characteristics.[2][15][16]

  • Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is often demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a given range.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a sample with a known concentration (a reference standard) or by spiking the sample with a known amount of analyte and calculating the percent recovery.[14]

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±10% change in organic mobile phase composition, ±2°C in column temperature).

The Self-Validating System: System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed. This is a series of checks to ensure the chromatography system is performing as expected.[17] It is the link that ensures the validated method performs correctly on a daily basis.

G cluster_0 Method Lifecycle cluster_1 Daily Check A Method Development B Method Validation (ICH) A->B C Routine Analysis B->C SST System Suitability Test (SST) (e.g., Resolution, Tailing Factor, Repeatability) C->SST SST->C If Pass

Caption: Relationship between method development, validation, and daily system suitability.

Chapter 4: Experimental Protocols & Comparative Data

Protocol: RP-HPLC Purity of a Brominated Aromatic Intermediate

This protocol is a representative starting point for a compound like 2-Bromo-4'-hydroxyacetophenone.[1]

1. Instrumentation & Consumables:

  • HPLC system with a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas both mobile phases prior to use.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: DAD, monitor at 254 nm, acquire spectra from 200-400 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 20% B

    • 19-25 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the brominated compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the method.

Comparative Data: Column Selectivity

The following table illustrates hypothetical, yet realistic, data on how column choice can impact the separation of a target brominated compound from a critical pair of impurities: an unreacted starting material (more polar) and a di-brominated species (more non-polar).

Column TypeRetention Time (Main Peak)Resolution (vs. Starting Material)Resolution (vs. Di-brominated)Peak Tailing Factor
C18 (5 µm) 12.5 min3.52.81.1
C8 (5 µm) 9.8 min2.92.11.2
Phenyl-Hexyl (5 µm) 11.2 min4.13.21.1

Analysis: The C18 provides a good general-purpose separation. The C8 reduces run time but at the cost of resolution. The Phenyl-Hexyl column, in this case, provides the best overall resolution for both impurities, likely due to favorable π-π interactions, making it the superior choice.

Chapter 5: Comparison with Alternative Technologies

While HPLC is the workhorse, other techniques have specific, powerful applications.

  • Gas Chromatography (GC): For volatile and thermally stable brominated compounds or impurities, GC coupled with a Flame Ionization Detector (FID) offers excellent sensitivity.[3] It is the superior method if volatile impurities (e.g., residual solvents or low-boiling point precursors) are of primary concern.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without needing a specific reference standard of the analyte.[3] It provides structural confirmation and is non-destructive, making it an invaluable tool for characterizing new chemical entities and reference materials.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is not an alternative but an evolution of HPLC. It uses columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and higher resolution.[1][18] It is ideal for high-throughput screening environments.

Conclusion

The selection and development of an HPLC method for the purity assessment of brominated compounds is a systematic process guided by the physicochemical properties of the analyte. A Reversed-Phase C18 column with an Acetonitrile/Water mobile phase is the logical starting point, but careful optimization of the column chemistry, mobile phase, and detector is crucial for achieving a robust and reliable separation. Method validation according to ICH guidelines is mandatory to ensure the integrity of the generated data. By understanding the causality behind experimental choices and leveraging the full capabilities of modern chromatographic and detection technologies, scientists can develop methods that guarantee the quality, safety, and efficacy of their brominated compounds.

References

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.[Link]

  • Pharmaguideline. Steps for HPLC Method Validation.[Link]

  • S4Science. Advances in Bromine Speciation by HPLC/ICP-MS.[Link]

  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.[Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.[Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.[Link]

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Introduction: The Strategic Importance of Bromoxylenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Brominating Agents for Xylene Synthesis

Brominated xylenes are pivotal building blocks in the synthesis of a wide array of high-value materials, ranging from pharmaceuticals and agrochemicals to functionalized polymers and metal-organic frameworks (MOFs).[1] The strategic placement of a bromine atom on either the aromatic ring or a methyl side-chain dictates the subsequent synthetic pathways. Therefore, the selection of an appropriate brominating agent and methodology is a critical decision that profoundly impacts reaction efficiency, regioselectivity, yield, and overall process safety.

This guide provides a comprehensive comparison of common brominating agents for the synthesis of bromoxylenes. We will explore the mechanistic underpinnings of both electrophilic aromatic (ring) substitution and radical (side-chain) bromination, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific synthetic targets.

Part 1: A Tale of Two Pathways - Ring vs. Side-Chain Bromination

The synthetic destination—a bromine on the aromatic nucleus or the benzylic methyl group—is determined by fundamentally different reaction mechanisms. The choice of brominating agent and reaction conditions selectively favors one pathway over the other.

Mechanism 1: Electrophilic Aromatic Substitution (Ring Bromination)

The introduction of a bromine atom onto the aromatic ring of xylene proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Because bromine itself is not a sufficiently strong electrophile to attack the stable aromatic ring, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or ferric chloride (FeCl₃), is required.[1][2] The catalyst polarizes the Br-Br bond, creating a potent electrophilic species that is then attacked by the electron-rich xylene ring. This forms a resonance-stabilized carbocation intermediate (the Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the brominated product.[2][3]

Caption: Mechanism of Electrophilic Aromatic Substitution (EAS) for ring bromination.

Mechanism 2: Free-Radical Substitution (Side-Chain/Benzylic Bromination)

To functionalize the methyl groups, a free-radical pathway is employed. This reaction hinges on the exceptional stability of the benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.[4] This pathway is initiated not by a catalyst, but by a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. The initiator generates a bromine radical (Br•), which abstracts a hydrogen atom from a methyl group to form the stable benzylic radical. This radical then reacts with a bromine source to yield the benzylic bromide and a new bromine radical, propagating the chain reaction.

Radical_Mechanism cluster_init Initiation cluster_prop Propagation Initiator Initiator (AIBN or hν) Br_Source Br₂ or NBS Br_Radical Br• Br_Source->Br_Radical forms Step1 H-Abstraction: Xylene-CH₃ + Br• → Xylene-CH₂• + HBr Step2 Bromination: Xylene-CH₂• + Br₂ → Xylene-CH₂Br + Br• Step1->Step2 then

Caption: Free-radical mechanism for benzylic (side-chain) bromination.

Part 2: Comparative Analysis of Brominating Agents

The choice of reagent is the most critical variable in directing the reaction toward the desired product.

Molecular Bromine (Br₂)

Molecular bromine is the archetypal brominating agent—powerful, effective, but hazardous.[5]

  • Primary Application: Ring Bromination (EAS).[2] It can also be used for side-chain bromination under high-temperature or photochemical conditions, but with poor selectivity.[6]

  • Performance & Selectivity:

    • Ring Bromination: When paired with a Lewis acid like FeBr₃ or iron filings, Br₂ is highly effective for ring substitution.[7] The regioselectivity is dictated by the directing effects of the two methyl groups.

      • For p-xylene , bromination occurs sequentially to give 2-bromo-p-xylene and then 2,5-dibromo-p-xylene. High yields of the dibrominated product can be achieved with a 2:1 molar ratio of bromine to p-xylene.[1][8]

      • For o-xylene , the primary product is 4-bromo-o-xylene, with 3-bromo-o-xylene as a minor isomer. Yields of 94-97% have been reported at low temperatures (0° to -5°C).[7] Using a molar excess of bromine can improve the 4- to 3-isomer ratio.[9]

      • For m-xylene , bromination yields 4-bromo-1,3-dimethylbenzene as the major product, as substitution at the position between the two methyl groups is sterically hindered.[10][11]

  • Advantages:

    • Strong and highly reactive brominating agent.

    • Readily available and relatively inexpensive.

  • Disadvantages:

    • Highly toxic, corrosive, and volatile (fuming liquid), requiring stringent safety protocols.[12]

    • Handling is difficult due to high vapor pressure.[5]

    • Generates corrosive hydrogen bromide (HBr) gas as a byproduct.[5]

    • Poor selectivity for side-chain bromination.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid, making it a significantly safer and more manageable alternative to liquid bromine.[5]

  • Primary Application: Side-Chain (Benzylic) Bromination.[13][14]

  • Performance & Selectivity:

    • Side-Chain Bromination: NBS is the reagent of choice for selective benzylic bromination (the Wohl-Ziegler reaction).[14] The reaction is conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, using a radical initiator.[14][15] The low concentration of Br₂ maintained by NBS in these conditions strongly favors radical substitution over electrophilic addition to the ring.

    • Ring Bromination: While less common, NBS can be used for the ring bromination of electron-rich aromatic compounds like xylene. This is typically achieved in polar solvents such as dimethylformamide (DMF), which can promote high para-selectivity.[14][16]

  • Advantages:

    • Easy-to-handle, stable crystalline solid.[5]

    • Provides a low, constant concentration of bromine, minimizing side reactions.[5]

    • High selectivity for benzylic positions in non-polar solvents.

  • Disadvantages:

    • Can be less reactive than Br₂ for ring bromination.

    • Reagent purity is critical for reproducible results.[5]

    • Often requires the use of radical initiators, some of which can be thermally unstable.

Other Brominating Systems

Alternative methods, often focused on generating the active brominating species in situ, offer milder and potentially more sustainable options.

  • Oxidative Bromination: Systems like alkali metal bromates (e.g., KBrO₃) with HBr or Br₂ can achieve high yields of monobromoxylenes with minimal waste.[17] For example, m-xylene can be converted to 4-bromo-1,3-dimethylbenzene in 93% yield using KBrO₃/Br₂ in water.[17]

  • Copper(II) Bromide (CuBr₂): A mild reagent that can be used for the monobromination of activated aromatic rings under gentle conditions.[16]

Data Summary: Performance Comparison

ReagentTarget PositionTypical ConditionsSelectivityTypical YieldAdvantagesDisadvantages
Molecular Bromine (Br₂) ** Ring (Aromatic)Lewis Acid (FeBr₃, Fe), 0-25°CGood to Excellent (Isomer Dependent)>90%[7]Highly reactive, cost-effectiveHighly toxic, corrosive, difficult to handle, produces HBr gas.[5][12]
N-Bromosuccinimide (NBS) Side-Chain (Benzylic)Radical Initiator (AIBN), Non-polar solvent (CCl₄, Cyclohexane), RefluxExcellent>80% (Substrate dependent)Solid, easy to handle, highly selective for benzylic position.[5]Requires initiator, solvent choice is critical, can be less reactive.
N-Bromosuccinimide (NBS) Ring (Aromatic)Polar Solvent (DMF), Room TempHigh para-selectivity[16][18]50-95%[16]Milder than Br₂, tunable selectivity.[16]Lower reactivity than Br₂, solvent dependent.
Oxidative Systems (e.g., KBrO₃/Br₂) **Ring (Aromatic)Aqueous media, 30°CGood>90%[17]Reduced waste, milder conditions.Can be more complex to set up.

Experimental Protocols

The following protocols are representative methodologies for achieving selective ring and side-chain bromination.

Protocol 1: Selective Ring Bromination of o-Xylene to 4-Bromo-o-xylene

This protocol is adapted from a verified Organic Syntheses procedure and demonstrates the use of molecular bromine for electrophilic aromatic substitution.[7]

Materials:

  • o-Xylene (4.72 moles)

  • Iron filings (12 g)

  • Iodine (1 crystal)

  • Bromine (4.13 moles)

  • 3% Sodium hydroxide solution

  • Calcium chloride (anhydrous)

Apparatus:

  • 1-L three-necked flask with ground-glass joints

  • Mechanical stirrer

  • Dropping funnel

  • Condenser with a gas-absorption trap (to neutralize HBr)

  • Thermometer

  • Ice-salt bath

Procedure:

  • Charge the three-necked flask with o-xylene, iron filings, and a crystal of iodine.

  • Assemble the apparatus in a chemical fume hood. Ensure the stirrer, dropping funnel, and condenser are securely fitted.

  • Cool the reaction mixture to between 0°C and -5°C using the ice-salt bath.

  • Begin stirring and add the bromine dropwise from the dropping funnel over a 3-hour period, carefully maintaining the internal temperature at 0° to -5°C.

  • After the addition is complete, allow the reaction mixture to stand overnight at room temperature.

  • Carefully pour the mixture into water. Wash successively with water, two portions of 3% sodium hydroxide solution (to remove unreacted bromine and HBr), and a final portion of water.

  • The crude product can be purified by steam distillation, followed by drying the organic layer over anhydrous calcium chloride and final distillation under reduced pressure to yield pure 4-bromo-o-xylene.

Workflow_Ring_Bromination Start 1. Charge Flask (o-Xylene, Fe, I₂) Cool 2. Cool to 0°C Start->Cool Add_Br2 3. Add Br₂ Dropwise (3 hrs, < -5°C) Cool->Add_Br2 Stir 4. Stand Overnight Add_Br2->Stir Workup 5. Aqueous Workup (H₂O, NaOH washes) Stir->Workup Purify 6. Purify (Distillation) Workup->Purify End Product: 4-Bromo-o-xylene Purify->End

Caption: Experimental workflow for the ring bromination of o-xylene.

Protocol 2: Selective Side-Chain Bromination of p-Xylene

This protocol is a generalized procedure for a Wohl-Ziegler reaction, using NBS for selective benzylic bromination.[4][14]

Materials:

  • p-Xylene (1 mole)

  • N-Bromosuccinimide (NBS) (2 moles for dibromination)

  • Azobisisobutyronitrile (AIBN) (0.02 moles, ~1 mol%)

  • Cyclohexane (anhydrous)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stir plate

  • Heating mantle

Procedure:

  • In a fume hood, add p-xylene, NBS, AIBN, and anhydrous cyclohexane to the round-bottom flask. Note: Using an anhydrous solvent is critical to prevent hydrolysis side reactions.[14]

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The reaction is often initiated with a heat lamp or by the heat from the refluxing solvent.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which floats on top of the solvent.

  • Cool the reaction mixture to room temperature and then cool further in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The crude product, α,α'-dibromo-p-xylene, can be further purified by recrystallization or column chromatography.

Safety and Handling: A Critical Imperative

  • Molecular Bromine (Br₂): Extremely hazardous. It is highly corrosive to the eyes, skin, and respiratory tract and is toxic.[12] All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[12] Keep a solution of sodium thiosulfate on hand to neutralize any spills.[19]

  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[20] It is harmful if swallowed. Avoid creating dust. Handle with full PPE. Store in a cool, dry, well-ventilated place, protected from light and moisture, as it can decompose.[20][21]

Conclusion

The synthesis of bromoxylenes is a study in controlled reactivity, where the choice of brominating agent is paramount. For electrophilic aromatic substitution to functionalize the xylene ring, molecular bromine (Br₂) in the presence of a Lewis acid remains the most powerful and high-yielding method, though its significant hazards demand rigorous safety protocols. For the highly selective free-radical bromination of the benzylic methyl groups, N-Bromosuccinimide (NBS) is the undisputed reagent of choice, offering superior selectivity and safety. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively navigate the synthesis of specific bromoxylene isomers for advanced applications in drug development and material science.

References

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  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Brainly.in. (2020). m-Xylene reacts with Br2 in presence of FeBr3, what are products formed. [Link]

  • Ritter, T., et al. (2006). Process for side-chain bromination of alkylbenzenes. U.S.
  • Stephenson, M. (1951). o-Xylene, α,α'-dibromo. Organic Syntheses, 31, 103. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

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A Comparative Guide to the Reactivity of 1,3,4-Tribromo-2,5-dimethylbenzene and Other Bromoarenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] The reactivity of the aryl halide coupling partner is a pivotal factor governing the success of these transformations. While simple bromoarenes like bromobenzene are well-studied, the behavior of polysubstituted and sterically hindered substrates such as 1,3,4-Tribromo-2,5-dimethylbenzene presents unique challenges and opportunities. This guide provides an in-depth comparison of the reactivity of this complex bromoarene with simpler alternatives, supported by mechanistic principles and representative experimental protocols.

Theoretical Framework: Factors Influencing Bromoarene Reactivity

The reactivity of a bromoarene in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease with which the C-Br bond undergoes oxidative addition to a Pd(0) complex.[1][3][4] This crucial step is influenced by a combination of electronic and steric factors.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition, thus accelerating the reaction.[5][6]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups increase the electron density on the ring, making the C-Br bond stronger and less prone to cleavage. This generally slows down the rate of oxidative addition.

Steric Effects:

  • Ortho-Substituents: Bulky groups adjacent (in the ortho position) to the bromine atom can sterically hinder the approach of the bulky palladium catalyst.[7] This steric hindrance can significantly decrease the rate of oxidative addition. However, in some cases, extreme steric crowding can destabilize the ground state of the aryl halide, leading to a counterintuitive rate acceleration by favoring alternative, lower-energy reaction pathways.[8]

In This compound , the two methyl groups (EDGs) and the three bulky bromine atoms create a complex electronic and steric environment that dictates its unique reactivity profile and regioselectivity.

Regioselectivity in this compound

A key feature of polyhalogenated arenes is the potential for selective reaction at one position. In this compound, the three bromine atoms are not equivalent:

  • C1-Br and C4-Br: These bromines are flanked by a methyl group.

  • C3-Br: This bromine is positioned between two other bromine atoms.

Oxidative addition is generally favored at the most sterically accessible and electronically favorable position. For this compound, the C-Br bond at the 4-position is often the most reactive. This is because it is the least sterically hindered position compared to the C1-Br (hindered by the C2-methyl and another bromine) and the C3-Br (hindered by two adjacent bromines). Precise control of regioselectivity can often be achieved by tuning the reaction conditions, particularly the choice of ligand and catalyst.[5][9]

Caption: Steric factors governing regioselectivity in this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

The increased steric bulk and complex electronic nature of this compound necessitate more robust catalytic systems compared to simpler bromoarenes.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[1][4]

  • Simple Bromoarenes (e.g., Bromobenzene): These readily couple under standard conditions, often using Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand.

  • This compound: The steric hindrance from the ortho-methyl group and adjacent bromines necessitates the use of more specialized catalysts. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often required.[10] These ligands facilitate the oxidative addition and subsequent reductive elimination steps, which can be rate-limiting for hindered substrates.

Comparative Data: Suzuki-Miyaura Coupling

Aryl BromideCatalyst SystemConditionsTypical Yield (Mono-arylation)
BromobenzenePd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 80 °C, 4h>95%
1,4-DibromobenzenePd(dppf)Cl₂ / Cs₂CO₃Dioxane/H₂O, 90 °C, 6h~90% (selective)[11]
This compoundPd₂(dba)₃ / SPhos / K₃PO₄Toluene/H₂O, 100 °C, 12h70-85% (at C4 position)

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pdii_complex -> reductive_elimination;
reductive_elimination -> product;
reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"];

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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4]

B. Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of aryl amines from aryl halides.[12] The choice of ligand is critical, especially for sterically demanding substrates.

  • Simple Bromoarenes: Can often be coupled using first or second-generation ligands like BINAP or DPPF.[12]

  • This compound: Requires highly active, sterically bulky ligands (e.g., Josiphos-type or biaryl phosphine ligands) and a strong, non-nucleophilic base like NaOtBu or LHMDS to achieve good yields and overcome the steric hindrance.[13][14]

Representative Protocol: Mono-amination of this compound

  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), a bulky phosphine ligand (e.g., CyPF-tBu, 0.044 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.

  • Reagents: Add this compound (1.0 mmol), the desired amine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale: The use of a bulky, electron-rich Josiphos-type ligand (CyPF-tBu) is essential to promote the C-N reductive elimination step, which is often difficult with sterically congested substrates.[15] NaOtBu is a strong base required to deprotonate the amine without interfering with the catalyst.

C. Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[16][17]

  • Simple Bromoarenes: React efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, Et₃N).

  • This compound: The reaction is more challenging. Higher temperatures may be required, which can lead to side reactions like alkyne homocoupling (Glaser coupling).[6][18] Copper-free conditions, utilizing more active palladium catalysts and a suitable base like TBAF, can sometimes provide cleaner results for hindered substrates.[19]

D. Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) from an aryl bromide is a classic transformation.[20][21]

  • Simple Bromoarenes: Bromobenzene readily reacts with magnesium turnings in anhydrous ether or THF to form phenylmagnesium bromide.[22][23]

  • This compound: Forming a Grignard reagent is exceptionally difficult. The steric hindrance around the C-Br bonds severely impedes the insertion of magnesium. Furthermore, if one Grignard reagent were to form, its high reactivity could lead to complex side reactions with the other bromo-substituents on the same or other molecules. For such substrates, alternative organometallic reagents (e.g., organolithiums via halogen-metal exchange) are typically employed.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound exhibits significantly different reactivity compared to simpler bromoarenes due to the combined steric and electronic effects of its substituents. While standard cross-coupling conditions are often sufficient for substrates like bromobenzene, this polysubstituted arene demands carefully optimized protocols. Key takeaways include:

  • Steric Hindrance is Dominant: The reactivity and regioselectivity are largely controlled by steric factors, favoring reaction at the least hindered C4 position.

  • Advanced Catalysts are Necessary: Successful couplings require the use of modern, bulky, and electron-rich phosphine ligands to overcome the high activation barriers for oxidative addition and reductive elimination.

  • Reaction Conditions are Critical: Higher temperatures and stronger bases are often needed, which requires careful control to minimize side reactions.

  • Certain Reactions are Infeasible: Classical transformations like Grignard reagent formation are generally not viable, necessitating alternative synthetic strategies.

Understanding these principles is crucial for researchers aiming to incorporate complex, polysubstituted building blocks like this compound into their synthetic targets in pharmaceutical and materials science research.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Barrios-Landeros, F., et al. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Shields, B. J., et al. (2018). Electronic and steric dependence of oxidative addition. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Retrieved from [Link]

  • Karunananda, K. C., & Engle, K. M. (2019). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]

  • Williams, A. R., & Sahlberg, O. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Molecules. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2010). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]

  • Pérez-García, P. M., & Lledós, A. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. Retrieved from [Link]

  • ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2018). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • chemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry-Channel. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for preparing Grignard reagents and new Grignard reagents.
  • Brant Kedrowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

  • Pete Punthasee. (2024). Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]

Sources

A Researcher's Guide to Spectroscopic Differentiation of Di- and Tri-brominated Xylenes

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise structural characterization of intermediates and final products is paramount. Halogenated aromatic compounds, particularly brominated xylenes, serve as versatile building blocks. However, the synthesis of these compounds often results in a mixture of isomers, including those with varying degrees of bromination. Distinguishing between di- and tri-brominated xylene isomers is a common analytical challenge that requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques, supported by experimental data and validated protocols, to empower researchers in their analytical endeavors.

The Challenge of Isomer Differentiation

The addition of bromine atoms to the xylene ring fundamentally alters the molecule's electronic and steric properties. While di- and tri-brominated isomers share the same core structure, the number and position of the bulky, electronegative bromine atoms create unique spectroscopic signatures. The key to differentiation lies in understanding how these substitutions influence the magnetic environment of protons and carbons (NMR), the vibrational modes of chemical bonds (IR), the fragmentation patterns under ionization (Mass Spectrometry), and the electronic transitions (UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between brominated xylene isomers. The chemical shift, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR provide a detailed roadmap of the molecular structure.

Causality of Spectral Differences in NMR
  • ¹H NMR: The introduction of bromine atoms causes a downfield shift (to higher ppm values) for nearby aromatic protons due to the deshielding effect of bromine's electronegativity. The degree of this shift and the splitting pattern are dictated by the proton's proximity and relationship (ortho, meta, para) to the bromine and methyl substituents. The symmetry of the molecule is a critical factor; highly symmetric isomers will show fewer signals than asymmetric ones. For instance, a symmetrically substituted tribromoxylene may show only one or two aromatic proton signals, while an asymmetric isomer will show more.

  • ¹³C NMR: The trends in ¹³C NMR are also governed by substitution patterns. Carbons directly bonded to bromine atoms experience a significant shift, though the effect is more complex than in ¹H NMR. The number of unique signals in a proton-decoupled ¹³C NMR spectrum is a direct count of the number of non-equivalent carbon atoms, making it an excellent tool for assessing molecular symmetry.

Comparative NMR Data

The following table summarizes typical chemical shift ranges for di- and tri-brominated xylenes. Data is compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Spectroscopic Parameter Dibrominated Xylenes (Typical) Tribrominated Xylenes (Typical) Key Differentiator
¹H Chemical Shift (Aromatic H) ~ 7.0 - 7.6 ppm~ 7.2 - 7.8 ppmIncreased downfield shift in tribromo-isomers due to greater deshielding. Fewer, more isolated signals are common.
¹H Chemical Shift (Methyl H) ~ 2.2 - 2.5 ppm~ 2.3 - 2.7 ppmMinor downfield shift.
Number of Aromatic ¹H Signals Varies (1 to 4) based on symmetryVaries (often 1 or 2) based on symmetryTribromo-isomers often have higher symmetry, leading to fewer signals.
¹³C Chemical Shift (Aromatic C-Br) ~ 115 - 125 ppm~ 110 - 125 ppmThe specific shifts are highly dependent on the overall substitution pattern.
¹³C Chemical Shift (Aromatic C-H) ~ 128 - 140 ppm~ 130 - 145 ppmDownfield shift of remaining C-H carbons.
Number of Aromatic ¹³C Signals Varies based on symmetryVaries based on symmetryA direct indicator of molecular symmetry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the substitution pattern of brominated xylenes.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified brominated xylene sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Vibrational (Infrared and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The number, position, and intensity of absorption (IR) or scattering (Raman) bands provide a characteristic fingerprint of the molecule.

Causality of Spectral Differences in IR/Raman

The key vibrational modes for differentiating brominated xylenes are the C-Br stretching vibrations and the C-H out-of-plane bending modes.

  • C-Br Stretching: These vibrations typically occur in the far-infrared region (below 700 cm⁻¹). The frequency of the C-Br stretch is sensitive to the electronic environment. Generally, increasing bromination can lead to shifts in these frequencies.

  • C-H Out-of-Plane Bending: The pattern of absorptions in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. The number and position of adjacent hydrogen atoms on the ring determine the frequencies of these strong bands. A dibrominated xylene will have a different number of adjacent aromatic hydrogens compared to a tribrominated one, leading to a distinct and predictable pattern in this "fingerprint" region. A detailed study on α,α'-dibromo-xylenes provides extensive data on their vibrational assignments.[4]

Comparative IR Data
Vibrational Mode Dibrominated Xylenes (cm⁻¹) Tribrominated Xylenes (cm⁻¹) Key Differentiator
Aromatic C-H Stretch ~ 3000 - 3100~ 3000 - 3100Generally not a primary differentiator.
Aliphatic C-H Stretch ~ 2850 - 3000~ 2850 - 3000Present in all isomers.
C-H Out-of-Plane Bending Highly Pattern Dependent (650-900)Highly Pattern Dependent (650-900)The pattern of bands in this region is the most reliable IR indicator of the substitution pattern.
C-Br Stretch ~ 500 - 650~ 500 - 650The number and position of these bands can vary with the number of bromine atoms and their relative positions.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the sample to identify the aromatic substitution pattern.

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid brominated xylene sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Liquid Film):

    • If the sample is a low-melting solid or a liquid, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the positions and patterns of the absorption bands, paying close attention to the 900-650 cm⁻¹ region for C-H out-of-plane bending.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and elucidation of structure through fragmentation patterns.

Causality of Spectral Differences in MS
  • Molecular Ion Peak (M⁺): The most immediate difference will be the molecular weight. Tribrominated xylenes (C₈H₇Br₃) have a nominal mass of 340 Da, while dibrominated xylenes (C₈H₈Br₂) have a nominal mass of 262 Da.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This creates a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

    • Dibromo-compounds: Will show an [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with relative intensities of approximately 1:2:1.

    • Tribromo-compounds: Will show an [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ pattern with relative intensities of approximately 1:3:3:1.

  • Fragmentation: Electron impact (EI) ionization is energetic and causes fragmentation. A common fragmentation pathway for xylenes is the loss of a methyl group (–15 Da) followed by rearrangement to a stable tropylium or bromotropylium cation. The loss of bromine atoms (–79/81 Da) is also a prominent fragmentation pathway.[5][6] The relative abundance of these fragments can differ subtly between isomers, but the molecular ion's mass and isotopic signature are the primary differentiators.

Comparative Mass Spectrometry Data
Parameter Dibrominated Xylenes Tribrominated Xylenes
Nominal Molecular Weight 262 g/mol 340 g/mol
Molecular Ion Isotope Pattern [M]⁺, [M+2]⁺, [M+4]⁺ (1:2:1 ratio)[M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ (1:3:3:1 ratio)
Primary Fragments Loss of Br, loss of CH₃Loss of Br, loss of CH₃

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate isomers and determine their molecular weight and fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a volatile organic solvent like dichloromethane or hexane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a capillary column suitable for separating aromatic isomers (e.g., a polar polyethylene glycol (PEG) phase).[7]

    • Employ a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of isomers.

  • MS Detection (Electron Impact):

    • Use a standard EI ionization energy of 70 eV.

    • Scan a mass range that encompasses the expected molecular weights (e.g., m/z 40-400).

  • Data Analysis:

    • Examine the mass spectrum for each separated GC peak.

    • Identify the molecular ion peak and analyze its isotopic pattern to confirm the number of bromine atoms.

    • Analyze the major fragment ions to corroborate the structure.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds, these are typically π → π* transitions.[8]

Causality of Spectral Differences in UV-Vis

The absorption maximum (λ_max) of an aromatic compound is sensitive to the substitution on the ring. Auxochromes, such as methyl groups and halogens, can cause a bathochromic shift (shift to longer wavelength) and/or a hyperchromic effect (increase in absorbance). Increasing the number of bromine atoms generally leads to a more significant bathochromic shift.[9] While UV-Vis spectroscopy is less definitive for specific isomer identification compared to NMR, it can readily distinguish between the general classes of di- and tri-brominated compounds based on their λ_max values.

Comparative UV-Vis Data
Parameter Dibrominated Xylenes Tribrominated Xylenes Key Differentiator
λ_max (in Ethanol) ~ 270 - 285 nm~ 280 - 295 nmTribromo-isomers are expected to absorb at a longer wavelength.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λ_max) of the sample as a preliminary classification step.

Methodology:

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.0 AU.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second, matched cuvette with the sample solution.

  • Data Acquisition:

    • Scan the sample from approximately 400 nm down to 200 nm.

    • Record the absorbance spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analytical Workflow

A systematic approach is crucial for unambiguous identification. The following workflow outlines a logical progression from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified Isomer Mixture GCMS GC-MS Analysis Prep->GCMS Initial Separation NMR NMR (1H, 13C) Prep->NMR Primary Structure IR FT-IR Analysis Prep->IR Functional Groups UV UV-Vis Analysis Prep->UV Preliminary Check Data_GCMS Molecular Weight & Isotopic Pattern (Di- vs. Tri-bromo) GCMS->Data_GCMS Data_NMR Symmetry, Connectivity & Substitution Pattern NMR->Data_NMR Data_IR Aromatic Substitution Fingerprint IR->Data_IR Data_UV Confirm Degree of Halogenation UV->Data_UV Confirm Structure Confirmation Data_GCMS->Confirm Data_NMR->Confirm Data_IR->Confirm Data_UV->Confirm

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Aromatic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The regioselectivity of this process—the ability to direct bromine to a specific position on the aromatic nucleus—is of paramount importance. This guide offers a comparative analysis of prominent catalytic systems for aromatic bromination, providing objective performance data, mechanistic insights, and actionable experimental protocols to inform your synthetic strategies.

The Enduring Importance of Aromatic Bromination

Bromoarenes are versatile synthetic intermediates.[1][2] Their utility stems from their participation in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the bromine atom itself can influence the biological activity of a molecule, making its precise placement a critical aspect of drug design.[3]

Traditionally, aromatic bromination has been achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst.[4] However, this method often suffers from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and a lack of regioselectivity, leading to mixtures of isomers.[5][6] In response, a variety of more sophisticated and selective catalytic systems have been developed, which will be the focus of this guide.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor in determining the outcome of an aromatic bromination reaction. Below, we compare the performance of three major classes of catalysts: Lewis acids, zeolites, and transition metal complexes.

Lewis Acid Catalysis: The Workhorse with Refinements

Lewis acids remain a cornerstone of aromatic bromination.[4] They function by coordinating with the brominating agent, typically Br₂ or an N-bromoamide like N-bromosuccinimide (NBS), to increase its electrophilicity.[4]

Mechanism of Lewis Acid-Catalyzed Bromination:

The generally accepted mechanism involves the formation of a highly electrophilic bromine species that is then attacked by the electron-rich aromatic ring.[4][7]

Lewis_Acid_Mechanism Aromatic Ring Aromatic Ring Arenium Ion Arenium Ion (Sigma Complex) Aromatic Ring->Arenium Ion Attack Lewis Acid (e.g., FeBr3) Lewis Acid (e.g., FeBr3) Activated Electrophile [Br-Br---FeBr3] Complex Lewis Acid (e.g., FeBr3)->Activated Electrophile Brominating Agent (Br2) Brominating Agent (Br2) Brominating Agent (Br2)->Activated Electrophile Activated Electrophile->Arenium Ion Brominated Aromatic Brominated Aromatic Arenium Ion->Brominated Aromatic Deprotonation HBr HBr Arenium Ion->HBr Regenerated Catalyst FeBr3 Arenium Ion->Regenerated Catalyst Zeolite_Mechanism cluster_zeolite Zeolite Pore Substrate_in Aromatic Substrate (e.g., Toluene) Transition_State_para Para Transition State (Favored) Substrate_in->Transition_State_para Transition_State_ortho Ortho Transition State (Disfavored) Substrate_in->Transition_State_ortho Bromine_in Brominating Agent Bromine_in->Transition_State_para Bromine_in->Transition_State_ortho Product_para Para-Brominated Product Transition_State_para->Product_para

Caption: Shape-selective bromination within a zeolite pore.

Performance of Zeolite Catalysts:

CatalystBrominating AgentSubstrateYield (%)Selectivity (p:o)Reference
H-ZSM-5NBSPhenolHighHigh para-selectivity
NaY ZeoliteBr₂Toluene~10-1398:2[8]
Fe₂O₃/ZeoliteHBr/O₂BenzeneGood-[9][10]

Key Insights:

  • Zeolites are particularly effective for achieving high para-selectivity in the bromination of monosubstituted arenes. [1]* The choice of zeolite type (e.g., ZSM-5, Y) is crucial, as the pore size must be compatible with the substrate and the desired product. [8]* Zeolites are heterogeneous catalysts, which simplifies product purification and allows for catalyst recycling. [10]

Transition Metal Catalysis: Expanding the Scope and Selectivity

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have enabled novel and highly selective bromination reactions, including directed C-H functionalization. [11][12] Mechanism of a Representative Transition Metal-Catalyzed Bromination (Ruthenium-catalyzed meta-bromination):

This example illustrates a directed C-H activation mechanism, allowing for bromination at positions that are electronically disfavored.

Transition_Metal_Mechanism Substrate 2-Phenylpyridine Cyclometalated_Intermediate Ruthenacycle Intermediate Substrate->Cyclometalated_Intermediate C-H Activation Ru_Catalyst [{Ru(p-cymene)Cl2}2] Ru_Catalyst->Cyclometalated_Intermediate Brominated_Product meta-Brominated 2-Phenylpyridine Cyclometalated_Intermediate->Brominated_Product Reductive Elimination Brominating_Agent TBABr3 Brominating_Agent->Brominated_Product

Sources

Safety Operating Guide

Navigating the Disposal of 1,3,4-Tribromo-2,5-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3,4-Tribromo-2,5-dimethylbenzene. By integrating data from structurally related compounds and adhering to established protocols for halogenated waste, a comprehensive and safe disposal plan can be effectively implemented.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with meticulous care in a well-ventilated area, ideally within a chemical fume hood.[1] The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential to shield against potential splashes.[2]

  • Hand Protection: Protective gloves, such as nitrile gloves, are recommended for their chemical resistance.[2]

  • Body Protection: A lab coat should be worn to prevent skin contact.[1]

In the event of accidental exposure, adhere to these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.[2][3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Hazard Profile of this compound and Analogs

To appreciate the potential hazards of this compound, the table below summarizes the known hazards of similar brominated aromatic compounds. This data underscores the importance of the recommended safety measures.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]
Specific target organ toxicityMay cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Collection and Segregation
  • Containerization: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1] This is because halogenated compounds require specific treatment processes, such as high-temperature incineration with scrubbers, to neutralize the resulting acidic gases (e.g., hydrogen bromide).[4]

Secure Storage
  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Access Control: Ensure the storage area is accessible only to authorized personnel.[1]

Professional Disposal
  • Engage Certified Professionals: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[1][4]

  • Documentation: Provide the disposal company with all necessary information about the waste, including its composition and any known hazards, as detailed on the Safety Data Sheet (SDS) of similar compounds.

The Rationale Behind Disposal Procedures for Halogenated Compounds

Halogenated organic compounds like this compound are subject to stringent disposal regulations due to their potential for environmental persistence and the hazardous byproducts that can form during improper treatment.[6] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7]

The primary and most effective disposal method for this category of chemical is high-temperature incineration in a specialized hazardous waste facility.[4] This process is designed to achieve complete combustion, breaking down the molecule into carbon dioxide, water, and hydrogen bromide. The incinerators are equipped with advanced flue gas cleaning systems, such as scrubbers, to neutralize the acidic hydrogen bromide gas, preventing its release into the atmosphere.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Professional Waste Management cluster_2 Final Disposition A 1. Don Appropriate PPE B 2. Collect Waste in Labeled Container A->B C 3. Segregate from Non-Halogenated Waste B->C D 4. Secure Storage in Designated Area C->D E 5. Contact EHS or Certified Disposal Vendor D->E Transition to Off-Site Management F 6. Provide Waste Documentation E->F G 7. Schedule Waste Pickup F->G H 8. Transport to Hazardous Waste Facility G->H I 9. High-Temperature Incineration with Flue Gas Scrubbing H->I

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office, in accordance with established protocols.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 5-Bromo-m-xylene.
  • ChemScene. (n.d.). Safety Data Sheet.
  • Morin, N., et al. (2007). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 41(13), 4495–4501.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Swedish Environmental Protection Agency. (1990). Bromine and Waste Incineration.
  • ChemScene. (n.d.). Safety Data Sheet.
  • BLD Pharm. (n.d.). This compound.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine.
  • Thermo Fisher Scientific. (2014, September 12). Safety Data Sheet for Benzene, 1,4-dibromo-2,5-dimethyl-.
  • Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-dimethylbenzene 98%.
  • U.S. Environmental Protection Agency. (2014, September). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • ChemicalBook. (n.d.). This compound.
  • Benchchem. (2025). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). This compound for Sale.

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A Senior Application Scientist's Guide to the Safe Handling of 1,3,4-Tribromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An In-Depth Analysis

Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from similar compounds, 1,3,4-Tribromo-2,5-dimethylbenzene is anticipated to present the following risks:

  • Skin and Eye Irritation: Like many halogenated hydrocarbons, this compound is expected to cause skin and serious eye irritation.[2][3][4] Prolonged contact can lead to dermatitis by defatting the skin.[5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][6] All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Long-Term Exposure Concerns: Long-term exposure to many chlorinated and brominated hydrocarbons can result in liver and kidney toxicity.[5][7] While specific data for this compound is unavailable, this class-wide hazard necessitates minimizing exposure.

Due to these potential hazards, a stringent personal protective equipment (PPE) protocol is mandatory.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum requirements for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high risk of splashing.[8][9]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves offer greater protection.[8][10][11] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect against skin contact.[8][12]
Respiratory NIOSH-approved Respirator (if necessary)All work with the solid should be conducted in a chemical fume hood to minimize inhalation risk. If engineering controls are insufficient, a NIOSH/MSHA approved respirator with an organic vapor filter may be required.[3][4]
Operational Protocol: From Benchtop to Disposal

Adherence to a systematic workflow is critical for minimizing risk.

3.1 Pre-Handling Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection certification.[10]

  • Locate Safety Equipment: Identify the locations of the nearest emergency shower, eyewash station, and fire extinguisher.[4][13]

  • Assemble Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical.[8]

3.2 Step-by-Step Handling Procedure

  • Weighing and Transfer: Carefully weigh and transfer the solid this compound within the fume hood. Use anti-static measures where appropriate.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to prevent splashing.[8]

  • Container Management: Keep all containers with the compound tightly sealed when not in use.[3][14]

  • Post-Handling Decontamination: After use, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[8][10]

Emergency Response: Spill Management

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_SpillControl Spill Control (Trained Personnel Only) cluster_FinalSteps Final Steps Alert Alert Personnel & Supervisor Evacuate Evacuate Immediate Area Alert->Evacuate Verbally Assess Assess Spill Size & Hazard Evacuate->Assess From a safe distance DonPPE Don Appropriate PPE (Double gloves, goggles, lab coat) Assess->DonPPE If spill is small & manageable Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Halogenated Organic Waste Package->Dispose Report Report Incident to EHS Dispose->Report

Caption: Workflow for managing a chemical spill.

Spill Response Protocol:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[1]

  • Assess: From a safe distance, assess the extent of the spill. For a small, manageable spill, trained personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Contain and Clean: Wearing appropriate PPE, contain the spill using an inert absorbent material.[10] Carefully collect the material and place it into a sealed container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[1]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[1] Do not mix with non-halogenated waste streams.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[1]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[10]

  • Professional Disposal: Contact your institution's EHS office or a certified hazardous waste disposal company for pickup and disposal.[1][3]

By integrating these safety measures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Halogenated Hydrocarbons . NC DOL. Available from: [Link]

  • Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 . PubChem. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. Available from: [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Personal Protective Equipment . US EPA. Available from: [Link]

  • Halogenated Solvents . Washington State University Environmental Health & Safety. Available from: [Link]

  • PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. Available from: [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. Available from: [Link]

  • Lab Safety Equipment & PPE . ChemTalk. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.